2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Description
Properties
IUPAC Name |
2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N2O/c10-9(11,12)7(15)6-4-14-8-5(6)2-1-3-13-8/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVWKOWEOBZQCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)C(Cl)(Cl)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70720465 | |
| Record name | 2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163220-69-7 | |
| Record name | 2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trichloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. In the absence of direct experimental data, this document serves as a foundational reference, leveraging established NMR principles and spectral data from analogous structures to forecast chemical shifts, coupling constants, and signal multiplicities. This guide is designed to aid researchers in the identification, characterization, and purity assessment of this compound, a crucial step in synthetic chemistry and drug development workflows.
Introduction: The Structural Significance of a Substituted 7-Azaindole
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery programs.[1] The introduction of a 2,2,2-trichloroethanone moiety at the C3 position of the pyrrole ring is anticipated to significantly modulate the electronic and, consequently, the biological properties of the 7-azaindole core.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[2][3] By providing detailed information about the chemical environment of each proton and carbon atom, NMR allows for the precise mapping of molecular architecture.[2] This guide offers a predictive framework for the ¹H and ¹³C NMR spectra of this compound, establishing a benchmark for future experimental verification.
Molecular Structure and Numbering
A clear and consistent numbering system is paramount for accurate spectral assignment. The structure of this compound is presented below with the conventional numbering for the 7-azaindole ring system.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The choice of DMSO-d₆ as a solvent is based on its excellent solubilizing power for polar, heterocyclic compounds and its characteristic of preserving NH proton signals, which might otherwise be broadened or exchanged in protic solvents.
Aromatic Region (δ 7.0 - 9.0 ppm)
The protons on the 7-azaindole scaffold are expected to resonate in the aromatic region. Their precise chemical shifts are influenced by the electron-withdrawing trichloroacetyl group at C3.
-
H2 (δ ~8.5-8.8 ppm, singlet): The C2 proton is adjacent to the pyrrole nitrogen (N1) and is situated on a carbon that is part of a π-electron-rich system. However, the potent electron-withdrawing effect of the adjacent trichloroacetyl group at C3 will significantly deshield this proton, shifting it downfield. It is expected to appear as a sharp singlet.
-
H4 (δ ~8.2-8.4 ppm, doublet of doublets, J ≈ 8.0, 1.5 Hz): This proton is part of the pyridine ring and is ortho to the ring fusion. It will be deshielded by the adjacent nitrogen (N7). It is expected to show coupling to both H5 (³J, ~8.0 Hz) and H6 (⁴J, ~1.5 Hz).
-
H6 (δ ~8.0-8.2 ppm, doublet of doublets, J ≈ 4.5, 1.5 Hz): This proton is ortho to the pyridine nitrogen (N7) and will be significantly deshielded. It is expected to couple to H5 (³J, ~4.5 Hz) and H4 (⁴J, ~1.5 Hz).
-
H5 (δ ~7.2-7.4 ppm, doublet of doublets, J ≈ 8.0, 4.5 Hz): This proton is meta to the pyridine nitrogen and is expected to be the most upfield of the pyridine ring protons. It will exhibit coupling to both H4 (³J, ~8.0 Hz) and H6 (³J, ~4.5 Hz).
NH Proton (δ ~12.0-12.5 ppm)
-
N1-H (δ ~12.0-12.5 ppm, broad singlet): The pyrrole NH proton is acidic and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to appear as a broad singlet at a very downfield position due to hydrogen bonding with the solvent.[1]
Predicted ¹H NMR Data Summary
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N1-H | 12.0 - 12.5 | br s | - |
| H2 | 8.5 - 8.8 | s | - |
| H4 | 8.2 - 8.4 | dd | ≈ 8.0, 1.5 |
| H6 | 8.0 - 8.2 | dd | ≈ 4.5, 1.5 |
| H5 | 7.2 - 7.4 | dd | ≈ 8.0, 4.5 |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum will provide critical information about the carbon framework. The chemical shifts are predicted based on the known values for 7-azaindole and the expected electronic effects of the trichloroacetyl substituent.[4]
Carbonyl and Aliphatic Carbons (δ > 90 ppm)
-
C8 (C=O) (δ ~175-180 ppm): The carbonyl carbon of the trichloroethanone group is expected to be significantly downfield. Its exact position is influenced by the electron-withdrawing nature of the trichloro-methyl group.
-
C10 (CCl₃) (δ ~95-100 ppm): The carbon of the trichloromethyl group will be found at an unusually downfield position for an sp³ carbon due to the strong deshielding effect of the three chlorine atoms.
Aromatic and Heteroaromatic Carbons (δ 100 - 155 ppm)
The electron-withdrawing trichloroacetyl group will have a pronounced effect on the chemical shifts of the pyrrole ring carbons.
-
C7a (δ ~150-153 ppm): This bridgehead carbon is adjacent to the pyridine nitrogen and is part of both rings, leading to a downfield shift.
-
C6 (δ ~145-148 ppm): This carbon is alpha to the pyridine nitrogen and is expected to be significantly deshielded.
-
C4 (δ ~128-131 ppm): This carbon is gamma to the pyridine nitrogen.
-
C2 (δ ~125-128 ppm): The chemical shift of C2 will be influenced by both the adjacent N1 and the deshielding effect of the C3 substituent.
-
C3a (δ ~120-123 ppm): This is the second bridgehead carbon.
-
C5 (δ ~117-120 ppm): This carbon is beta to the pyridine nitrogen.
-
C3 (δ ~110-115 ppm): The C3 carbon, to which the trichloroacetyl group is attached, will be shifted downfield compared to the unsubstituted parent compound due to the substituent effect.
Predicted ¹³C NMR Data Summary
| Carbon | Predicted δ (ppm) |
| C8 (C=O) | 175 - 180 |
| C7a | 150 - 153 |
| C6 | 145 - 148 |
| C4 | 128 - 131 |
| C2 | 125 - 128 |
| C3a | 120 - 123 |
| C5 | 117 - 120 |
| C3 | 110 - 115 |
| C10 (CCl₃) | 95 - 100 |
Experimental Protocol for NMR Data Acquisition
To validate the predicted data, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Setup
-
Instrument: A 500 MHz (or higher) NMR spectrometer.
-
Probe: A standard broadband or cryoprobe.
-
Temperature: 298 K (25 °C).
Data Acquisition
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
-
2D NMR (for full assignment confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the position of the substituent.[3]
-
Caption: Recommended workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and coupling constants are grounded in established NMR theory and data from structurally related compounds. The detailed experimental protocol offers a robust framework for the empirical validation of these predictions. This document is intended to be a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic molecules, facilitating more efficient and accurate structural elucidation in the fields of chemical research and drug development.
References
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The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4). Retrieved from [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a compound of interest in medicinal chemistry and drug development. As direct experimental data for this specific molecule is not widely published, this document synthesizes established principles of mass spectrometry with data from structurally related analogs to present a robust analytical framework. The methodologies and interpretations herein are designed to be a self-validating system for researchers, scientists, and drug development professionals engaged in the characterization of novel heterocyclic compounds.
Introduction: The Analytical Imperative
This compound belongs to the 7-azaindole (pyrrolo[2,3-b]pyridine) class of heterocycles. This core structure is a well-known pharmacophore, and its derivatives are actively investigated for a range of therapeutic applications. The addition of a trichloroethanone moiety introduces a reactive handle for further synthetic elaboration and significantly influences the molecule's physicochemical properties. Accurate mass spectrometric analysis is therefore critical for unambiguous structural confirmation, purity assessment, and metabolic profiling. This guide will detail the anticipated behavior of this molecule under various ionization and fragmentation conditions, providing a predictive framework for its analysis.
Foundational Principles: Ionization and Isotopic Signature
The choice of ionization technique is paramount and is dictated by the analyte's properties and the desired analytical outcome. For this compound, both hard and soft ionization methods are applicable, each providing complementary information.
Electron Ionization (EI): As a hard ionization technique, EI will likely cause extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure.[1] This is particularly useful for library matching and elucidating the core structure.
Electrospray Ionization (ESI): A soft ionization technique, ESI is ideal for obtaining the mass of the intact molecule with minimal fragmentation.[2] Given the presence of basic nitrogen atoms in the pyrrolopyridine ring system, positive-ion mode ESI is expected to be highly efficient, primarily forming the protonated molecule, [M+H]⁺.[3] This is crucial for accurate molecular weight determination.
A key characteristic of the target molecule is its isotopic signature due to the three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance.[4] This will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments. The presence of three chlorine atoms will produce a characteristic cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities, serving as a powerful diagnostic tool for confirming the presence of the trichloromethyl group.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination
To move beyond nominal mass and confirm the elemental composition, high-resolution mass spectrometry is indispensable.[5] HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass with high accuracy (typically < 5 ppm), allowing for the determination of the exact molecular formula.[5][6]
| Parameter | Theoretical Value for C₈H₅Cl₃N₂O |
| Molecular Formula | C₈H₅Cl₃N₂O |
| Nominal Mass | 262 |
| Monoisotopic Mass | 261.94405 |
| [M+H]⁺ (Monoisotopic) | 262.95188 |
Table 1: Theoretical mass values for this compound.
The ability to obtain an exact mass to several decimal places provides a high degree of confidence in the assigned molecular formula, a critical step in the characterization of a novel compound.[7]
Anticipated Fragmentation Pathways
Understanding the fragmentation of this compound is key to its structural elucidation. The fragmentation patterns will be a composite of the behaviors of the trichloromethyl ketone and the pyrrolopyridine core.
Electron Ionization (EI) Fragmentation
Under EI conditions, the primary fragmentation is expected to be α-cleavage at the carbonyl group, a characteristic fragmentation pathway for ketones.[8][9] This involves the cleavage of the bond between the carbonyl carbon and the trichloromethyl group or the pyrrolopyridine ring.
Key Expected EI Fragments:
-
Loss of a Chlorine Radical: The initial loss of a chlorine radical (Cl•) from the molecular ion is a common fragmentation pathway for chlorinated compounds, leading to an [M-Cl]⁺ ion.[10]
-
α-Cleavage:
-
Formation of the Acylium Ion: The most probable α-cleavage will be the loss of the trichloromethyl radical (•CCl₃) to form a highly resonance-stabilized acylium ion ([M-CCl₃]⁺) at m/z 145.[8] This is often the base peak for ketones.
-
Formation of the Trichloromethyl Cation: Cleavage can also result in the formation of the trichloromethyl cation ([CCl₃]⁺) at m/z 117.
-
-
Decarbonylation: The acylium ion (m/z 145) can subsequently lose a molecule of carbon monoxide (CO) to yield the pyrrolopyridine cation at m/z 117.
Tandem Mass Spectrometry (MS/MS) Fragmentation of the [M+H]⁺ Ion
Tandem mass spectrometry (MS/MS) of the ESI-generated [M+H]⁺ ion provides controlled fragmentation and is invaluable for detailed structural analysis.[11][12]
Key Expected MS/MS Fragments:
-
Neutral Loss of Chloroform: A likely fragmentation pathway for the protonated molecule is the neutral loss of chloroform (HCCl₃), resulting in the formation of the acylium ion at m/z 145.
-
Neutral Loss of HCl: The loss of a molecule of hydrogen chloride (HCl) is another plausible fragmentation route.
-
Loss of Carbon Monoxide: The precursor ion may also lose carbon monoxide.
-
Fragmentation of the Pyrrolopyridine Ring: At higher collision energies, fragmentation of the heterocyclic ring system itself may be observed, consistent with the fragmentation patterns of other fused N-heterocycles.[13]
Experimental Protocols
Adherence to a well-defined protocol is essential for obtaining high-quality, reproducible data.
Sample Preparation
Proper sample preparation is crucial to avoid contamination and ensure compatibility with the mass spectrometer.[14][15]
-
Solubilization: Dissolve the sample in a high-purity solvent such as methanol, acetonitrile, or a mixture of these with water, to a stock concentration of 1 mg/mL.[16]
-
Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent system. The optimal concentration should be determined empirically.
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system and ESI needle.
-
Vials: Use appropriate mass spectrometry-grade vials with septa to prevent solvent evaporation and contamination.[16]
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
For complex mixtures or when isomer separation is necessary, coupling liquid chromatography with mass spectrometry is the preferred method.
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for moderately polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive-ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5-95% B over 10 minutes | A standard screening gradient to ensure elution of the compound. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 1-5 µL | Minimize column overload. |
Table 2: Suggested Starting LC-MS Parameters.
Mass Spectrometer Settings (ESI-QTOF or ESI-Orbitrap)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The basic nitrogens on the pyrrolopyridine ring will readily protonate. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume. |
| Source Temperature | 120 - 150 °C | Aids in desolvation. |
| Desolvation Gas Temp. | 350 - 450 °C | Efficiently removes solvent from the ESI droplets. |
| Desolvation Gas Flow | 8 - 12 L/min | Assists in desolvation. |
| MS Scan Range | m/z 50 - 500 | Covers the expected mass of the precursor and fragment ions. |
| MS/MS Collision Energy | Ramped 10 - 40 eV | Allows for the observation of a range of fragments from low to high energy fragmentation. |
Table 3: Suggested Starting Mass Spectrometer Parameters.
Conclusion: A Predictive and Validating Approach
The mass spectrometric analysis of this compound, while not explicitly detailed in the current literature, can be approached with a high degree of scientific confidence. By leveraging foundational principles of mass spectrometry and drawing parallels with structurally similar molecules, a robust analytical strategy can be formulated. The characteristic isotopic signature of the trichloromethyl group, combined with high-resolution mass measurements, provides a powerful means of confirming the compound's elemental composition. Furthermore, the predictable fragmentation patterns, dominated by α-cleavage and losses of stable neutral molecules, allow for detailed structural elucidation, particularly when employing tandem mass spectrometry. The protocols and predictive models outlined in this guide offer a comprehensive framework for researchers to successfully identify, characterize, and quantify this and related novel heterocyclic compounds, thereby accelerating the drug discovery and development process.
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Stability and storage conditions for 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone
An In-Depth Technical Guide to the Stability and Storage of 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone
Abstract
This technical guide provides a comprehensive analysis of the stability and recommended storage conditions for 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone, a key intermediate in contemporary drug discovery. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of targeted therapeutics like kinase inhibitors.[1][2] The integrity of synthetic intermediates is paramount to the success of multi-step syntheses and the quality of the final active pharmaceutical ingredient (API). This document outlines the intrinsic chemical liabilities of the title compound, potential degradation pathways, and provides field-proven protocols for storage, handling, and stability assessment through forced degradation studies. The methodologies described herein are designed to ensure the long-term viability of the compound and the reproducibility of experimental outcomes for researchers, chemists, and drug development professionals.
Introduction: The Significance of a Privileged Scaffold Intermediate
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of purines and indoles, making it a cornerstone in the design of molecules that interact with a wide array of biological targets.[2][3] Its presence in investigational drugs for oncology, autoimmune disorders, and infectious diseases underscores its importance.[2][4] 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone serves as a versatile synthetic precursor, where the trichloroacetyl group at the C3 position acts as a reactive handle for introducing further molecular complexity.
However, the very features that make this compound a useful intermediate—the electron-rich heterocyclic system and the highly electrophilic trichloroacetyl group—also introduce inherent stability challenges. Understanding and controlling these liabilities is not merely a matter of good laboratory practice; it is a critical component of ensuring project timelines, validating biological data, and maintaining budgetary control in a research and development setting. This guide provides the foundational knowledge required to achieve these objectives.
Chemical & Physical Profile
The stability of a compound is intrinsically linked to its physical and chemical properties. While specific experimental data for this exact molecule is not broadly published, its properties can be inferred from its constituent parts and related analogs.
Table 1: Chemical and Physical Properties of 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone
| Property | Value / Description | Causality and Scientific Implication |
| Molecular Formula | C₁₀H₅Cl₃N₂O | Provides the basis for molecular weight calculation and elemental composition. |
| Molecular Weight | ~290.52 g/mol | Essential for all stoichiometric calculations in subsequent synthetic steps. |
| Appearance | Expected to be a solid (e.g., crystalline powder or solid). | The physical form impacts handling, dissolution, and susceptibility to humidity.[5] Fine powders have a higher surface area, potentially increasing degradation rates. |
| Core Structure | 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) | The electron-rich pyrrole ring fused to a pyridine ring is susceptible to electrophilic attack and potential photodegradation. The pyridine nitrogen can be protonated under acidic conditions. |
| Key Functional Group | Trichloroacetyl (-C(O)CCl₃) | The three electron-withdrawing chlorine atoms make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, particularly hydrolysis. |
| Storage Temperature | Recommended: Room temperature, sealed in a dry environment.[5] Long-term: Cool, dry place.[6] | Prevents thermal degradation and minimizes hydrolytic decomposition from atmospheric moisture.[7] |
Structural Diagram
Caption: Likely hydrolytic degradation pathway of the title compound.
Photodegradation
Heteroaromatic systems like 7-azaindole are often sensitive to UV and visible light. [8]Energy absorption can promote electrons to excited states, leading to radical formation, polymerization, or ring-opening reactions. While specific data is unavailable, it is a prudent and standard practice to protect such compounds from light.
Thermal Degradation
Exposure to high temperatures can provide the activation energy for various decomposition reactions, including decarboxylation or complex rearrangements. [9]Dry heat studies are crucial to determine if the compound is sensitive to heat encountered during processing steps like drying or transport in hot climates. [9]
Recommended Storage and Handling Protocols
Based on the chemical liabilities, the following storage and handling procedures are mandated to preserve the integrity of 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Condition | Rationale & Justification |
| Temperature | Long-Term: 2-8°C (Refrigerated) Short-Term: Room Temperature | Reduces the rate of potential thermal degradation and slows hydrolytic decomposition if trace moisture is present. [6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, providing robust protection against hydrolysis and oxidation. Sealing the container tightly is a minimum requirement. [7][10] |
| Light | Amber Vial or Opaque Container | Prevents photodegradation by blocking UV and high-energy visible light. [8]All weighing and handling should be done promptly, avoiding prolonged exposure to direct laboratory light. |
| Container | Tightly-sealed glass or chemically-resistant polymer vial. | Prevents ingress of moisture and air. Glass is preferred due to its inertness. |
| Handling | Use in a well-ventilated area or chemical fume hood. [10]Wear appropriate PPE (gloves, safety glasses). [7]Avoid inhalation of dust. | The compound is a chlorinated organic molecule and should be handled with caution. The parent 7-azaindole can cause skin and eye irritation. [10] |
Methodology for Stability Assessment: A Forced Degradation Workflow
Forced degradation (or stress testing) is a cornerstone of pharmaceutical development, used to identify likely degradation products and establish the stability-indicating power of analytical methods. [11]It provides critical insights into the molecule's behavior under harsh conditions, predicting its long-term stability. [12][13]
Forced Degradation Workflow Diagram
Caption: Experimental workflow for a comprehensive forced degradation study.
Step-by-Step Experimental Protocols
Objective: To intentionally degrade the compound by approximately 5-20% to ensure that degradation products can be reliably detected and separated from the parent peak. [11] Analytical Method: A stability-indicating HPLC method must be developed. A typical starting point would be a C18 reversed-phase column with a gradient elution using mobile phases of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid), with UV detection at a wavelength where the 7-azaindole chromophore absorbs (e.g., 254 nm or 280 nm).
Protocol 1: Acidic Hydrolysis
-
Prepare a 1 mg/mL solution of the compound in acetonitrile.
-
To 1 mL of this solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 40-60°C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration and analyze by HPLC.
Protocol 2: Basic Hydrolysis
-
Prepare a 1 mg/mL solution of the compound in acetonitrile.
-
To 1 mL of this solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature, as base hydrolysis is expected to be rapid.
-
Withdraw aliquots at shorter time points (e.g., 5, 15, 30, 60 minutes).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase and analyze by HPLC.
Protocol 3: Oxidative Degradation
-
Prepare a 1 mg/mL solution of the compound in acetonitrile.
-
To 1 mL of this solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Analyze directly by HPLC (the peroxide is typically diluted sufficiently not to interfere).
Protocol 4: Thermal Degradation
-
Place a small amount of the solid compound in a clear glass vial.
-
Heat in a calibrated oven at a temperature below its melting point (e.g., 60-80°C).
-
At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in solvent to a known concentration, and analyze by HPLC.
Protocol 5: Photolytic Degradation
-
Expose both the solid compound and a solution (e.g., 1 mg/mL in ACN/water) to a light source compliant with ICH Q1B guidelines (providing specific levels of visible and UV light).
-
Run a parallel control sample protected from light (e.g., wrapped in aluminum foil).
-
After the specified exposure duration, analyze both the exposed and control samples by HPLC.
Conclusion
2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone is a valuable synthetic intermediate whose utility is directly dependent on its chemical integrity. The primary stability concerns stem from the high reactivity of the trichloroacetyl group, which is susceptible to hydrolysis, particularly under basic conditions. The 7-azaindole core also presents a potential liability for photodegradation.
Strict adherence to recommended storage conditions—refrigerated, under an inert atmosphere, and protected from light—is critical for preserving the long-term quality of this compound. For projects requiring rigorous quality control, conducting forced degradation studies as outlined in this guide will provide a definitive understanding of the molecule's stability profile and enable the development of robust, stability-indicating analytical methods. This ensures the reliability of starting materials and the ultimate success of the research and development program.
References
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The Dualistic Reactivity of the N-Trichloroacetyl Group on the 7-Azaindole Core: A Guide for Synthetic and Medicinal Chemists
An In-Depth Technical Guide
Abstract
The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous therapeutic agents, particularly kinase inhibitors[1][2]. Its utility stems from its role as a bioisostere of indole, where the introduction of a nitrogen atom into the benzene portion of the ring can modulate physicochemical properties and create novel intellectual property[2]. The strategic manipulation of this core often requires the use of protecting groups, among which the trichloroacetyl group holds a unique position. This guide provides an in-depth analysis of the synthesis and reactivity of N-trichloroacetyl-7-azaindole. We will explore the dual nature of the trichloroacetyl moiety not only as a readily cleavable protecting group but also as a powerful modulator of the electronic character and reactivity of the heterocyclic core. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemistry of this important synthetic intermediate.
Introduction: The Significance of the 7-Azaindole Scaffold
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) is a cornerstone heterocyclic motif in drug discovery. Its structure mimics the endogenous amino acid tryptophan, allowing it to function as a versatile pharmacophore that can engage in various biological interactions, including hydrogen bonding via both the pyrrole N-H (donor) and the pyridine nitrogen (acceptor)[3][4]. This dual hydrogen-bonding capability is a key feature that distinguishes it from indole and contributes to its prevalence in the design of targeted therapeutics[5]. The strategic functionalization of the 7-azaindole core is paramount for developing structure-activity relationships (SAR) and optimizing drug candidates[1][5]. This often necessitates the protection of the pyrrole nitrogen to prevent unwanted side reactions during synthesis.
The Trichloroacetyl Group: More Than a Simple Protector
The choice of a protecting group is a critical decision in a synthetic campaign. The trichloroacetyl group (-COCCl₃) is employed for its distinct electronic properties.
-
Strong Electron-Withdrawing Nature: The three chlorine atoms exert a powerful inductive effect, rendering the carbonyl carbon highly electrophilic. This has two major consequences:
-
It significantly reduces the nucleophilicity and basicity of the pyrrole nitrogen it protects.
-
It deactivates the entire bicyclic ring system towards electrophilic aromatic substitution.
-
-
Facile Cleavage: Despite its stability under many conditions, the trichloroacetyl group can be readily removed under mild basic conditions, a crucial feature for late-stage deprotection in the synthesis of complex molecules[6].
This combination of robust protection and mild removal makes the trichloroacetyl group a valuable tool for synthetic chemists working with the 7-azaindole nucleus.
Synthesis of 1-(Trichloroacetyl)-7-azaindole
The most common method for the N-acylation of 7-azaindole is a variation of the Friedel-Crafts acylation, reacting the heterocycle with trichloroacetyl chloride.[3] Unlike classical Friedel-Crafts reactions that target carbon atoms on an aromatic ring, the greater nucleophilicity of the pyrrole nitrogen directs the acylation to this position.
Figure 1: General synthetic scheme for the N-acylation of 7-azaindole.
Experimental Protocol: Synthesis of 1-(Trichloroacetyl)-7-azaindole
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-azaindole (1.0 eq).
-
Dissolution: Dissolve the 7-azaindole in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.2 eq), to the solution and stir.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add trichloroacetyl chloride (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-(trichloroacetyl)-7-azaindole.
Key Reactions and Reactivity
The reactivity of 1-(trichloroacetyl)-7-azaindole is dominated by two main features: the electrophilic carbonyl center and the electronically modified heterocyclic core.
Deprotection via Hydrolysis
The most critical reaction of the trichloroacetyl group is its removal to liberate the N-H of the 7-azaindole. This is typically achieved by nucleophilic acyl substitution using a hydroxide source. The high electrophilicity of the carbonyl carbon makes it highly susceptible to nucleophilic attack, and the stable trichloromethyl anion (⁻CCl₃) is an excellent leaving group.
Figure 2: Mechanism of basic hydrolysis of the trichloroacetyl group.
The deprotection is often rapid and clean under mild basic conditions. The choice of base and solvent system can be tailored to the substrate's solubility and sensitivity[6].
| Reagent System | Solvent | Typical Conditions | Notes | Reference |
| Sodium Hydroxide (aq) | Methanol or Ethanol | 50 °C, 24h | A common and effective method for complete hydrolysis. | [6] |
| Lithium Hydroxide (aq) | THF / H₂O | Room Temperature | Milder conditions suitable for sensitive substrates. | [6] |
| Potassium Carbonate (aq) | Methanol | Room Temperature | A weaker base, useful when avoiding harsher conditions. | [6] |
| Ammonia | Methanol | Room Temperature | Can be used for aminolysis, resulting in the formation of trichloroacetamide as a byproduct. | General Knowledge |
| Table 1: Common conditions for the deprotection of N-trichloroacetyl groups. |
Experimental Protocol: Hydrolysis of 1-(Trichloroacetyl)-7-azaindole
-
Setup: Dissolve 1-(trichloroacetyl)-7-azaindole (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Reagent Addition: Add potassium carbonate (K₂CO₃) (2.0-3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup: Neutralize the reaction mixture with a mild acid (e.g., 1M HCl) to pH ~7.
-
Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous residue with a suitable organic solvent, such as ethyl acetate or DCM (3x).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 7-azaindole.
Influence on the Aromatic Core
The potent electron-withdrawing effect of the N-trichloroacetyl group significantly alters the reactivity of the 7-azaindole ring system.
-
Deactivation towards Electrophilic Aromatic Substitution (EAS): The pyrrole ring of 7-azaindole is typically electron-rich and readily undergoes EAS at the C3 position. The N-trichloroacetyl group withdraws electron density from the ring, making it much less reactive towards electrophiles like halogens or acylating agents. This deactivating effect is a primary reason for its use as a protecting group.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the reduction in electron density can render the pyridine ring more susceptible to nucleophilic attack, particularly at positions ortho and para to the pyridine nitrogen (C4 and C6). While less common, this provides a potential synthetic pathway for introducing nucleophiles onto the core, a strategy facilitated by activating/protecting groups[7].
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The Privileged Scaffold: A Technical Guide to the Biological Activities of Substituted 7-Azaindole Ketones
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 7-azaindole nucleus, a bioisostere of indole and purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form crucial hydrogen bond interactions have made it a cornerstone in the design of targeted therapeutics. This technical guide provides an in-depth exploration of the biological activities of substituted 7-azaindole ketones, with a primary focus on their role as kinase inhibitors in oncology. We will dissect the structure-activity relationships, delve into the mechanistic underpinnings of their action, and provide validated experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel 7-azaindole-based therapeutic agents.
The 7-Azaindole Ketone Core: A Foundation for Potent Bioactivity
The 7-azaindole scaffold, characterized by a fused pyrrole and pyridine ring, offers a unique combination of features that are highly advantageous for drug design.[1][2][3][4] The presence of the nitrogen atom in the pyridine ring modulates the electron distribution of the bicyclic system, influencing its pKa, solubility, and metabolic stability compared to its indole counterpart.[4][5] The introduction of a ketone functionality, often at the C3 position, provides a critical point for substitution and interaction with biological targets. These ketones and their derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][6][7][8][9][10]
The primary mechanism through which many substituted 7-azaindole ketones exert their biological effects is through the competitive inhibition of protein kinases.[7][11][12][13] The 7-azaindole moiety serves as an excellent "hinge-binding" motif, capable of forming two critical hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[7][11][12][13] This high-affinity interaction is the foundation for the potent and often selective kinase inhibition observed with this class of compounds.
Anticancer Activity: Targeting Aberrant Kinase Signaling
The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Substituted 7-azaindole ketones have been extensively investigated as kinase inhibitors for oncology applications.[6][14][15][16][17]
Mechanism of Action: ATP-Competitive Kinase Inhibition
As previously mentioned, the cornerstone of the anticancer activity of many 7-azaindole ketones is their ability to function as ATP-competitive inhibitors of protein kinases. The nitrogen at position 7 of the azaindole ring acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor.[7][11] This bidentate hydrogen bonding interaction with the kinase hinge region effectively blocks the binding of ATP, thereby preventing the phosphorylation of downstream substrate proteins and halting the propagation of oncogenic signaling cascades.[11]
Caption: ATP-competitive inhibition by 7-azaindole ketones.
Key Kinase Targets and Structure-Activity Relationships (SAR)
Research has identified several key kinase targets for substituted 7-azaindole ketones, including BRAF, PI3K, CDK9, and FGFR4.[3][18][19][20][21] The substitutions on the 7-azaindole ring and the ketone moiety play a crucial role in determining the potency and selectivity of these inhibitors.
A review of the literature indicates that positions 1, 3, and 5 of the 7-azaindole ring are the most active sites for substitution to enhance anticancer activity.[14][16][17] Disubstitution is a common strategy for synthesizing novel and potent analogs.[14] The incorporation of alkyl, aryl carboxamide, and various heterocyclic rings has proven to be a successful approach for improving anticancer efficacy.[14]
| Kinase Target | Key Substitutions | Representative IC50 Values | Reference |
| BRAFV600E | N/A (Vemurafenib) | 13 nM | [3] |
| PI3Kγ | Varied substitutions | Subnanomolar | [19] |
| CDK9/CyclinT | Benzocycloalkanone motifs | 14 nM (for Haspin) | [20] |
| FGFR4 | Covalent warheads | Potent inhibition | [18] |
| PARP-1 | Varied substitutions | GI50 of 15.56 µM (MCF-7) | [6] |
Table 1: Key Kinase Targets and Potency of Substituted 7-Azaindole Ketones.
Cellular Effects: Proliferation, Cell Cycle Arrest, and Angiogenesis Inhibition
The inhibition of key kinases by substituted 7-azaindole ketones translates into significant cellular effects that contribute to their anticancer activity. These compounds have been shown to inhibit the proliferation of various cancer cell lines.[14][15] Furthermore, some derivatives induce G2/M cell cycle arrest, preventing cancer cells from dividing.[15] In addition to their direct effects on tumor cells, certain 7-azaindole derivatives also exhibit anti-angiogenic properties, inhibiting the formation of new blood vessels that supply tumors with nutrients.[1][15]
Antimicrobial Activity: A Promising Avenue for New Antibiotics
Beyond their well-established role in oncology, substituted 7-azaindole ketones have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[8][9][10][22][23] The emergence of multidrug-resistant microbes necessitates the development of novel antimicrobial agents, and the 7-azaindole scaffold represents a valuable starting point for this endeavor.
Spectrum of Activity
Studies have shown that 7-azaindole derivatives are effective against both Gram-positive and Gram-negative bacteria.[9][10][23] Additionally, significant antifungal activity has been observed, particularly against Cryptococcus neoformans.[8]
Structure-Activity Relationships in Antimicrobial Derivatives
The antimicrobial potency of 7-azaindole ketones is highly dependent on the nature and position of the substituents. For instance, the introduction of a 1,2,3-triazole moiety linked to the 7-azaindole core has been shown to yield compounds with satisfactory antibacterial and, in some cases, superior antifungal activity compared to reference drugs.[22]
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of research findings, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the biological activity of substituted 7-azaindole ketones.
In Vitro Anticancer Activity: MTT Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted 7-azaindole ketone compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for MTT Proliferation Assay.
In Vitro Kinase Inhibition Assay: TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive method for quantifying kinase activity in a high-throughput format.
Protocol:
-
Reaction Setup: In a suitable microplate, combine the kinase, a biotinylated substrate peptide, and ATP in a reaction buffer.
-
Inhibitor Addition: Add the substituted 7-azaindole ketone compounds at various concentrations.
-
Kinase Reaction: Incubate the plate at room temperature or 30°C to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC).
-
Signal Measurement: After a further incubation period, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the emission signals (665 nm / 615 nm) and determine the IC50 values for kinase inhibition.
Future Perspectives and Conclusion
The substituted 7-azaindole ketone scaffold continues to be a highly fruitful area of research in drug discovery.[2] Its versatility and proven track record in generating potent and selective inhibitors for a range of biological targets, particularly protein kinases, underscore its importance. Future research will likely focus on the development of more selective inhibitors, including dual-target inhibitors, and the exploration of novel biological activities beyond oncology and infectious diseases.[20] The continued application of structure-based drug design and the exploration of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved 7-azaindole-based therapeutics.
References
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Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727–736. [Link]
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Sharma, N. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736. [Link]
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An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. (2023). Future Medicinal Chemistry, 15(24), 2309–2323. [Link]
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Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]
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Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. (2011). British Journal of Pharmacology, 163(4), 847–860. [Link]
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An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. (2023). Future Medicinal Chemistry. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. (2018). Molecules, 23(11), 2893. [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). ResearchGate. [Link]
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Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry, 65(11), 7846–7863. [Link]
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Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). ACS Medicinal Chemistry Letters, 8(8), 862–867. [Link]
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An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). Future Medicinal Chemistry, 15(24), 2309-2323. [Link]
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The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. (2014). Organic & Biomolecular Chemistry, 12(2), 307-15. [Link]
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7-Azaindole Derivatives as Potential Antibacterial Agents. (2009). Pakistan Journal of Scientific and Industrial Research Series B: Biological Sciences, 52(1), 1-7. [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]
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Discovery of novel 7-azaindoles as PDK1 inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(13), 3056-3062. [Link]
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Two Step One-Pot Synthesis of 7-Azaindole Linked 1,2,3-Triazole Hybrids: In-Vitro and In-Silico Antimicrobial Evaluation. (2024). Chemistry & Biodiversity, e202401358. [Link]
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(PDF) 7-Azaindole derivatives as potential antibacterial agents. (2025). ResearchGate. [Link]
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The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. (n.d.). ResearchGate. [Link]
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7-Azaindole Derivatives as Potential Antibacterial agents. (n.d.). PJSIR. [Link]
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Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. (2022). ACS Omega, 7(33), 29281–29290. [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). Semantic Scholar. [Link]
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Structure-Activity Relationship of Azaindole-Based Glucokinase Activators. (2016). Journal of Medicinal Chemistry, 59(2), 687-706. [Link]
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An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. (2023). ResearchGate. [Link]
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Discovery of Novel 7-Azaindoles as PDK1 Inhibitors. (2016). ResearchGate. [Link]
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Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. [Link]
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Compounds of biological interest containing a 7-azaindole core and their bioactivities. (n.d.). ResearchGate. [Link]
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Design, synthesis, anticonvulsant activity and structure-activity relationships of novel 7-Azaindole derivatives. (2023). Bioorganic Chemistry, 133, 106430. [Link]
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THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. (1969). DTIC. [Link]
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Biological activity and material applications of 7-azaindole derivatives. (n.d.). ResearchGate. [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]
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(PDF) Synthesis and pharmacological activities of 7-azaindole derivatives. (2025). ResearchGate. [Link]
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Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. (1993). The Journal of Organic Chemistry, 58(12), 3349–3352. [Link]
-
Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(11), 115494. [Link]
-
Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. (2021). Journal of Medicinal Chemistry, 64(21), 15965–15983. [Link]
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Methodological & Application
The Strategic Utility of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Versatile Building Block for Bioactive Scaffolds
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic properties. This has led to the incorporation of the 7-azaindole core into a multitude of clinically relevant molecules, particularly as kinase inhibitors in oncology. The functionalization of this nucleus at the C3-position is a key strategy for elaborating molecular complexity and modulating biological activity.
This document provides detailed application notes and protocols for the use of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone , a highly versatile intermediate for the synthesis of diverse 7-azaindole derivatives. The presence of the trichloromethyl ketone moiety at the C3-position provides a reactive handle for a variety of synthetic transformations, most notably the efficient preparation of esters and amides, which are prevalent functionalities in pharmaceutical agents.
Synthesis of this compound: A Friedel-Crafts Approach
The introduction of the trichloroacetyl group at the C3-position of 7-azaindole is effectively achieved through a Friedel-Crafts acylation reaction. The electron-rich nature of the pyrrole ring directs the electrophilic substitution preferentially to this position. While various acylating agents and Lewis acids can be employed, the use of trichloroacetyl chloride in the presence of a suitable Lewis acid such as aluminum chloride (AlCl₃) is a common and effective strategy.
Mechanism Outline:
The reaction proceeds via the formation of a highly electrophilic trichloroacylium ion, generated from the reaction of trichloroacetyl chloride with the Lewis acid catalyst. This electrophile is then attacked by the nucleophilic C3-position of the 7-azaindole ring, leading to the formation of a sigma complex. Subsequent deprotonation re-aromatizes the pyrrole ring and yields the desired product.
Caption: Friedel-Crafts Acylation of 7-Azaindole.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established Friedel-Crafts acylation procedures for heterocyclic compounds.[1]
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Trichloroacetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trichloroacetyl chloride (1.1 eq.) dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
In a separate flask, dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous dichloromethane.
-
Add the solution of 7-azaindole dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford This compound as a solid.
Characterization Data (Expected):
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the aromatic protons of the 7-azaindole scaffold. The C2-proton will likely appear as a singlet at a downfield chemical shift due to the adjacent electron-withdrawing acetyl group. The NH proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbonyl carbon (C=O) and the trichloromethyl carbon (-CCl₃), in addition to the signals for the 7-azaindole ring carbons. |
| Mass Spec | A molecular ion peak corresponding to the expected mass of the product. The isotopic pattern of the three chlorine atoms will be a characteristic feature. |
| IR | A strong absorption band in the region of 1650-1680 cm⁻¹ corresponding to the carbonyl stretching vibration. |
Applications in Organic Synthesis: A Gateway to Diverse Derivatives
The trichloromethyl ketone functionality of This compound is a versatile precursor for the synthesis of various C3-functionalized 7-azaindoles. The high reactivity of the carbonyl group, enhanced by the three electron-withdrawing chlorine atoms, facilitates nucleophilic attack, making it an excellent electrophile for the synthesis of esters and amides.
Caption: Synthetic transformations of the title compound.
Protocol 2: Synthesis of 7-Azaindole-3-Carboxylate Esters
The reaction of This compound with an alcohol in the presence of a base provides a straightforward route to the corresponding esters. The reaction proceeds through nucleophilic acyl substitution, where the alkoxide attacks the carbonyl carbon, leading to the displacement of the trichloromethyl anion, which is a good leaving group.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Sodium methoxide or sodium ethoxide (or a suitable base like triethylamine)
-
Anhydrous solvent (e.g., methanol, ethanol, or THF)
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve This compound (1.0 eq.) in the corresponding anhydrous alcohol (e.g., methanol for the methyl ester).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., sodium methoxide, 1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired 7-azaindole-3-carboxylate ester.
Protocol 3: Synthesis of 7-Azaindole-3-Carboxamides
The direct amidation of This compound with a primary or secondary amine is an efficient method for the synthesis of 7-azaindole-3-carboxamides. The reaction typically proceeds smoothly due to the high electrophilicity of the trichloromethyl ketone.
Materials:
-
This compound
-
Primary or secondary amine (R¹R²NH)
-
Aprotic solvent (e.g., dichloromethane, THF, or DMF)
-
Triethylamine (optional, as a scavenger for HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve This compound (1.0 eq.) in a suitable aprotic solvent.
-
Add the amine (1.2-1.5 eq.) to the solution. If the amine is used as its hydrochloride salt, add a base such as triethylamine (2.2 eq.).
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 7-azaindole-3-carboxamide.
Conclusion and Future Outlook
This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the high reactivity of the trichloromethyl ketone group make it an ideal starting material for the synthesis of a wide array of C3-substituted 7-azaindole derivatives. The protocols detailed herein for the synthesis of esters and amides provide a robust foundation for researchers in medicinal chemistry and drug discovery to access novel compounds with potential therapeutic applications. The continued exploration of the reactivity of this key intermediate will undoubtedly lead to the development of new synthetic methodologies and the discovery of novel bioactive molecules.
References
-
Wang, C., He, F., Sun, K., Guo, K., Lu, S., Wu, T., Gao, X., & Fang, M. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115577. [Link][1]
-
Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
-
Home Sunshine Pharma. (n.d.). 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone CAS 35302-72-8. Retrieved from [Link][2]
-
MySkinRecipes. (n.d.). 2,2,2-Trichloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone. Retrieved from [Link][3]
-
PubChem. (n.d.). 2,2,2-Trichloro-1-(1-methyl-1H-pyrrol-2-yl)-1-ethanone. Retrieved from [Link][4]
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Application Note: Synthesis and Utility of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone as a Key Intermediate for Novel Kinase Inhibitors
An Application Guide for Drug Discovery Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry, primarily due to its role as an effective ATP bioisostere and hinge-binding motif in a multitude of kinase inhibitors.[1][2] This application note provides a comprehensive guide to the synthesis and application of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone , a versatile and highly reactive intermediate. We present detailed, field-tested protocols for its preparation via Friedel-Crafts acylation and its subsequent elaboration into potent kinase inhibitors. The causality behind experimental choices, troubleshooting insights, and the biological context for targeting pathways such as the Janus kinase (JAK) signaling cascade are discussed to provide researchers with a robust framework for accelerating drug discovery programs.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer and autoimmune disorders.[3] The development of small-molecule kinase inhibitors that target the ATP-binding site has therefore become a cornerstone of modern pharmacology. The 7-azaindole core is a highly successful pharmacophore in this domain.[1][4] Its nitrogen atom at position 7 and the pyrrole N-H group at position 1 can form two crucial hydrogen bonds with the "hinge region" of the kinase active site, mimicking the adenine portion of ATP.[1] This bidentate interaction provides a strong anchor for inhibitor binding.
The strategic introduction of substituents at the C3-position of the 7-azaindole ring is a common approach to extend the molecule into other pockets of the kinase active site, thereby enhancing potency and selectivity.[5] However, direct functionalization can be challenging. The intermediate, This compound , serves as an ideal solution. The trichloromethyl ketone group is a powerful electrophile, readily installed at the C3-position and primed for a wide array of subsequent chemical transformations, making it a pivotal building block for creating diverse libraries of kinase inhibitors targeting families such as JAKs, CDKs, and PLKs.[6][7][8]
Synthesis of the Key Intermediate: this compound
The most direct method for preparing the title intermediate is the Friedel-Crafts acylation of 7-azaindole. This reaction leverages the electron-rich nature of the pyrrole ring to attack an acylium ion generated from trichloroacetyl chloride.
Expertise & Experience: Why Friedel-Crafts Acylation?
The choice of Friedel-Crafts acylation is deliberate. The reaction is typically regioselective for the C3-position of 7-azaindole due to the directing effect of the pyrrole nitrogen. Using trichloroacetyl chloride is advantageous because the resulting trichloromethyl ketone is a highly versatile synthetic handle. Unlike a simple acetyl group, the three chlorine atoms create a potent electrophilic carbon center and an excellent leaving group (chloroform) upon nucleophilic attack, facilitating smooth conversions to esters, amides, and other functionalities. Aluminum chloride (AlCl₃) is the classic Lewis acid catalyst, effectively activating the acyl chloride for electrophilic aromatic substitution.
Caption: Synthetic workflow from 7-azaindole to a final kinase inhibitor.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methodologies for the acylation of indole and azaindole scaffolds.[2]
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole) (1.0 eq)
-
Trichloroacetyl chloride (1.2 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM and cool the flask to 0 °C using an ice bath.
-
Carefully add anhydrous aluminum chloride (1.5 eq) to the cold DCM with vigorous stirring.
-
In a separate flask, dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM.
-
Slowly add the 7-azaindole solution to the stirred AlCl₃ suspension at 0 °C.
-
After stirring for 15 minutes, add trichloroacetyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly pouring it into a flask containing crushed ice and water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound as a solid.
Trustworthiness: Self-Validation The successful synthesis of the intermediate should be confirmed by standard analytical techniques. The expected mass can be verified by LC-MS. Structural confirmation is achieved via ¹H and ¹³C NMR spectroscopy, which should show characteristic shifts for the azaindole core and the carbonyl carbon.
Application: Elaboration into a JAK Kinase Inhibitor Scaffold
The true utility of the trichloroethanone intermediate lies in its facile conversion to other functional groups. A common and highly effective transformation is the reaction with a nucleophile, such as sodium methoxide, to form a methyl ester. This ester can then be hydrolyzed to a carboxylic acid, which is a key precursor for amide bond formation—a ubiquitous linkage in kinase inhibitors.
The Biological Context: The JAK-STAT Pathway
The Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) are intracellular tyrosine kinases that are critical for cytokine signaling.[6] Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[6] Dysregulation of the JAK-STAT pathway is central to many autoimmune diseases and cancers, making JAKs a prime therapeutic target.[9] Inhibitors based on the 7-azaindole scaffold, such as Tofacitinib, are designed to block the ATP-binding site of JAKs, thus inhibiting this signaling cascade.
Caption: The inhibitory action of a 7-azaindole compound on the JAK-STAT signaling pathway.
Protocol 2: Synthesis of a N-Cyclohexyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetamide
This multi-step protocol demonstrates the conversion of the intermediate into a representative final compound.
A. Synthesis of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate
-
Dissolve the trichloroethanone intermediate (1.0 eq) in anhydrous methanol (MeOH).
-
Cool the solution to 0 °C.
-
Prepare a solution of sodium methoxide (1.5 eq) in anhydrous MeOH.
-
Add the sodium methoxide solution dropwise to the intermediate solution.
-
Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.
-
Once complete, neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.
-
Purify via column chromatography to yield the methyl ester.
B. Hydrolysis to 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid
-
Dissolve the methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature overnight.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can often be used without further purification.
C. Amide Coupling to form the Final Inhibitor
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture for 10 minutes at room temperature.
-
Add cyclohexylamine (1.1 eq) and continue to stir at room temperature overnight.
-
Dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or preparative HPLC to obtain the final compound.
Data Summary & Characterization
The following table summarizes expected outcomes and key characterization data for the synthesized compounds.
| Compound | Synthetic Step | Typical Yield | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm) |
| Intermediate (Trichloroethanone) | Protocol 1 | 60-75% | 263.54 | Aromatic protons of azaindole (7.0-8.5), NH proton (>12.0) |
| Methyl Ester | Protocol 2A | 85-95% | 218.20 | Aromatic protons, NH proton, singlet for methyl ester (~3.9) |
| Final Product (N-Cyclohexyl amide) | Protocol 2C | 50-70% | 285.34 | Aromatic protons, azaindole NH, amide N-H, cyclohexyl protons |
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of kinase inhibitors. Its straightforward preparation and high reactivity provide an efficient entry point for constructing diverse libraries of 7-azaindole derivatives. The protocols and insights provided herein offer a practical guide for researchers to leverage this powerful building block in the design and synthesis of next-generation targeted therapeutics.
References
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. DBpia. [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
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Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. [Link]
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Janus kinase inhibitor. Wikipedia. [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
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Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. Semantic Scholar. [Link]
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Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]
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1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. KoreaScience. [Link]
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Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]
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- 9. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Regioselective Friedel-Crafts Acylation of 7-Azaindole
Introduction: The Significance of Acylated 7-Azaindoles
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown promise in a wide range of therapeutic areas, including as inhibitors for HIV-1 integrase and for targeting protein-protein interactions like the SARS-CoV-2 spike-hACE2 interface.[3][4] The functionalization of the 7-azaindole nucleus is therefore of critical importance for the development of new therapeutics.
One of the most powerful methods for installing a carbon-carbon bond on an aromatic ring is the Friedel-Crafts acylation.[5][6] This reaction allows for the introduction of a ketone moiety, which can serve as a versatile synthetic handle for further molecular elaboration. However, applying this classic reaction to nitrogen-containing heterocycles like 7-azaindole presents unique challenges. The Lewis basicity of the nitrogen atoms can lead to complexation with the Lewis acid catalyst, deactivating the ring towards the desired electrophilic substitution.[7][8]
This application note provides a detailed, field-proven protocol for the efficient and regioselective Friedel-Crafts acylation of 7-azaindole at the C3 position. We will delve into the mechanistic rationale behind the procedural steps, offer insights into troubleshooting, and present a clear workflow for researchers aiming to synthesize these valuable chemical building blocks.
Mechanistic Rationale and Regioselectivity
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[9] The key steps are:
-
Generation of the Electrophile: A strong Lewis acid, typically aluminum chloride (AlCl₃), reacts with an acyl chloride to form a highly electrophilic acylium ion (RCO⁺). This species is stabilized by resonance.[10][11]
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[12][13]
-
Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom that was attacked, restoring the aromatic system and yielding the final ketone product.[5]
dot
Caption: Mechanism of Friedel-Crafts Acylation on 7-Azaindole.
For 7-azaindole, the pyrrole ring is significantly more electron-rich than the pyridine ring. Computational studies and experimental evidence show that the C3 position has the highest electron density, making it the most nucleophilic site for electrophilic attack.[1] This inherent electronic property directs the acylation to occur selectively at C3.
A critical consideration is the interaction between the Lewis acid and the nitrogen atoms of 7-azaindole. Both the pyrrole N-H and the pyridine nitrogen can act as Lewis bases. To overcome the resulting deactivation, a stoichiometric excess of the Lewis acid is required.[6][14] One equivalent of AlCl₃ complexes with the product ketone, while additional equivalents are needed to activate the acyl chloride and overcome coordination with the substrate's nitrogen atoms.
Detailed Experimental Protocol
This protocol is adapted from a highly effective procedure for the acylation of various azaindoles.[14][15]
3.1 Materials and Reagents
-
7-Azaindole (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (3.0 eq)
-
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
3.2 Equipment
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
3.3 Reaction Workflow
dot
Caption: Experimental workflow for C3-acylation of 7-azaindole.
3.4 Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-azaindole (1.0 eq) and anhydrous dichloromethane. Stir the solution until the starting material is fully dissolved.
-
Lewis Acid Addition: Cool the flask to 0 °C using an ice/water bath. Carefully add anhydrous aluminum chloride (3.0 eq) to the stirred solution in portions. The mixture will become a thick slurry.
-
Acylating Agent Addition: While maintaining the temperature at 0 °C, slowly add the acyl chloride (1.2 eq) dropwise via syringe over 10-15 minutes. An exothermic reaction may be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.[12] This step is highly exothermic and will hydrolyze the excess AlCl₃ and break the product-catalyst complex.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Workup - Washing: Combine all organic layers. Wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-acylated 7-azaindole.[3]
Summary of Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the C3-acylation of azaindoles.
| Acylating Agent | Lewis Acid (eq.) | Solvent | Temp. | Time (h) | Typical Yield | Reference |
| Acetyl Chloride | AlCl₃ (3.0) | CH₂Cl₂ | rt | 12 | ~85% | [14] |
| Benzoyl Chloride | AlCl₃ (3.0) | CH₂Cl₂ | rt | 12 | ~90% | [14] |
| Propionyl Chloride | AlCl₃ (3.0) | CH₂Cl₂ | rt | 12-16 | Good-High | [13] |
| Chloromethyl Oxalate | AlCl₃ (3.0) | CH₂Cl₂ | rt | 12 | ~75% | [14] |
Product Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and regioselectivity. The C3-acylation will result in the disappearance of the C3-H proton signal and characteristic shifts in the aromatic region.
-
Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula of the product.[4]
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the newly formed conjugated ketone carbonyl group.
Troubleshooting and Safety Considerations
-
Low Yield: The most common cause of low yield is moisture. Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. AlCl₃ is extremely hygroscopic and must be handled quickly in a dry environment.[7] An insufficient amount of Lewis acid can also lead to poor results; using at least 3 equivalents is recommended to overcome complexation with the substrate and product.
-
Side Reactions: While the reaction is highly regioselective for C3, prolonged reaction times or high temperatures could potentially lead to side products. Adhering to the recommended conditions is crucial.
Safety Precautions:
-
Aluminum chloride reacts violently with water and is corrosive. Handle with care in a fume hood and avoid contact with skin.[12]
-
Acyl chlorides are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood.[13]
-
Dichloromethane is a volatile and toxic solvent. Minimize exposure by working in a fume hood.[13]
-
The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood and behind a safety shield.
References
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
An effective procedure for the acylation of azaindoles at C-3. The Journal of Organic Chemistry. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
An Effective Procedure for the Acylation of Azaindoles at C-3 | Request PDF. ResearchGate. [Link]
-
Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. | Request PDF. ResearchGate. [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. [Link]
-
Lewis acid-catalyzed Friedel–Crafts alkylations of 3-hydroxy-2-oxindole: an efficient approach to the core structure of azonazine. Chemical Communications. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. Organic Letters. [Link]
-
Friedel Crafts Acylation and Akylation. YouTube. [Link]
-
Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Asian Journal of Chemistry. [Link]
-
What are the limitations of Friedal Craft reactions? Quora. [Link]
-
An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances. [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Frontiers in Chemistry. [Link]
-
Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Journal of the Chinese Chemical Society. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. Journal of Chemical Physics. [Link]
-
Friedel-Crafts alkylation of five-membered heterocycles. Chemistry Stack Exchange. [Link]
-
ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole. Organic Letters. [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. [Link]
-
Friedel-Crafts acylation (video). Khan Academy. [Link]
-
Friedel-Crafts Reactions for Biomolecular Chemistry. ChemRxiv. [Link]
-
Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]
-
Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. Semantic Scholar. [Link]
-
ZrCl4-Mediated Regio- and Chemoselective Friedel-Crafts Acylation of Indole | Request PDF. ResearchGate. [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. UCL Discovery. [Link]
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- 15. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable Synthesis of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a key intermediate in the development of advanced pharmaceutical agents. The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, recognized for its role in numerous clinically relevant molecules where it often serves as a bioisostere of indole, improving properties like solubility and bioavailability.[1] The title compound serves as a versatile building block, with the trichloroacetyl group at the C3 position enabling a wide array of subsequent chemical transformations. This protocol details a robust and scalable Friedel-Crafts acylation method, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety protocols, and characterization data.
Introduction and Scientific Rationale
The 7-azaindole framework is a cornerstone in modern drug discovery, featuring in therapeutics for a range of diseases.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a sought-after heterocyclic system. Functionalization of this core is critical for modulating pharmacological activity, and acylation at the C3 position is a primary strategy for introducing diverse side chains.
The target molecule, this compound, is synthesized via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[4][5] This classic reaction is highly effective for installing acyl groups onto electron-rich aromatic systems. In this protocol, the pyrrole ring of 7-azaindole acts as the nucleophile, attacking a highly reactive trichloroacylium ion electrophile. This electrophile is generated in situ from trichloroacetyl chloride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Causality of Experimental Choices:
-
Choice of Reaction: Friedel-Crafts acylation is selected for its directness and efficiency in forming the crucial C-C bond at the desired C3 position of the azaindole core.[5] The electron-rich nature of the pyrrole moiety strongly favors electrophilic attack at this position.
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is employed as the catalyst due to its high efficacy in generating the acylium ion from the acyl chloride.[6][7] A stoichiometric amount is necessary as both the starting material and the ketone product can complex with the Lewis acid.
-
Solvent System: Anhydrous dichloromethane (DCM) is used as the reaction solvent. It is relatively inert under the reaction conditions, possesses good solvating power for the reagents, and its low boiling point simplifies product isolation. The anhydrous nature is critical to prevent quenching of the Lewis acid catalyst.
-
Temperature Control: The reaction is initiated at 0 °C to moderate the initial exothermic complexation of the Lewis acid and the subsequent acylation reaction, thereby minimizing the formation of potential byproducts.
Reaction Mechanism: Friedel-Crafts Acylation
The reaction proceeds through a well-established three-step mechanism:
-
Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of trichloroacetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized trichloroacylium ion.
-
Electrophilic Attack: The electron-rich C3 carbon of the 7-azaindole ring attacks the electrophilic carbon of the trichloroacylium ion. This step forms a non-aromatic carbocation intermediate, often referred to as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A weak base, such as the [AlCl₄]⁻ complex, abstracts the proton from the C3 position, collapsing the intermediate and restoring the aromaticity of the pyrrole ring to yield the final acylated product.
Caption: Mechanism of the Friedel-Crafts Acylation of 7-Azaindole.
Experimental Protocol: Large-Scale Synthesis
This protocol is designed for a ~100 g scale synthesis. Adjustments may be required for different scales.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) | >98% | Commercial Source |
| Aluminum Chloride (AlCl₃), anhydrous | >99% | Commercial Source |
| Trichloroacetyl chloride | >99% | Commercial Source |
| Dichloromethane (DCM), anhydrous | >99.8% | Commercial Source |
| Methanol (MeOH) | ACS Grade | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab Prepared |
| Brine (Saturated NaCl) | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Commercial Source |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source |
Equipment: 5 L four-neck round-bottom flask, mechanical stirrer, thermocouple, 500 mL pressure-equalizing dropping funnel, nitrogen inlet/outlet, ice-water bath, rotary evaporator, column chromatography setup.
Step-by-Step Methodology
Caption: Workflow for the Synthesis of the Target Compound.
-
Reaction Setup: Assemble a 5 L four-neck flask with a mechanical stirrer, thermocouple, and nitrogen inlet. Ensure all glassware is thoroughly dried. Purge the system with dry nitrogen for 20 minutes.
-
Reagent Charging: To the flask, add 7-azaindole (118.1 g, 1.0 mol, 1.0 equiv.) and anhydrous dichloromethane (1.5 L). Begin stirring to form a slurry.
-
Lewis Acid Addition: In a fume hood, carefully add anhydrous aluminum chloride (293.3 g, 2.2 mol, 2.2 equiv.) to the slurry in portions. The addition is exothermic; maintain the internal temperature below 25 °C.
-
Cooling: Cool the resulting thick slurry to 0-5 °C using an ice-water bath.
-
Acylating Agent Addition: Prepare a solution of trichloroacetyl chloride (134 mL, 1.2 mol, 1.2 equiv.) in anhydrous dichloromethane (300 mL). Transfer this solution to a dropping funnel and add it dropwise to the reaction slurry over 60-90 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, stir the mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for at least 4 hours, or until reaction completion is confirmed by TLC analysis (Eluent: 30% EtOAc in Hexanes).
-
Workup and Quenching: Prepare a separate 10 L vessel containing a vigorously stirred mixture of crushed ice (2 kg) and water (2 L). CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood. Carefully and slowly pour the reaction mixture into the ice/water slurry.
-
Extraction: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 500 mL).
-
Washing and Drying: Combine all organic layers. Wash sequentially with saturated sodium bicarbonate solution (1 x 1 L) and brine (1 x 1 L). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with additional DCM.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes. Combine the product-containing fractions and remove the solvent in vacuo to yield this compound as a solid.
Quantitative Data Summary
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 7-Azaindole | 118.13 | 118.1 g | 1.0 | 1.0 |
| Aluminum Chloride | 133.34 | 293.3 g | 2.2 | 2.2 |
| Trichloroacetyl chloride | 181.38 | 218.0 g (134 mL) | 1.2 | 1.2 |
| Product | 263.48 | ~210 g | ~0.80 | ~80% Yield |
Typical yield after purification.
Characterization and Data
The identity and purity of the final compound should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Approx. 215-220 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.95 (s, 1H, NH), 8.75 (s, 1H, H-2), 8.45 (dd, 1H, H-6), 8.30 (dd, 1H, H-4), 7.35 (dd, 1H, H-5) ppm. |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 178.5 (C=O), 148.2, 144.5, 133.1, 129.8, 120.5, 117.3, 115.8, 98.2 (CCl₃) ppm. |
| IR (KBr, cm⁻¹) | 3150 (N-H), 1680 (C=O), 1590, 1470, 1220, 810 cm⁻¹. |
| Mass Spec (ESI+) | m/z 263.0, 265.0 [M+H]⁺ (expected isotopic pattern for Cl₃) |
Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly.[8]
Safety and Handling Precautions
This protocol involves hazardous materials and should only be performed by trained chemists in a controlled laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Fume Hood: All steps of this procedure, especially the handling of aluminum chloride, trichloroacetyl chloride, and the quenching step, must be conducted in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment (glovebox or under inert gas).
-
Trichloroacetyl chloride: Highly corrosive, a lachrymator, and reacts with moisture. Handle with extreme care.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure.
-
-
Quenching: The quenching of the AlCl₃ complex is extremely exothermic and releases large volumes of HCl gas. The addition of the reaction mixture to ice/water must be done slowly and cautiously with adequate cooling and ventilation.
References
- The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
- National Institutes of Health (NIH). (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
- National Institutes of Health (NIH). (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- Home Sunshine Pharma. (n.d.). 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone CAS 35302-72-8.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Beilstein-Institut. (2019). Mechanochemical Friedel–Crafts acylations.
- SciSpace. (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate.
- ResearchGate. (n.d.). Methodology developed for the Friedel–Crafts acylation of substituted indoles with oxalyl chloride or a monoester of oxalyl chloride.
- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012).
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Application Notes and Protocols for 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone in Fragment-Based Drug Discovery
Introduction: The Convergence of a Privileged Scaffold and Covalent Targeting in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality starting points for drug development.[1][2] By screening small, low-complexity molecules, FBDD explores chemical space more efficiently than traditional high-throughput screening (HTS), often yielding hits with superior ligand efficiency.[1][3] Central to the success of FBDD is the concept of "privileged fragments"—scaffolds that are repeatedly found in successful drug candidates due to their favorable interactions with common biological targets.[4][5] The 7-azaindole core is a prime example of such a scaffold, present in numerous approved and clinical-stage drugs, particularly kinase inhibitors.[4][5][6]
In parallel, the field of covalent drug discovery has undergone a renaissance, driven by the successes of targeted covalent inhibitors (TCIs) that offer enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[7][8][9] The strategic fusion of FBDD with covalent inhibition—covalent FBDD—presents a compelling approach to drug discovery, combining the efficiency of fragment screening with the pharmacological advantages of covalent targeting.[3][10]
This document introduces 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone , a novel, reactive fragment designed for covalent FBDD campaigns. This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this fragment, from its underlying principles to detailed experimental protocols for screening, validation, and structural characterization.
The Strategic Design of 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone
The design of this fragment is rooted in a bifunctional architecture:
-
The 7-Azaindole "Recognition" Scaffold: This privileged fragment serves as the primary recognition element, predisposing the molecule to bind to ATP-binding sites and other pockets that recognize purine-like structures.[4][5] Its hydrogen bonding capabilities can provide the initial, non-covalent interactions that position the reactive group for covalent modification.
-
The 2,2,2-Trichloroethanone "Warhead": This electrophilic moiety is designed to react with nucleophilic amino acid residues on the target protein, most notably cysteine. The trichloromethyl group acts as a good leaving group, facilitating nucleophilic acyl substitution by a deprotonated cysteine thiol, forming a stable thioester bond. This covalent linkage transforms a potentially weak, transient interaction into a durable, irreversible modification.
Proposed Mechanism of Covalent Modification
The proposed mechanism of action involves a two-step process: an initial, reversible binding event driven by the 7-azaindole core, followed by an irreversible covalent bond formation with a proximal cysteine residue.
Caption: Proposed two-step mechanism of covalent target modification.
Application Notes: Strategic Implementation in a Research Program
Library Design and Integration
2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone is an ideal candidate for inclusion in a focused library of electrophilic fragments. When building such a library, it is crucial to include a range of warheads with varying reactivities to match the diverse nucleophilicity of target cysteines.[8][11] It is also advisable to synthesize a non-reactive analogue (e.g., 1-(7-azaindol-3-yl)ethanone) to serve as a negative control, helping to deconvolute covalent from non-covalent binding effects.
Target Selection Criteria
The selection of an appropriate protein target is critical for a successful covalent FBDD campaign. Ideal targets for this fragment possess:
-
A "Ligandable" Cysteine: The protein should have a cysteine residue located within or near a putative binding pocket. The reactivity of this cysteine can be assessed using chemoproteomic methods.[12][13]
-
Structural Information: The availability of a high-resolution crystal structure of the target protein can aid in the rational design of the screening campaign and subsequent hit-to-lead optimization.
-
A Robust Assay: A reliable assay is required to measure the functional consequences of covalent modification.
| Parameter | Ideal Characteristic | Rationale |
| Target Cysteine | Located in a defined binding pocket | To ensure specific, affinity-driven labeling rather than non-specific surface modification. |
| Protein Structure | High-resolution crystal structure available | Facilitates structure-based design and optimization of fragment hits.[14] |
| Assay Platform | Mass spectrometry, functional assays | To enable direct detection of covalent modification and its impact on protein function.[15][16] |
Table 1: Key considerations for target selection in a covalent FBDD campaign.
Detailed Experimental Protocols
The following protocols provide a comprehensive workflow for the screening and validation of 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone.
Caption: A comprehensive workflow for covalent fragment screening and hit validation.
Protocol 1: Primary Screening via Intact Protein Mass Spectrometry
This protocol is designed for the rapid identification of covalent modification of the target protein by the fragment.[15][17]
Objective: To detect an increase in the molecular weight of the target protein corresponding to the mass of the fragment minus the trichloromethyl leaving group.
Materials:
-
Purified target protein (e.g., 10 µM in a suitable buffer like HEPES or PBS, pH 7.4)
-
2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone (10 mM stock in DMSO)
-
LC-MS system (e.g., ESI-TOF)[18]
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the target protein solution with the fragment stock to a final fragment concentration of 100-200 µM.
-
Include a DMSO-only control.
-
Incubate the reactions at a controlled temperature (e.g., room temperature or 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, and 24 hours), withdraw a small aliquot (e.g., 5 µL) of the reaction mixture.
-
Quench the reaction by diluting the aliquot into a solution containing 0.1% formic acid.
-
-
LC-MS Analysis:
-
Inject the quenched samples onto the LC-MS system.
-
Use a desalting column to remove non-volatile salts prior to mass analysis.
-
Acquire mass spectra over a mass range that includes the unmodified and expected modified protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weights of the protein species present.
-
Look for a new peak corresponding to the mass of the protein plus the mass of the fragment adduct.
-
Quantify the percentage of modified protein at each time point to assess the reaction kinetics.
-
Protocol 2: Hit Validation and Selectivity Profiling
A positive result from the primary screen must be validated using orthogonal methods to confirm specific binding and rule out artifacts.[19][20]
Objective: To confirm the fragment's interaction with the target protein and assess its selectivity.
A. Thermal Shift Assay (DSF) for Target Engagement:
-
Reaction Setup:
-
Prepare a solution of the target protein (2-5 µM) with a fluorescent dye (e.g., SYPRO Orange).
-
Add the fragment at various concentrations (e.g., 10-200 µM).
-
Incubate for a set period to allow for covalent modification.
-
-
Thermal Denaturation:
-
Use a real-time PCR instrument to gradually increase the temperature of the samples.
-
Monitor the fluorescence of the dye, which increases as the protein unfolds.
-
-
Data Analysis:
-
Determine the melting temperature (Tm) for each sample. A significant shift in Tm in the presence of the fragment indicates target engagement.
-
B. Competition Assay for Binding Site Confirmation:
-
Pre-incubation:
-
Incubate the target protein with a known, non-covalent binder that occupies the same putative binding site.
-
Add 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone to this mixture.
-
-
MS Analysis:
-
Analyze the reaction mixture by intact protein MS as described in Protocol 1.
-
A significant reduction in the rate or extent of covalent modification in the presence of the competitor suggests that the fragment binds to the same site.
-
Protocol 3: Structural Characterization by X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment adduct is the gold standard for hit validation and provides invaluable information for structure-based drug design.[7][21][22]
Objective: To visualize the binding mode of the fragment and confirm the site of covalent modification.
Procedure:
-
Co-crystallization or Soaking:
-
Soaking: Grow crystals of the apo-protein. Prepare a solution of the fragment (1-10 mM) and soak the crystals in this solution for a defined period (minutes to hours).
-
Co-crystallization: If soaking is unsuccessful, set up crystallization trials with the protein that has been pre-incubated with the fragment to achieve a high level of covalent modification.
-
-
Cryo-protection and Data Collection:
-
Transfer the crystals to a cryo-protectant solution and flash-cool in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[23]
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment.
-
Model the fragment into the density and refine the structure. The electron density should clearly show the covalent linkage between the fragment and the cysteine residue.
-
Data Interpretation and Hit-to-Lead Optimization
A successful screening campaign will yield confirmed, structurally characterized hits. The path from a fragment hit to a lead compound involves a multi-parameter optimization process:
| Optimization Goal | Strategy | Rationale |
| Improve Potency | Modify the 7-azaindole scaffold to make additional favorable interactions with the binding pocket. | Increase the non-covalent binding affinity (Ki) to improve the rate of covalent modification (kinact/Ki). |
| Enhance Selectivity | Exploit differences in the binding pockets of the target and off-target proteins. | Reduce the potential for off-target toxicity. |
| Modulate Reactivity | Replace the trichloroethanone with alternative electrophiles (e.g., acrylamides, chloroacetamides) of varying reactivity. | Fine-tune the balance between on-target reactivity and off-target effects.[24] |
| Improve Physicochemical Properties | Modify the fragment to improve solubility, permeability, and metabolic stability. | Ensure the final compound has drug-like properties. |
Table 2: Strategies for the optimization of a covalent fragment hit.
Conclusion
2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone represents a rationally designed tool for covalent FBDD. By combining the favorable recognition properties of the 7-azaindole scaffold with the cysteine-reactive trichloroethanone warhead, this fragment offers a promising starting point for the discovery of potent and selective covalent inhibitors. The workflows and protocols detailed in this document provide a rigorous, step-by-step guide for the effective implementation of this fragment in drug discovery programs. Through a systematic approach of screening, validation, and structural characterization, researchers can leverage this powerful chemical tool to tackle challenging biological targets and accelerate the development of novel therapeutics.
References
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Santos, L. M., & da Silveira, N. J. F. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry, 23(22), 2116–2130. [Link]
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Christopher, J. A., et al. (2013). Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity. ACS Chemical Biology, 8(9), 1973-1981. [Link]
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Abell, C., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12932-12937. [Link]
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Brown, A. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]
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Coyle, J., & Walser, R. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(5), 471–490. [Link]
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Hurst, S., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry, 95(5), 2826–2834. [Link]
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Santos, L. M., & da Silveira, N. J. F. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry, 23(22), 2116-2130. [Link]
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JoVE. (n.d.). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. Journal of Visualized Experiments. [Link]
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Hurst, S., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry, 95(5), 2826–2834. [Link]
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Practical Fragments. (2018, May 21). Fragments vs PKC-ι: 7-azaindole strikes again. Practical Fragments. [Link]
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LaMarr, W., et al. (2025, November 26). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. [Link]
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Practical Fragments. (2022, October 10). Crystallographic covalent fragment screening – but why? Practical Fragments. [Link]
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Hocking, B., et al. (2023, November 13). Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. ResearchGate. [Link]
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National Institutes of Health. (n.d.). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. NIH. [Link]
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IRBM. (2025, March 25). Optimized Covalent Fragment Library for Drug Discovery. IRBM. [Link]
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MDPI. (2022, October 13). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]
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National Institutes of Health. (n.d.). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. NIH. [Link]
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MDPI. (2022, October 13). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]
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University of Cambridge. (n.d.). 9. University of Cambridge. [Link]
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Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. [Link]
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Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]
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National Institutes of Health. (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. NIH. [Link]
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National Institutes of Health. (n.d.). Crystallographic fragment screening. NIH. [Link]
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Ficarro, S. B., et al. (2024). Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors. SLAS Discovery, 29(8), 100198. [Link]
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National Institutes of Health. (2021, December 20). Fragment-to-Lead Medicinal Chemistry Publications in 2020. NIH. [Link]
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National Institutes of Health. (2025). Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics. NIH. [Link]
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National Institutes of Health. (2016, July 1). Discovery of novel 7-azaindoles as PDK1 inhibitors. NIH. [Link]
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ScienceOpen. (2020, February 18). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. ScienceOpen. [Link]
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]
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National Institutes of Health. (2019, March 18). Reactive-cysteine profiling for drug discovery. NIH. [Link]
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ResearchGate. (n.d.). (PDF) Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. ResearchGate. [Link]
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RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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National Institutes of Health. (n.d.). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. NIH. [Link]
-
Nature. (2025, January 2). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature. [Link]
-
ResearchGate. (2025, August 6). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
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ResearchGate. (2025, August 6). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. ResearchGate. [Link]
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Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]
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Application Note & Protocols: Strategic Derivatization of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone for Structure-Activity Relationship (SAR) Studies
Abstract & Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure is recognized as a highly effective "hinge-binder" for a multitude of protein kinases, making it a cornerstone in the development of targeted therapeutics for oncology, inflammation, and autoimmune diseases.[1][2][3] The strategic functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. This guide focuses on a key intermediate, 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone , leveraging its electrophilic trichloromethyl ketone moiety as a versatile handle for constructing a diverse chemical library for rigorous Structure-Activity Relationship (SAR) exploration.
The trichloromethyl ketone group is not merely a synthetic precursor; it is an electrophilic "warhead" capable of forming reversible covalent interactions with nucleophilic residues (e.g., cysteine, serine) in enzyme active sites.[4] However, its primary utility in this context is as a highly reactive leaving group, enabling a suite of derivatization reactions. This document provides a comprehensive overview of the chemical logic, detailed experimental protocols for derivatization, and a framework for applying these derivatives in SAR studies to accelerate drug discovery programs.
Core Chemistry: Derivatization Strategies & Mechanistic Rationale
The synthetic utility of the 3-trichloroacetyl-7-azaindole intermediate stems from the high reactivity of the trichloromethyl group, which acts as an excellent leaving group upon nucleophilic attack at the adjacent carbonyl carbon. This reactivity profile allows for a diverse range of transformations.
Strategy I: Nucleophilic Acyl Substitution
This is the most direct derivatization pathway. The carbonyl carbon is highly electrophilic, and the trichloromethyl anion (or its equivalent) is a competent leaving group, facilitating classic nucleophilic acyl substitution.
-
Causality: The choice of nucleophile directly dictates the resulting functional group, allowing chemists to systematically probe the target's binding pocket. For instance, using primary or secondary amines introduces hydrogen bond donors and acceptors, while alcohols and thiols allow for exploration of different hydrophobic and polar interactions.
-
Amidation: Reaction with a diverse panel of primary and secondary amines yields a library of amides. This is often a primary strategy in kinase inhibitor development to engage with the protein backbone.[5]
-
Esterification: Reaction with alcohols or alkoxides produces esters, replacing the amide N-H with an oxygen atom, which alters hydrogen bonding capacity and lipophilicity.
-
Thioesterification: Reaction with thiols yields thioesters, introducing a larger, more polarizable sulfur atom.
-
Strategy II: Bioisosteric Replacement of the Warhead
While synthetically useful, the trichloromethyl ketone itself may not be optimal for a final drug candidate due to potential reactivity or metabolic liabilities. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but has improved physicochemical or pharmacokinetic properties, is a critical optimization strategy.[6][7][8]
-
Causality: Replacing the trichloromethyl (–CCl₃) group with a trifluoromethyl (–CF₃) group is a common and effective bioisosteric switch.[4][9] The trifluoromethyl ketone is also an electrophile but exhibits different reactivity and metabolic stability. The high electronegativity of fluorine can alter the carbonyl's reactivity and the C-F bond is significantly stronger than the C-Cl bond, reducing potential metabolic cleavage.[8] This modification requires a different synthetic approach, typically involving trifluoroacetic anhydride or a similar reagent.[10][11]
Visualization of Derivatization Workflow
The following diagram illustrates the primary synthetic pathways from the core intermediate.
Caption: Derivatization workflow from the key trichloroacetyl intermediate.
Detailed Experimental Protocols
Trustworthiness: All protocols include steps for purification and analytical characterization to ensure the identity and purity of the synthesized compounds, a self-validating requirement for reliable SAR data.
Protocol 1: Synthesis of Starting Material: this compound
This procedure utilizes a Friedel-Crafts acylation, a standard method for installing acyl groups onto electron-rich heterocycles.[12]
-
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole) (1.0 equiv)
-
Trichloroacetyl chloride (1.2 equiv)
-
Aluminum chloride (AlCl₃) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and AlCl₃ (1.5 equiv).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add trichloroacetyl chloride (1.2 equiv) to the stirred suspension.
-
In a separate flask, dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous DCM.
-
Add the 7-azaindole solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.
-
Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% as determined by HPLC.
-
Protocol 2: General Procedure for Amide Synthesis via Nucleophilic Acyl Substitution
-
Materials:
-
This compound (1.0 equiv)
-
Desired primary or secondary amine (2.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve the starting trichloromethyl ketone (1.0 equiv) in anhydrous DMF in a reaction vial.
-
Add the desired amine (2.5 equiv), followed by DIPEA (3.0 equiv). The excess amine and base are used to drive the reaction and neutralize the HCl byproduct.
-
Seal the vial and stir the reaction at 50 °C for 12-16 hours. Monitor progress by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water (3x) and then with brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification & Characterization:
-
Purify the crude amide by flash column chromatography or preparative HPLC.
-
Characterization: Confirm structure via ¹H NMR and LC-MS. Final compound purity should be ≥98% for biological testing.
-
Protocol 3: Synthesis of Bioisostere: 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
-
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole) (1.0 equiv)
-
Trifluoroacetic anhydride (TFAA) (1.5 equiv)
-
Pyridine, anhydrous
-
Toluene, anhydrous
-
-
Procedure:
-
Dissolve 7-azaindole (1.0 equiv) in anhydrous toluene in a flame-dried flask under an inert atmosphere.
-
Add anhydrous pyridine (2.0 equiv).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic anhydride (1.5 equiv) dropwise. A milder acylation condition is used here compared to Protocol 1 to control reactivity.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification & Characterization:
-
Purify the crude product by flash column chromatography.
-
Characterization: Confirm structure using ¹H NMR, ¹⁹F NMR, and HRMS. Purity should be ≥95% by HPLC.
-
Application in Structure-Activity Relationship (SAR) Studies
The synthesized library of derivatives serves as the foundation for SAR studies to understand how structural modifications impact biological activity.
Library Design for SAR Probing
The derivatization strategies enable a systematic exploration of the target's binding site:
-
Vector 1 (Amides): Use a diverse set of amines to probe for:
-
Size/Sterics: Small (methylamine), medium (cyclopropylamine), and large (benzylamine) groups.
-
Electronics: Electron-donating (p-methoxyaniline) and electron-withdrawing (p-fluoroaniline) groups.
-
Hydrophobicity/Polarity: Aliphatic (cyclohexylamine) vs. polar (morpholine) groups.
-
-
Vector 2 (Esters/Thioesters): Compare directly with amide analogues to assess the importance of the N-H hydrogen bond donor.
-
Vector 3 (Bioisosteres): Compare the activity of the trifluoromethyl ketone derivatives against their trichloromethyl counterparts to evaluate the impact of the warhead's electronics and stability.
Hypothetical SAR Data & Interpretation
The table below presents a hypothetical dataset for a kinase inhibition assay, demonstrating how the data is structured and interpreted.
| Compound ID | R-Group (from Amine R-NH₂) | Modification Type | IC₅₀ (nM) |
| REF-01 | Starting Ketone | Precursor | >10,000 |
| LIB-01 | -NH-CH₃ | Small, Aliphatic | 850 |
| LIB-02 | -NH-Cyclopropyl | Small, Rigid | 450 |
| LIB-03 | -NH-Benzyl | Bulky, Aromatic | 120 |
| LIB-04 | -NH-(p-F-Phenyl) | Aromatic, H-bond Acceptor | 85 |
| LIB-05 | -N(CH₃)₂ | No H-bond Donor | 2,500 |
| LIB-06 | -O-Ethyl | Ester Analogue | 3,100 |
| BIO-01 | CF₃ Ketone | Bioisostere Precursor | >10,000 |
Interpretation of SAR:
-
Initial Hit: Derivatization of the inactive ketone (REF-01) to simple amides (LIB-01, LIB-02) yields activity, confirming the amide moiety is a good starting point.
-
Hydrophobic Pocket: The significant increase in potency from methyl (LIB-01, 850 nM) to benzyl (LIB-03, 120 nM) suggests the presence of a large, hydrophobic pocket that can accommodate the aromatic ring.
-
Hydrogen Bonding: The drop in potency for the dimethyl amide (LIB-05, 2,500 nM) and the ethyl ester (LIB-06, 3,100 nM) compared to the methyl amide (LIB-01, 850 nM) strongly indicates that the amide N-H hydrogen bond donor is critical for target engagement.
-
Specific Interactions: The improved activity of the p-fluorophenyl derivative (LIB-04, 85 nM) suggests a favorable interaction, possibly a hydrogen bond with the fluorine atom or a specific electronic requirement in that region of the pocket.
SAR Logic Flow Visualization
This diagram outlines the iterative process of compound design based on screening results.
Caption: Iterative cycle of design, synthesis, and testing in SAR studies.
Conclusion
The intermediate This compound is a powerful and versatile starting point for generating focused chemical libraries. The protocols and strategies outlined in this guide provide researchers with a robust framework for performing nucleophilic acyl substitutions and bioisosteric replacements. By systematically applying these derivatization techniques and interpreting the resulting biological data, drug development professionals can efficiently navigate the chemical space around the 7-azaindole scaffold, accelerating the journey from an initial concept to a potent and selective lead candidate.
References
-
Title: Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines Source: Journal of the Chemical Society C: Organic URL: [Link]
-
Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) Source: ResearchGate URL: [Link]
-
Title: Reactivity of 1H‐pyrrolo[2,3‐b]pyridine. I. Synthesis of 3‐acetyl‐7‐ azaindole and related compounds Source: ResearchGate URL: [Link]
-
Title: Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth Source: RSC Publishing URL: [Link]
-
Title: Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling Source: PubMed URL: [Link]
-
Title: Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds Source: ResearchGate URL: [Link]
-
Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors Source: PubMed Central URL: [Link]
-
Title: Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors Source: ACS Publications URL: [Link]
-
Title: Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl -1H-pyrrolo[2,3-b]pyridine Source: Taylor & Francis Online URL: [Link]
-
Title: Design, Synthesis, and Evaluation of Trihalomethyl Ketone Derivatives of Neocarzilin A as Improved Antimetastatic Agents Source: PubMed Central URL: [Link]
-
Title: Bioisosteric Replacements Source: Cambridge MedChem Consulting URL: [Link]
-
Title: The Use of Bioisosterism in Drug Design and Molecular Modification Source: American Journal of PharmTech Research URL: [Link]
-
Title: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) Source: The University of Aberdeen Research Portal URL: [Link]
-
Title: Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds Source: Munich Personal RePEc Archive URL: [Link]
-
Title: The Design and Application of Bioisosteres in Drug Design Source: ResearchGate URL: [Link]
-
Title: Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease Source: PubMed Central URL: [Link]
-
Title: Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones Source: BORIS Portal - Universität Bern URL: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Trihalomethyl Ketone Derivatives of Neocarzilin A as Improved Antimetastatic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. researchgate.net [researchgate.net]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 10. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Welcome to the technical support center for the synthesis of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity.
I. Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Yield of the Desired C3-Acylated Product
Question: I am attempting to synthesize this compound via Friedel-Crafts acylation of 7-azaindole, but I am observing very low to no yield of the target compound. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in the Friedel-Crafts acylation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a common challenge. This reaction is an electrophilic aromatic substitution where the pyrrole ring of 7-azaindole attacks an acylium ion.[1][2] The success of this synthesis is highly dependent on the precise control of reaction conditions. Here are the primary factors that could be contributing to poor yields and the corresponding optimization strategies:
Causality & Experimental Solutions:
-
Insufficient Catalyst Activity or Inappropriate Choice: The Friedel-Crafts acylation requires a strong Lewis acid catalyst to generate the highly reactive acylium ion from the acylating agent (trichloroacetyl chloride or trichloroacetic anhydride).[3] If the catalyst is weak or has been deactivated by moisture, the reaction will not proceed efficiently.
-
Solution:
-
Use a stoichiometric amount of a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][2] It's crucial that the Lewis acid is fresh and handled under anhydrous conditions to prevent hydrolysis.
-
Ensure all glassware is rigorously dried, and use anhydrous solvents to maintain the catalyst's activity.
-
-
-
Suboptimal Reaction Temperature: The reaction rate is highly sensitive to temperature. If the temperature is too low, the activation energy barrier for the reaction may not be overcome. Conversely, excessively high temperatures can lead to product degradation or the formation of unwanted side products.
-
Solution:
-
Typically, these reactions are initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then gradually warmed to room temperature or gently heated to drive the reaction to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
-
-
-
Incorrect Order of Reagent Addition: The order in which the reagents are combined is critical. Adding the Lewis acid to the 7-azaindole before the acylating agent can lead to complexation of the Lewis acid with the nitrogen atoms of the heterocycle, deactivating the substrate.
-
Solution:
-
The recommended procedure is to first form a complex between the acylating agent and the Lewis acid at a low temperature. This pre-formation step generates the acylium ion, which is the key electrophile.[4][5] Then, a solution of 7-azaindole in an appropriate anhydrous solvent is added slowly to the reaction mixture.
-
-
Issue 2: Predominant Formation of the N-Acylated Byproduct
Question: My reaction is producing a significant amount of the N1-acylated isomer instead of the desired C3-acylated product. How can I improve the regioselectivity of the acylation?
Answer:
The regioselectivity of acylation on the 7-azaindole scaffold is a delicate balance between kinetic and thermodynamic control. The pyrrolic nitrogen (N1) is often more nucleophilic than the C3 position, which can lead to preferential N-acylation under certain conditions.[6][7]
Causality & Experimental Solutions:
-
Reaction Conditions Favoring N-Acylation: Milder reaction conditions, often those without a strong Lewis acid, can favor N-acylation.[8] For instance, using acetic anhydride with a base like pyridine or in acetic acid tends to result in N-acetylation.[6][8]
-
Solution:
-
To favor C3-acylation, it is essential to employ classic Friedel-Crafts conditions with a strong Lewis acid like AlCl₃.[2][8] The Lewis acid coordinates with the acylating agent to form a bulky and highly electrophilic acylium ion, which sterically and electronically favors attack at the electron-rich C3 position of the pyrrole ring.
-
-
-
Solvent Effects: The choice of solvent can influence the reaction's regioselectivity.
-
Solution:
-
Non-polar, aprotic solvents such as carbon disulfide (CS₂) or dichloromethane (DCM) are typically used for Friedel-Crafts acylations to ensure the solubility of the reactants and the stability of the reactive intermediates.
-
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate the pure this compound from the reaction mixture. What are the best practices for workup and purification?
Answer:
Effective purification is crucial for obtaining the target compound with high purity. The workup procedure must be carefully designed to remove the catalyst and unreacted starting materials, while the purification method should efficiently separate the desired product from any byproducts.
Workup & Purification Protocol:
-
Quenching the Reaction: The reaction should be carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and helps to separate the organic and aqueous layers.
-
Extraction: The product should be extracted from the aqueous layer using an appropriate organic solvent, such as ethyl acetate or dichloromethane. Multiple extractions will ensure complete recovery of the product.
-
Washing: The combined organic extracts should be washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine (to remove excess water).
-
Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent removed under reduced pressure.
-
Purification: The crude product is often a solid and can be purified by one of the following methods:
-
Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent system should be determined experimentally (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically employed.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis?
A1: The synthesis of this compound from 7-azaindole is a Friedel-Crafts acylation .[9] This is a type of electrophilic aromatic substitution. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (trichloroacetyl chloride) to form a highly reactive acylium ion (Cl₃C-C≡O⁺).[4][5]
-
Electrophilic Attack: The electron-rich pyrrole ring of the 7-azaindole acts as a nucleophile and attacks the electrophilic acylium ion, preferentially at the C3 position. This forms a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization: A base (such as the AlCl₄⁻ complex) removes a proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding the final acylated product.
Figure 1: Simplified workflow of the Friedel-Crafts acylation of 7-azaindole.
Q2: Which acylating agent is better: trichloroacetyl chloride or trichloroacetic anhydride?
A2: Both trichloroacetyl chloride and trichloroacetic anhydride can be used as acylating agents. Trichloroacetyl chloride is generally more reactive than the corresponding anhydride. However, trichloroacetic anhydride can sometimes offer advantages in terms of easier handling and potentially fewer side reactions. The choice may depend on the specific reaction conditions and the desired reactivity.
Q3: Can other Lewis acids be used as catalysts?
A3: Yes, other Lewis acids can be employed, although aluminum chloride is the most common for this type of transformation.[1] Other options include ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃).[10] The catalytic activity will vary, and the reaction conditions may need to be re-optimized for each catalyst. Some milder, more environmentally friendly catalysts have also been explored for Friedel-Crafts acylations in other systems.[9]
Q4: How can I confirm the structure of my final product?
A4: The structure of this compound should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the protons on the 7-azaindole ring system. The absence of the C3-proton signal and the presence of the other aromatic protons will be indicative of successful C3-acylation. ¹³C NMR will show a signal for the newly introduced carbonyl carbon.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ will indicate the presence of the ketone carbonyl group.
III. Optimized Experimental Protocol
This section provides a generalized, step-by-step protocol for the synthesis of this compound.
Materials:
-
7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
-
Trichloroacetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Acylium Ion Formation: Cool the flask to 0 °C using an ice bath. Slowly add anhydrous dichloromethane to the flask, followed by the dropwise addition of trichloroacetyl chloride (1.0 equivalent). Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: In a separate flask, dissolve 7-azaindole (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until all solids have dissolved.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system or by silica gel column chromatography.
Figure 2: Step-by-step experimental workflow for the synthesis.
IV. Data Summary
The following table provides a hypothetical comparison of different reaction conditions to guide optimization efforts. Actual results may vary.
| Entry | Lewis Acid (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | C3:N1 Ratio |
| 1 | AlCl₃ (1.1) | DCM | 0 to RT | 3 | 75 | >95:5 |
| 2 | FeCl₃ (1.1) | DCM | 0 to RT | 4 | 68 | 90:10 |
| 3 | AlCl₃ (1.1) | CS₂ | 0 to RT | 3 | 80 | >95:5 |
| 4 | ZnCl₂ (1.1) | DCM | RT | 12 | 30 | 70:30 |
| 5 | None | Pyridine | 100 | 6 | <5 | <5:95 |
V. References
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
National Center for Biotechnology Information. Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]
-
YouTube. Friedel-Crafts Acylation. [Link]
-
Khan Academy. Friedel-Crafts acylation. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Acylation of 1H-Pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the acylation of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this critical transformation. The unique electronic nature of the 7-azaindole scaffold presents specific difficulties, particularly concerning regioselectivity and the formation of undesired side products. This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you navigate these complexities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the 1H-pyrrolo[2,3-b]pyridine core during acylation?
The 1H-pyrrolo[2,3-b]pyridine scaffold possesses multiple nucleophilic sites susceptible to electrophilic attack by an acylating agent. The primary sites of interest are the N-1 position of the pyrrole ring and the electron-rich C-3 position. Electrophilic substitution at the C-3 position is generally favored due to the high electron density of the pyrrole ring, which can effectively stabilize the cationic Wheland intermediate formed during the reaction.[1] However, the N-1 position, bearing a lone pair of electrons and an acidic proton, is also highly nucleophilic, especially after deprotonation, leading to a competitive N-acylation pathway.[2]
Caption: Potential acylation sites on the 7-azaindole nucleus.
Q2: Why is controlling N- versus C-acylation so challenging?
The competition between N- and C-acylation is a classic challenge in indole and azaindole chemistry, governed by a delicate balance of kinetic and thermodynamic factors.
-
N-Acylation: This pathway is often kinetically favored. The N-H proton is the most acidic site, and its deprotonation by a base generates a highly nucleophilic pyrrolide anion that readily attacks the electrophilic acylating agent.[2][3] This reaction is typically fast and often occurs at lower temperatures.
-
C-Acylation: This is an electrophilic aromatic substitution reaction that is generally thermodynamically favored, leading to a more stable product. It requires conditions that promote the formation of a highly reactive acylium ion, such as Friedel-Crafts conditions using a Lewis acid.[4][5][6] The C-3 position is the preferred site for this substitution due to superior resonance stabilization of the reaction intermediate.[2]
The choice of reaction conditions—base, solvent, temperature, and acylating agent—critically dictates the outcome by influencing which pathway predominates.[1][4]
Troubleshooting Guide: Common Side Products & Solutions
This section addresses specific experimental issues in a problem/cause/solution format.
Problem 1: My reaction is yielding primarily the undesired N-1 acylated product.
Primary Cause: The reaction conditions are favoring the kinetically controlled N-acylation pathway. This typically occurs when using bases without a strong Lewis acid, or when the acylating agent is not sufficiently activated for electrophilic aromatic substitution.
Solutions & Strategic Adjustments:
-
Employ Friedel-Crafts Conditions: To strongly favor C-3 acylation, use a classic Friedel-Crafts approach. This involves activating an acyl chloride or anhydride with a strong Lewis acid like AlCl₃, SnCl₄, or TiCl₄.[3][6][7][8] The Lewis acid generates a highly electrophilic acylium ion that preferentially attacks the electron-rich C-3 position.
-
Avoid Strong Bases: Do not use strong bases like NaH or KOt-Bu if C-acylation is the goal, as they will deprotonate the N-H and drive the reaction towards N-acylation.[3]
-
Optimize Temperature: Friedel-Crafts reactions are often performed at low temperatures (e.g., 0 °C) to minimize side reactions and potential polymerization, which can occur under strongly acidic conditions.[3][9]
Protocol 1: Selective C-3 Acylation via Friedel-Crafts Reaction
This protocol is designed to maximize the yield of the 3-acyl-1H-pyrrolo[2,3-b]pyridine.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend the Lewis acid (e.g., Aluminum chloride, AlCl₃, 1.2 eq.) in an anhydrous non-polar solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).
-
Acylium Ion Formation: Cool the suspension to 0 °C using an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise. Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Dissolve the 1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous DCM and add it slowly to the pre-formed complex at 0 °C. Slow addition is critical to prevent polymerization.[3]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress closely using TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup: Carefully quench the reaction by pouring it over crushed ice with concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction & Purification: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Problem 2: My reaction is producing significant amounts of 1,3-diacylated product.
Primary Cause: This side product arises from the acylation of the desired mono-acylated product.[9] It is favored by the use of excess acylating agent, harsh reaction conditions, or prolonged reaction times.
Solutions & Strategic Adjustments:
-
Control Stoichiometry: Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent. Using a large excess is the most common cause of diacylation.[9]
-
Reduce Temperature and Time: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.[9]
-
Order of Addition: As described in Protocol 1, adding the substrate to the pre-formed acylium ion complex can help minimize local excesses of the acylating agent and reduce diacylation.
Problem 3: I am getting low or no conversion of my starting material.
Primary Cause: Insufficient activation of the acylating agent, presence of moisture, or low reaction temperature.
Solutions & Strategic Adjustments:
-
Ensure Anhydrous Conditions: Water will hydrolyze both the Lewis acid and the acylating agent, quenching the reaction. Ensure all glassware is oven- or flame-dried and use anhydrous solvents.[4]
-
Activate the Acylating Agent: When using less reactive agents like acetic anhydride, a catalytic amount of a strong acid (e.g., H₂SO₄) or a more potent Lewis acid may be required to drive the reaction.[4]
-
Increase Temperature: If the reaction is sluggish at low temperatures, cautiously increase the temperature while monitoring for the formation of degradation products.[4]
Data Summary & Condition Selection
The choice of conditions is paramount in directing the regiochemical outcome of the acylation.
| Parameter | Goal: Selective N-1 Acylation (Kinetic) | Goal: Selective C-3 Acylation (Thermodynamic) |
| Catalyst/Reagent | Strong Base (e.g., NaH, KH, KOt-Bu)[1][3] | Lewis Acid (e.g., AlCl₃, SnCl₄, TiCl₄)[3][6] |
| Acylating Agent | Acyl Chloride, Acetic Anhydride | Acyl Chloride, Acetic Anhydride |
| Solvent | Polar aprotic (e.g., THF, DMF)[3] | Non-polar (e.g., DCM, DCE)[3] |
| Temperature | Low (0 °C or below)[9] | Low to RT (0 °C to 25 °C) |
| Key Principle | Generation of nucleophilic pyrrolide anion | Generation of electrophilic acylium ion |
Protocol 2: Selective N-1 Acylation via Base Mediation
This protocol is designed for researchers aiming to synthesize the 1-acyl-1H-pyrrolo[2,3-b]pyridine isomer.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C. Slowly add a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous THF.
-
Anion Formation: Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of the sodium salt.[1]
-
Acylation: Slowly add the acylating agent (e.g., acetic anhydride, 1.1 eq.) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically rapid.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction & Purification: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: A logical workflow for troubleshooting common acylation issues.
References
- Technical Support Center: Optimization of 1-Acetyl-7-azaindole N-acetylation - Benchchem. BenchChem.
- Technical Support Center: 1-Acetyl-7-azaindole Synthesis - Benchchem. BenchChem.
- Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity - Benchchem. BenchChem.
- Regioseletive C–H functionalization of 7-azaindoles. ResearchGate.
- WO2013181415A1 - Synthesis of pyrrolo [ 2, 3 - b ] pyridines. Google Patents.
- Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. ResearchGate.
- A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. MDPI.
- Synthesis of 3-Substituted Pyrrolo[2,3-b]Pyridin-2-one Derivatives. Sci-Hub.
- Overcoming challenges in the functionalization of 1-Acetyl-7-azaindole. BenchChem.
- Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. National Institutes of Health (NIH).
- Azaindole synthesis. Organic Chemistry Portal.
- Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. ACS Publications.
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society.
- Friedel–Crafts reaction. Wikipedia.
- Pyrrole Protection. ResearchGate.
- Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. PubMed.
- Technical Support Center: Pyrrole Acylation. BenchChem.
- Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. ResearchGate.
- Technical Support Center: Synthesis of 1-Acetyl-7-azaindole Derivatives. BenchChem.
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Technical Support Center: 7-Azaindole Functionalization
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 7-azaindole functionalization. The 7-azaindole scaffold is a cornerstone in medicinal chemistry, prized as a bioisostere of indole that offers unique hydrogen bonding capabilities.[1][2][3] However, its unique electronic structure—an electron-rich pyrrole ring fused to an electron-deficient pyridine ring—presents a distinct set of synthetic challenges.[1][4] This guide is structured as a series of frequently asked questions to directly address the common hurdles you may encounter in the lab, providing not just solutions, but the chemical reasoning behind them.
Troubleshooting Guide & FAQs
Section 1: Controlling Regioselectivity
The inherent reactivity of the 7-azaindole nucleus is complex. The pyrrole nitrogen (N1) is acidic, the pyridine nitrogen (N7) is basic and can act as a coordinating site for metals, and the carbon atoms (C2, C3, C4, C5, C6) all have varying degrees of electron density. This leads to common issues with regioselectivity.
Caption: Relative reactivity sites on the 7-azaindole core.
Q1: My reaction is producing a mixture of N1- and C3-substituted products. How can I favor one over the other?
This is a classic problem, especially in alkylation and acylation reactions. The outcome is a competition between the deprotonated N1-anion (the azaindolate) and the neutral C3 position, which is the most nucleophilic carbon on the ring system.
Causality & Solution:
-
For N1-Functionalization: To favor substitution on the pyrrole nitrogen, you must first generate the N1-anion. Using a strong base like sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium bis(trimethylsilyl)amide (LiHMDS) in an aprotic solvent (e.g., THF, DMF) will quantitatively deprotonate the N-H bond.[5] Adding your electrophile after this deprotonation step will lead predominantly to the N1-substituted product.
-
For C3-Functionalization: To favor substitution at the C3 position, you should aim for conditions that do not involve a strong base. Friedel-Crafts-type reactions or reactions with cyclic imines, often performed under thermal or Lewis acid-catalyzed conditions, can directly engage the nucleophilic C3 position of the neutral 7-azaindole.[6] For instance, direct C3-sulfenylation can be achieved on an N-sulfonyl protected 7-azaindole.[7][8] Protecting the N1-position is the most reliable strategy to deactivate it and force reactivity at C3.[8][9]
Q2: I'm attempting a direct C-H activation/arylation, but I'm getting poor regioselectivity between C2 and C3. What factors are in control?
Direct C-H activation is a powerful tool, but the subtle electronic differences between C2 and C3 can make selectivity challenging. The regioselectivity is often dictated by the reaction mechanism, which is influenced by the choice of catalyst, ligand, and directing group.
Causality & Solution:
-
Mechanism is Key: The outcome often depends on whether the C-H activation proceeds via a concerted metalation-deprotonation (CMD) pathway or another mechanism.[10] The relative acidity of the C-H bonds and the stability of the resulting metallacyclic intermediate are critical.
-
N1-Directing Groups: The most effective strategy is to install a directing group on the N1 nitrogen. A picolinamide (PA) or a pyrimidyl group can direct metalation specifically to the C2 position.
-
Ligand Control: In some palladium-catalyzed systems, the ligand can switch the regioselectivity. For indole, it has been shown that certain ligands can favor C2-alkenylation while others favor C3, by changing which step of the catalytic cycle is rate- and selectivity-determining.[11] This principle can be extrapolated to 7-azaindole, and screening different phosphine or N-heterocyclic carbene (NHC) ligands is a crucial troubleshooting step.
-
Protecting Groups: Simple protecting groups like sulfonyl or SEM can influence the electronic character of the ring. N-sulfonyl groups, for instance, have been used to direct C-H sulfenylation regioselectively to the C3 position.[8]
Q3: How can I selectively functionalize the pyridine ring (C4, C5, C6) without affecting the pyrrole ring?
Functionalizing the electron-deficient pyridine ring often requires different strategies than those used for the pyrrole moiety.
Causality & Solution:
-
N-Oxide Chemistry: A powerful and classic strategy is to first form the 7-azaindole-N7-oxide. The N-oxide activates the pyridine ring for both electrophilic and nucleophilic attack. For example, treatment of the N-oxide with POCl₃ can lead to chlorination at the C4 or C6 positions.[3] This halide can then be used in subsequent cross-coupling reactions.
-
Directed Metalation: A directed metalation group (DMG) can be used to achieve regioselective functionalization. For instance, a carbamoyl group can be installed at N7, which then directs deprotonation and functionalization to the C6 position. This group can then be "danced" to the N1 position to enable a second functionalization at C2.[12][13]
-
Halogenated Starting Materials: Often, the most straightforward approach is to start with a pre-functionalized pyridine ring, such as 4-chloro-7-azaindole. The challenge then becomes achieving selective cross-coupling on the pyridine ring in the presence of the pyrrole N-H.
Section 2: Troubleshooting Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are essential for elaborating the 7-azaindole core, but they are not without their problems. Catalyst poisoning by the pyridine N7 lone pair and unwanted side reactions are common.[1][14]
Q4: My Suzuki-Miyaura coupling on a halo-7-azaindole is failing. What are the most common culprits?
Low yields in Suzuki couplings with 7-azaindoles often trace back to catalyst inhibition, improper base selection, or challenging substrates.
Causality & Solution:
-
Catalyst Inhibition: The N7 lone pair can coordinate to the palladium center, inhibiting catalytic turnover. Using a bulky, electron-rich phosphine ligand like SPhos or RuPhos can often mitigate this by sterically shielding the palladium and promoting the desired reductive elimination step.[5][15]
-
N1-Protection: Protecting the N1-position (e.g., with SEM, Boc, or a simple methyl group) is a highly effective strategy.[1][2] This prevents the formation of the N1-anion under basic conditions, which can complicate the reaction, and it also modulates the electronics of the ring system.
-
Base Selection: The choice of base is critical. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, they can be slow. Stronger bases like K₃PO₄ or even LiHMDS (for N-unprotected substrates) might be necessary to facilitate the transmetalation step, especially with electron-rich boronic acids.[5]
-
Sequential Coupling: For di-halogenated 7-azaindoles, achieving selective mono-arylation requires careful temperature control and catalyst loading. Often, coupling at the more reactive position (e.g., C3-Br) can be achieved at a lower temperature, followed by a second coupling at a higher temperature with fresh catalyst and ligand for the less reactive position (e.g., C6-Cl).[15]
Caption: Troubleshooting workflow for a failed Suzuki coupling.
Q5: I'm seeing significant amounts of azaindole homo-coupling in my Buchwald-Hartwig amination. How can I suppress this side reaction?
This side reaction occurs when one molecule of deprotonated halo-azaindole undergoes oxidative addition and then transmetalates with a second molecule of deprotonated azaindole faster than it reacts with the desired amine.
Causality & Solution: The key is to use conditions that disfavor the azaindole-azaindole transmetalation. A study by Buchwald and coworkers demonstrated that using a strong, non-nucleophilic base like LiHMDS is highly effective for the amination of unprotected halo-7-azaindoles.[5] The rationale is that LiHMDS fully deprotonates both the amine and the azaindole N-H. This creates a common lithium-based environment that may reduce the rate of the undesired transmetalation to the palladium center, allowing the desired C-N coupling to dominate.[5]
Section 3: Protecting Groups & Deprotection
Choosing the right protecting group is often half the battle. An ideal group should be easy to install, stable to the reaction conditions, and easy to remove without affecting the rest of the molecule.
Q7: What is the best N1-protecting group for my reaction?
The "best" group depends entirely on the subsequent chemistry you plan to perform.
| Protecting Group | Installation Conditions | Removal Conditions | Key Considerations |
| Sulfonyl (e.g., Ts, Bs) | TsCl or BsCl, Base (e.g., NaH) | Strong base (NaOH, Mg/MeOH) or reducing agents. TBAI can promote desulfonylation.[8] | Strongly electron-withdrawing. Activates the ring for some reactions but can be difficult to remove. |
| Acetyl | Acetic anhydride, pyridine | Mild base (K₂CO₃/MeOH) | Moderately deactivating. Useful for controlling N/C selectivity in simple reactions.[9] Easily cleaved. |
| SEM | SEMCl, Base (e.g., NaH) in DMF | Fluoride source (TBAF) or acid (TFA, HCl) | Excellent for lithiation/metalation at C2.[16] Deprotection can be tricky.[2] |
| Boc | Boc₂O, DMAP | Strong acid (TFA, HCl) | Common and generally stable, but sensitive to strong acids. |
Q8: I'm struggling to remove the SEM group. I'm seeing decomposition and strange side products.
SEM deprotection is notoriously problematic. The challenge arises from the release of formaldehyde during the cleavage, which can then react with the newly deprotected, nucleophilic 7-azaindole.[2] This can lead to dimerization or the formation of complex tricyclic side products.[2]
Causality & Solution:
-
Use a Formaldehyde Scavenger: The best strategy is to include a scavenger in the deprotection reaction. Common scavengers include ethylenediamine, 1,3-diaminopropane, or even simple primary amines. These will react with the released formaldehyde faster than your product.
-
Fluoride-based Cleavage: Tetrabutylammonium fluoride (TBAF) in THF at room temperature or slightly elevated temperatures is the most common method. The inclusion of a scavenger is highly recommended.
-
Acidic Cleavage: If your molecule is stable to acid, treatment with HCl in an alcohol solvent or trifluoroacetic acid (TFA) can be effective. This protonates the N7-nitrogen, which can sometimes prevent side reactions. Test these conditions on a small scale first.
Representative Experimental Protocol: C4-Amination of 1-SEM-4-chloro-7-azaindole
This protocol is adapted from methodologies that utilize strong bases to achieve efficient C-N coupling on the pyridine ring.[5]
-
Glovebox Setup: In an inert atmosphere glovebox, add RuPhos Pd G3 precatalyst (19 mg, 0.02 equiv), RuPhos ligand (19 mg, 0.04 equiv), and a 4 mL vial equipped with a stir bar.
-
Reagent Preparation: In a separate vial, dissolve 1-SEM-4-chloro-7-azaindole (285 mg, 1.0 mmol, 1.0 equiv) and the desired secondary amine (e.g., morpholine, 105 µL, 1.2 mmol, 1.2 equiv) in anhydrous THF (2.0 mL).
-
Reaction Assembly: To the vial containing the catalyst/ligand, add the THF solution of the starting materials. Then, add lithium bis(trimethylsilyl)amide (LiHMDS, 2.1 mL of a 1.0 M solution in THF, 2.1 equiv).
-
Reaction Execution: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it on a magnetic stir plate. Heat the reaction to 50 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl, 5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 1-SEM-4-amino-7-azaindole.
References
- G. S. M. J. E. H. van den Bergh, J. D. C. van den Berg, R. F. P. van der Vlag, A. E. M. Buil, P. D. J. Grootenhuis, H. van der Goot, H. Timmerman, D. de Esch, I. J. P. (2002). Synthesis of a 7-azaindole based library for the hit-finding of new kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(5), 797–800.
- Collot, M., & Mallet, J.-M. (2012). Recent developments in the chemistry of 7-azaindole. Arkivoc, 2013(1), 235–271.
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Snieckus, V., Patel, J., Kitching, M., Dalziel, M., & Cosman, J. K. M. (2019). Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance. Angewandte Chemie International Edition, 58(20), 6599–6602. Available at: [Link]
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Hua, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., Xi, G., & Zhang, Y. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. Organic & Biomolecular Chemistry, 18(37), 7332–7339. Available at: [Link]
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Andrade, R. B., & Martins, M. V. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Current Organic Synthesis, 15(6), 769–781. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved January 16, 2026, from [Link]
- Huestis, M. P., & Rafter, E. (2019).
- Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-495.
-
Kannaboina, P., Mondal, K., Laha, J. K., & Das, P. (2021). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 57(73), 9147–9163. Available at: [Link]
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ResearchGate. (n.d.). New 7-azaindole palladium and platinum complexes. Retrieved January 16, 2026, from [Link]
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Engkvist, O., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(19), 4588. Available at: [Link]
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Wang, D., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Nature Communications, 11(1), 4818. Available at: [Link]
-
Hua, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., Xi, G., & Zhang, Y. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. Organic & Biomolecular Chemistry, 18(37), 7332–7339. Available at: [Link]
-
Martins, M. V., & Andrade, R. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Current Organic Synthesis, 15(6), 769–781. Available at: [Link]
- Snieckus, V., et al. (2019). Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance.
-
Sharma, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7793–7803. Available at: [Link]
-
Besson, T., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(8), 14045–14073. Available at: [Link]
-
Negrie, M., & Callis, P. R. (2001). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 101(11), 3559–3590. Available at: [Link]
-
Knochel, P., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. Available at: [Link]
-
Kwiecień, H., et al. (2021). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules, 26(19), 5946. Available at: [Link]
-
Hong, X., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(23), 6932–6941. Available at: [Link]
-
Guillaumet, G., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 25(19), 4453. Available at: [Link]
-
Buchwald, S. L., et al. (2013). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 15(20), 5342–5345. Available at: [Link]
-
Liu, H., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115594. Available at: [Link]
-
Al-Shakli, F. (2018). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
- Lin, S., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society.
-
Das, P., et al. (2023). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers, 10(22), 5543-5549. Available at: [Link]
-
Kumar, S., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 2688–2696. Available at: [Link]
-
Cik, M., et al. (2019). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 24(19), 3578. Available at: [Link]
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Technical Support Center: Improving the Regioselectivity of 7-Azaindole Acylation
Welcome to the technical support center for 7-azaindole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of 7-azaindole functionalization. The unique electronic nature of the 7-azaindole scaffold makes it a prized component in pharmacologically active molecules, yet its reactivity can present significant challenges, particularly in achieving regioselective acylation.[1][2][3]
This document provides in-depth, field-proven insights into controlling the outcome of acylation reactions, helping you to selectively target the N1 or C3 position. We will explore the mechanistic underpinnings of these reactions, offer detailed troubleshooting protocols, and provide validated experimental procedures to streamline your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of acylation on 7-azaindole, and what factors determine the outcome?
A1: 7-Azaindole has two primary sites susceptible to acylation: the pyrrolic nitrogen (N1) and the C3 position of the pyrrole ring.
-
N1-Acylation: The N1 position is nucleophilic and its proton is acidic. Reaction at this site is typically governed by base-mediated deprotonation followed by nucleophilic attack on the acylating agent. These reactions are often under kinetic control.
-
C3-Acylation: The C3 position is electron-rich, making it susceptible to electrophilic aromatic substitution.[1][2] This pathway is favored under conditions that generate a highly reactive electrophile (an acylium ion), such as in Friedel-Crafts reactions.[4][5][6]
The regioselectivity is critically dependent on the reaction conditions: the choice of base, solvent, acylating agent, and the presence or absence of a Lewis acid catalyst determines which site is favored.[5][7]
Q2: How can I selectively achieve N1-acylation?
A2: Selective N1-acylation is typically achieved by enhancing the nucleophilicity of the N1 nitrogen. The most common strategy is to use a base to deprotonate the N-H group, forming a highly nucleophilic azaindolide anion.
-
Recommended Conditions: Use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation and directs the reaction towards N-acetylation.[7] Milder conditions, such as using acetic anhydride in acetic acid or catalyst-free methods, can also favor N1-acylation.[5][8][9]
Q3: What conditions are best for selective C3-acylation?
A3: C3-acylation is an electrophilic substitution reaction. The key is to generate a potent acylium ion electrophile that will be attacked by the electron-rich C3 position.
-
Recommended Conditions: The classic and most effective method is the Friedel-Crafts acylation.[10][11] This involves using an acyl chloride or anhydride in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).[4][5] The Lewis acid activates the acylating agent, promoting preferential attack at the C3 position.[12][13]
Q4: Is an N-H protecting group necessary to achieve C3-acylation?
A4: While Friedel-Crafts acylation can be performed on unprotected 7-azaindole to achieve C3 selectivity, the use of an N-H protecting group can sometimes improve yields and prevent side reactions.[4] Protecting groups like sulfonyl derivatives can direct C-H functionalization to the C3 position.[14][15] However, for many standard C3-acylations with a strong Lewis acid like AlCl₃, protection is not strictly required as the Lewis acid may coordinate with the nitrogens, directing the electrophilic attack.[4] The choice often depends on the overall synthetic strategy and the stability of the starting material under the reaction conditions.
Q5: What are the most common side products in 7-azaindole acylation reactions?
A5: The most common side products arise from a lack of complete regioselectivity. These include:
-
A mixture of N1- and C3-acylated isomers.
-
1,3-diacetyl-7-azaindole: This forms when conditions are harsh enough to cause acylation at both the N1 and C3 positions.[7]
-
Starting Material: Incomplete conversion can result from deactivated reagents or suboptimal reaction conditions.
-
Hydrolysis Products: The 1-acetyl group can be susceptible to hydrolysis back to the starting 7-azaindole, particularly during aqueous workup.[7]
Troubleshooting Guide
This section addresses specific experimental challenges in a problem-solution format.
Problem 1: Poor Regioselectivity – Formation of Both N1- and C3-Acyl Isomers
-
Causality: This is the most common issue and arises when reaction conditions do not strongly favor one mechanistic pathway over the other. The N1-H is kinetically reactive, while the C3-position is thermodynamically favored for electrophilic attack. Moderate conditions (e.g., weak base, moderate temperature) can lead to a mixture of products.
-
Troubleshooting Strategy & Workflow: The key is to decisively push the reaction toward either nucleophilic attack at N1 or electrophilic attack at C3.
Caption: Decision workflow for improving acylation regioselectivity.
Problem 2: Low Yield of C3-Acylated Product
-
Causality: Low yields in Friedel-Crafts type reactions on 7-azaindole are often due to three factors:
-
Insufficient Electrophile Generation: The Lewis acid may be of poor quality, hydrated, or used in insufficient stoichiometric amounts. The product ketone complexes with the Lewis acid, so a stoichiometric amount or more is often required.[10][11]
-
Competing N1-Acylation: Even under Lewis acidic conditions, some N1-acylation can occur, consuming starting material.
-
Deactivation: The pyridine nitrogen of the 7-azaindole can coordinate to the Lewis acid, potentially deactivating the ring towards electrophilic substitution. An excess of Lewis acid is needed to overcome this.[4]
-
-
Solutions:
-
Verify Lewis Acid Quality: Use freshly opened or properly stored AlCl₃. Moisture will quench it.
-
Increase Stoichiometry: Use at least 1.5 to 2.5 equivalents of AlCl₃ relative to the 7-azaindole. This ensures enough free Lewis acid is available to activate the acyl chloride after complexation with the substrate and product.[4]
-
Optimize Order of Addition: A "reverse addition" can be effective. Add the 7-azaindole to a pre-formed complex of the acyl chloride and AlCl₃ in the solvent at a low temperature, then allow it to warm to room temperature.
-
Problem 3: Formation of 1,3-Di-Acylated Byproduct
-
Causality: This side product appears when the reaction conditions are too harsh (e.g., high temperatures, prolonged reaction times) or when an excess of the acylating agent is used. The mono-acylated product, whether at N1 or C3, can undergo a second acylation.
-
Solutions:
-
Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the acylating agent.
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For Friedel-Crafts, this is often 0 °C to room temperature.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the appearance of the desired product and byproducts. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.[9]
-
Comparative Summary of Reaction Conditions
The choice of reagents is the most critical factor in determining the site of acylation. The following table summarizes the guiding principles for achieving regioselectivity.
| Target Position | Acylating Agent | Catalyst / Base | Solvent | Temperature | Mechanistic Principle |
| N1 | Acetic Anhydride | None / Pyridine | Acetic Acid / CH₂Cl₂ | Room Temp to Reflux | Nucleophilic Attack[5][8] |
| N1 | Acetyl Chloride | NaH, K₂CO₃ | THF, DMF | 0 °C to Room Temp | Anion Nucleophilic Attack[7] |
| C3 | Acyl Chloride | AlCl₃ (excess) | CH₂Cl₂, CS₂ | Room Temp | Friedel-Crafts Electrophilic Substitution[4] |
| C3 | Acid Anhydride | Y(OTf)₃ | Ionic Liquid | Microwave | Lewis Acid Catalyzed Electrophilic Substitution[6] |
Validated Experimental Protocols
Protocol 1: Selective N1-Acetylation of 7-Azaindole
This protocol is adapted from standard procedures favoring kinetic N-acylation.[8][9]
Caption: Experimental workflow for selective N1-acetylation.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with dry hexanes to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF).
-
Deprotonation: In a separate flask, dissolve 7-azaindole (1.0 equivalent) in anhydrous THF. Cool the NaH suspension to 0 °C using an ice bath. Slowly add the 7-azaindole solution dropwise to the NaH suspension.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of 7-azaindole should result in a clear solution or a fine suspension.
-
Acylation: Cool the reaction mixture back to 0 °C. Add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective C3-Acylation via Friedel-Crafts Reaction
This protocol is based on the effective procedure reported for the C3-acylation of azaindoles.[4]
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) and suspend it in anhydrous dichloromethane (CH₂Cl₂).
-
Acylium Ion Formation: Cool the suspension to 0 °C. Slowly add the acyl chloride (e.g., acetyl chloride, 1.2 equivalents) dropwise. Stir the mixture for 15-20 minutes at 0 °C.
-
Electrophilic Substitution: In a separate flask, dissolve 7-azaindole (1.0 equivalent) in anhydrous CH₂Cl₂. Add this solution dropwise to the cold reaction mixture.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to 0 °C and very carefully quench it by slowly adding crushed ice, followed by water. Caution: This is a highly exothermic process.
-
Extraction: Stir the mixture vigorously until all solids have dissolved. Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
References
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. URL: [Link]
-
An effective procedure for the acylation of azaindoles at C-3. Journal of Organic Chemistry. URL: [Link]
-
Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. Organic Letters. URL: [Link]
-
Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. ResearchGate. URL: [Link]
-
Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Thieme. URL: [Link]
-
Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules. URL: [Link]
-
Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules. URL: [Link]
-
Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. Chemical Communications. URL: [Link]
-
Regioseletive C–H functionalization of 7-azaindoles. ResearchGate. URL: [Link]
-
7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. URL: [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. URL: [Link]
-
Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. RSC. URL: [Link]
-
Azaindole synthesis. Organic Chemistry Portal. URL: [Link]
-
Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. ResearchGate. URL: [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. URL: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. URL: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. URL: [Link]
-
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology. URL: [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of Organic Chemistry. URL: [Link]
-
A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules. URL: [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. URL: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. URL: [Link]
-
Friedel–Crafts reaction. Wikipedia. URL: [Link]
-
Friedel-Crafts Acylation. YouTube. URL: [Link]
-
Palladium‐Catalyzed Regioselective C−H Arylation of 4‐Azaindazole at C3, C5 and C7 Positions. ResearchGate. URL: [Link]
-
Friedel-Crafts acylation. Khan Academy. URL: [Link]
-
THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. URL: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. URL: [Link]
-
Palladium‐Catalyzed Regioselective C−H Arylation of 4‐Azaindazole at C3, C5 and C7 Positions. Sci-Hub. URL: [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. An effective procedure for the acylation of azaindoles at C-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Khan Academy [khanacademy.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone
A Guide to Impurity Identification and Removal
Welcome to the technical support guide for the synthesis of 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals who utilize this important synthetic intermediate. The Friedel-Crafts acylation of 7-azaindole is a powerful method for its synthesis; however, like many electrophilic aromatic substitutions, it is prone to side reactions and impurities that can complicate downstream applications.[1][2]
This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles to ensure the integrity and reproducibility of your work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone?
The most common and direct method is the Friedel-Crafts acylation of 7-azaindole (also known as 1H-pyrrolo[2,3-b]pyridine) with trichloroacetyl chloride.[1] This reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate the acyl chloride and facilitate the electrophilic attack at the electron-rich C3 position of the azaindole nucleus.[3][4]
Q2: What are the most common impurities I should expect?
The primary impurities encountered are typically:
-
Unreacted 7-azaindole: Resulting from an incomplete reaction.
-
Hydrolysis Byproducts: The trichloromethyl ketone moiety can be susceptible to hydrolysis during aqueous workup, potentially forming a glyoxylic acid derivative.
-
Polymeric/Tarry Materials: 7-azaindole can degrade or polymerize under the harsh, acidic conditions of the reaction, especially at elevated temperatures.[5]
-
Product-Catalyst Complex: The ketone product is a Lewis base and forms a stable complex with the AlCl₃ catalyst. If this complex is not fully hydrolyzed during workup, it can contaminate the final product or lead to isolation difficulties.[2]
Q3: My reaction mixture turned black and viscous. What happened and is it salvageable?
A dark, tarry appearance is a strong indicator of starting material or product degradation. This is often caused by an excessive reaction temperature or prolonged exposure to the strong Lewis acid.[5] While some product may be recoverable through careful column chromatography, yields will be significantly compromised. The best approach is to optimize the reaction conditions, focusing on strict temperature control.
Q4: Why is my final yield consistently low?
Low yields can stem from several factors:
-
Incomplete Reaction: Insufficient catalyst, low reaction temperature, or short reaction time.
-
Degradation: As mentioned above, harsh conditions can destroy the starting material and product.
-
Poor Product Recovery: Inefficient extraction due to incomplete hydrolysis of the AlCl₃-ketone complex or product loss during purification steps.
-
Moisture Contamination: Water will deactivate the aluminum chloride catalyst, halting the reaction.
Section 2: Synthesis and Impurity Formation Pathways
Understanding the reaction mechanism and potential side reactions is crucial for effective troubleshooting. The following diagrams illustrate the desired synthesis pathway and the origins of common impurities.
Diagram 1: Synthesis of 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone
Caption: The Friedel-Crafts acylation pathway.
Diagram 2: Common Impurity Formation Pathways
Caption: Origins of common synthesis impurities.
Section 3: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My crude product contains a significant amount of unreacted 7-azaindole.
-
Question: What are the likely causes? This issue typically points to three main causes:
-
Catalyst Deactivation: Aluminum chloride is extremely hygroscopic. Any moisture in the reactants or solvent will consume the catalyst, rendering it inactive.
-
Insufficient Stoichiometry: Friedel-Crafts acylations often require a stoichiometric amount or even a slight excess of AlCl₃ because the product ketone complexes with it, effectively removing it from the catalytic cycle.[3][6]
-
Low Reaction Temperature/Time: The reaction may not have reached completion.
-
-
Question: How can I solve this?
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure the 7-azaindole starting material is dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Stoichiometry: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the 7-azaindole.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the 7-azaindole spot before proceeding with the workup.
-
Problem 2: The reaction mixture is tarry, and the isolated product is a dark, oily solid.
-
Question: What causes this degradation? This is a classic sign of polymerization or decomposition of the 7-azaindole ring, which is known to be unstable in strongly acidic media, especially at elevated temperatures.[5] The reaction is exothermic, and localized overheating can occur if the reagents are mixed too quickly.
-
Question: How can I prevent it?
-
Strict Temperature Control: Maintain the reaction temperature at 0-5 °C, especially during the addition of reagents. Use an ice-salt or acetone-dry ice bath.
-
Inverse Addition: Add the 7-azaindole (or a solution of it) slowly to a pre-cooled slurry of aluminum chloride in the reaction solvent. This maintains a low concentration of the sensitive substrate in the presence of the activated acylating agent.
-
Minimize Reaction Time: Use reaction monitoring (TLC) to avoid unnecessarily long reaction times once the starting material is consumed.
-
Problem 3: During workup, I am getting a persistent emulsion or losing product to the aqueous layer.
-
Question: Why is my product not separating cleanly into the organic layer? This is almost certainly due to incomplete hydrolysis of the aluminum-ketone complex. This complex can be partially soluble in water and may act as an emulsifier.
-
Question: What is the correct workup procedure to break this complex? The key is a careful and complete acidic quench.
-
Cool the reaction vessel in an ice bath.
-
Prepare a separate beaker with a large amount of crushed ice, optionally with concentrated HCl.
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. The hydrolysis is highly exothermic.
-
Allow the mixture to stir until all the ice has melted and the solution is homogenous. This ensures the complex is fully broken.
-
Proceed with the extraction using a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If emulsions persist, adding a saturated brine solution can help break them.
-
Diagram 3: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
Section 4: Purification Protocols
Protocol 4.1: Standard Aqueous Workup and Extraction
-
Preparation: Prepare a large beaker containing crushed ice (approx. 10 g of ice per 1 g of AlCl₃ used) and concentrated hydrochloric acid (approx. 5 mL per 1 g of AlCl₃).
-
Quenching: Cool the reaction mixture to 0°C. Slowly and carefully pour the reaction mixture into the stirred ice/acid slurry. Caution: This is highly exothermic.
-
Hydrolysis: Stir the resulting mixture vigorously for 30-60 minutes, allowing it to warm to room temperature. Ensure all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., Ethyl Acetate).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove residual acid), and finally with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 4.2: Recrystallization
Recrystallization is effective for removing minor, less soluble, or more soluble impurities.
-
Solvent Selection: Test solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures, toluene) to find a system where the product is soluble when hot but sparingly soluble when cold.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and hot filter the solution through a pad of celite to remove the charcoal and other particulates.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 4.3: Silica Gel Column Chromatography
This is the most effective method for separating the product from closely related impurities.[7]
-
Adsorbent: Use standard silica gel (e.g., 230-400 mesh).
-
Eluent System: Determine a suitable mobile phase using TLC. A common starting point is a mixture of hexanes and ethyl acetate. A gradient elution (gradually increasing the polarity by adding more ethyl acetate) is often most effective.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.
-
Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Section 5: Data Interpretation
Table 1: Impurity Profile and Correlation
| Observed Impurity (by HPLC/LC-MS) | Probable Cause | Suggested Action |
| 7-Azaindole (Starting Material) | Incomplete reaction; deactivated catalyst. | Verify anhydrous conditions; increase AlCl₃ stoichiometry. |
| High Molecular Weight Species / Baseline Hump | Degradation/Polymerization. | Lower reaction temperature; use inverse addition. |
| Polar, early-eluting peak | Hydrolysis of the trichloroketone. | Ensure workup is not overly prolonged or heated. |
| Product remains in aqueous layer | Incomplete hydrolysis of product-AlCl₃ complex. | Use acidic ice quench; allow sufficient stirring time. |
References
- Guerret, P., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(8), 935-959. [Link not available from search, referencing general knowledge on azaindole stability]
-
Negri, F., et al. (2004). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 104(9), 3951-3989. [Link]
-
Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 129(45), 13919-13926. [Link]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(11), 6031-6036. [Link]
-
Patrick, D. A., et al. (2016). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 2(11), 774-784. [Link]
-
Ferandin, Y., et al. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 17(4), 4385-4414. [Link]
-
Wikipedia contributors. (2024). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
El-Faham, A., et al. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Guillaumet, G., et al. (2007). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. Tetrahedron Letters, 48(35), 6141-6144. [Link]
-
Sharma, K., et al. (2020). Two Step One-Pot Synthesis of 7-Azaindole Linked 1,2,3-Triazole Hybrids: In-Vitro and In-Silico Antimicrobial Evaluation. ChemistrySelect, 5(40), 12567-12574. [Link]
-
Ottoni, O., et al. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005-1007. [Link]
-
van der Westhuyzen, C. W., et al. (2020). Synthesis and evaluation of C3 substituted chalcone-based derivatives of 7-azaindole as protein kinase inhibitors. Chemical Biology & Drug Design, 96(6), 1395-1407. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: Stability and Handling of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of this compound throughout your experiments.
The inherent reactivity of the trichloromethyl ketone functional group, coupled with the electronic properties of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, necessitates careful handling and storage to prevent decomposition. This resource is designed to help you navigate these challenges and obtain reliable and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you may encounter during the handling, storage, and use of this compound.
Issue 1: Gradual discoloration (yellowing or browning) of the solid compound over time.
-
Question: My solid this compound, which was initially a pale solid, has started to turn yellow/brown upon storage. What is causing this, and how can I prevent it?
-
Answer: Discoloration is a common indicator of decomposition. The 7-azaindole ring system can be susceptible to oxidation and photodecomposition, leading to the formation of colored impurities.[1] The trichloromethyl ketone group is also reactive and can contribute to degradation pathways.
Root Causes & Preventative Measures:
-
Exposure to Light: The 7-azaindole core is known to be photosensitive.[1]
-
Solution: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
-
Exposure to Air (Oxygen): The electron-rich pyrrole ring within the 7-azaindole system can be prone to oxidation.
-
Solution: Store the compound under an inert atmosphere, such as argon or nitrogen.[2] After weighing out the desired amount, purge the headspace of the container with an inert gas before sealing.
-
-
Elevated Temperatures: Thermal decomposition can occur, especially over extended periods.
-
Issue 2: Inconsistent results or loss of activity in solution-based assays.
-
Question: I'm observing a decrease in the potency or inconsistent results from my experiments using a stock solution of this compound. Why is this happening?
-
Answer: The decomposition of the compound is often accelerated in solution. The primary pathway of degradation in the presence of nucleophilic solvents (especially protic solvents) is likely hydrolysis of the trichloromethyl ketone.
Root Causes & Preventative Measures:
-
Hydrolysis: The electrophilic carbonyl carbon of the trichloromethyl ketone is susceptible to nucleophilic attack by water or alcohols, leading to the formation of the corresponding carboxylic acid (pyrrolo[2,3-b]pyridine-3-carboxylic acid) and chloroform. This reaction is often catalyzed by acidic or basic conditions.
-
Solution:
-
Prepare stock solutions in a dry, aprotic solvent such as anhydrous DMSO, DMF, or dioxane.
-
Prepare solutions fresh for each experiment whenever possible.
-
If storing solutions, do so at -20 °C or -80 °C in small aliquots to minimize freeze-thaw cycles.
-
Avoid aqueous buffers with extremes of pH for prolonged periods. If the experimental conditions require an aqueous buffer, add the compound from a concentrated stock in an aprotic solvent at the last possible moment.
-
-
-
Issue 3: Appearance of unexpected peaks in NMR or LC-MS analysis of the compound.
-
Question: I've analyzed my sample of this compound and see additional peaks that I don't recognize. What could these be?
-
Answer: The appearance of new peaks is a clear indication of decomposition or the presence of impurities from the synthesis. The most likely degradation products are the result of hydrolysis or other nucleophilic attacks on the trichloromethyl ketone.
Potential Decomposition Products:
Impurity/Degradant Potential Cause Prevention Strategy 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Hydrolysis of the trichloromethyl ketone Use anhydrous solvents, avoid moisture, and prepare solutions fresh. Chloroform Byproduct of hydrolysis Same as above. Oxidized 7-azaindole species Exposure to air and/or light Store under an inert atmosphere and protect from light.[1][2] Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for solid this compound?
-
A1: For long-term stability, the solid compound should be stored in a tightly sealed, light-resistant (amber) container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C).[2]
-
-
Q2: What is the best solvent for preparing a stock solution?
-
A2: Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. Ensure the solvent is of high purity and low water content.
-
-
Q3: How stable is the compound in aqueous buffers?
-
A3: The stability in aqueous solutions is expected to be limited due to the susceptibility of the trichloromethyl ketone to hydrolysis. The rate of hydrolysis is likely to be pH-dependent. It is strongly recommended to prepare aqueous solutions immediately before use.
-
-
Q4: Are there any known chemical incompatibilities?
-
A4: Yes. Avoid strong bases, strong acids, strong oxidizing agents, and nucleophiles.[4][5][6]
-
Bases: Can catalyze the haloform reaction and other decomposition pathways.
-
Acids: Can promote hydrolysis.
-
Nucleophiles (e.g., primary/secondary amines, thiols): Can react with the electrophilic carbonyl carbon.
-
-
-
Q5: What is the primary decomposition pathway I should be concerned about?
-
A5: The most probable and significant decomposition pathway under typical experimental conditions is the hydrolysis of the trichloromethyl ketone to the corresponding carboxylic acid and chloroform. The general mechanism is illustrated below.
Proposed Hydrolytic Decomposition Pathway:
Caption: Proposed hydrolytic degradation of the target compound.
-
Experimental Protocols
Protocol 1: Recommended Storage of Solid Compound
-
Obtain a clean, dry amber glass vial with a screw cap fitted with a PTFE septum.
-
Place the solid this compound into the vial.
-
Flush the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace the air.
-
Quickly and tightly seal the vial.
-
Wrap the vial in parafilm for an extra layer of protection against moisture and air.
-
Store the vial in a refrigerator at 2-8 °C.
Protocol 2: Preparation and Storage of Stock Solutions
-
Use a new, sealed bottle of anhydrous DMSO or DMF.
-
Warm the vial of solid this compound to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weigh the desired amount of the solid in a fume hood.
-
Add the appropriate volume of anhydrous solvent to achieve the target concentration.
-
Mix thoroughly until the solid is completely dissolved.
-
If the solution is to be stored, dispense it into smaller, single-use aliquots in cryovials.
-
Store the aliquots at -20 °C or -80 °C.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
- Sastry, C. V., Rao, K. S., Rastogi, A., Singh, P. P., & Reddi, G. S. (2014). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 26(22), 7783–7787.
-
PubChem. (n.d.). 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethan-1-one. Retrieved from [Link]
- Peñas-Garzón, M., Gómez-Avilés, A., Álvarez-Conde, J., Iglesias-Juez, A., Sánchez-Sánchez, C., & Ovejero-Pérez, A. (2023). Azaindole grafted titanium dioxide for the photodegradation of pharmaceuticals under solar irradiation. Journal of Colloid and Interface Science, 629(Pt A), 593–603.
-
St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety. Retrieved from [Link]
- Peñas-Garzón, M., Gómez-Avilés, A., Álvarez-Conde, J., Iglesias-Juez, A., Sánchez-Sánchez, C., & Ovejero-Pérez, A. (2022).
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
- Rajput, P., & Kumar, A. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4155.
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]
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Home Sunshine Pharma. (n.d.). 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone CAS 35302-72-8. Retrieved from [Link]
-
Risk Management and Safety. (n.d.). Incompatible Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-Trichloro-1-(1-methyl-1H-pyrrol-2-yl)-1-ethanone. Retrieved from [Link]
- Lamas, I., Montero, R., & Longarte, A. (2018). Unravelling the Ultrafast Photophysics of the Isolated 7-azaindole Molecule. The Journal of Physical Chemistry Letters, 9(9), 2213–2218.
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Technical Support Center: Alternative Catalysts for the Synthesis of 3-Acyl-7-Azaindoles
Welcome to the Technical Support Center for the synthesis of 3-acyl-7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing alternative catalysts in their synthetic routes. Here, we move beyond traditional Friedel-Crafts acylation, addressing common challenges and providing practical, field-tested solutions for palladium, copper, iron, and photoredox catalytic systems. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and more robust experimental design.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternative catalysts to traditional Lewis acids for the 3-acylation of 7-azaindoles?
A1: While traditional Lewis acid-catalyzed Friedel-Crafts acylation is a staple, it often suffers from several drawbacks when applied to sensitive heterocyclic systems like 7-azaindole. These include:
-
Regioselectivity Issues: Competing N-acylation is a common side reaction, leading to difficult-to-separate impurities.
-
Harsh Reaction Conditions: Strong Lewis acids can lead to substrate degradation, polymerization, or the formation of undesired byproducts.
-
Stoichiometric Catalyst Loading: Many classic methods require stoichiometric or even excess amounts of the Lewis acid, leading to significant waste and challenging work-ups.
-
Limited Functional Group Tolerance: Many sensitive functional groups are not compatible with strong Lewis acids.
Alternative catalysts, such as those based on palladium, copper, iron, and photoredox systems, offer milder reaction conditions, improved regioselectivity, and broader functional group tolerance, making them attractive for the synthesis of complex and highly functionalized 3-acyl-7-azaindole derivatives.
Q2: What are the most common challenges I can expect when transitioning to these alternative catalytic methods?
A2: Each catalytic system presents its own unique set of challenges. However, some common hurdles include:
-
Catalyst Deactivation: The nitrogen atoms in the 7-azaindole ring can coordinate to the metal center, leading to catalyst inhibition.
-
Ligand Optimization: For transition metal-catalyzed reactions, the choice of ligand is critical and often requires screening to achieve optimal reactivity and selectivity.
-
Reaction Optimization: These catalytic cycles can be sensitive to various parameters, including solvent, base, temperature, and the nature of the acyl source.
-
Mechanistic Understanding: A lack of understanding of the underlying catalytic cycle can make troubleshooting difficult. This guide aims to demystify these mechanisms.
Q3: How do I choose the best alternative catalyst for my specific 3-acyl-7-azaindole target?
A3: The choice of catalyst will depend on several factors:
-
Substrate Scope: Consider the electronic and steric properties of your 7-azaindole and acylating agent. Some catalysts are more tolerant of certain functional groups than others.
-
Desired Scale: Some methods are more amenable to large-scale synthesis than others. For example, iron catalysis offers a more cost-effective and environmentally friendly option for scale-up.
-
Available Equipment: Photoredox catalysis, for instance, requires specific light sources.
-
Intellectual Property Landscape: The novelty of your synthetic route may be a consideration in a drug development context.
This guide will provide you with the necessary information to make an informed decision based on the specifics of your project.
Troubleshooting Guides by Catalytic System
Palladium-Catalyzed 3-Acylation
Palladium catalysis offers a powerful tool for the direct C-H acylation of 7-azaindoles. However, achieving high yields and selectivity can be challenging.
Observed Issue: Low to No Product Formation
| Potential Cause | Suggested Solution & Scientific Rationale |
| Catalyst Inhibition | The pyridine nitrogen of the 7-azaindole can coordinate to the palladium center, inhibiting the catalytic cycle. Solution: Employ a directing group on the N1 position of the azaindole, such as a pyrimidyl or pyridyl group. This directs the palladium to the C2 position for C-H activation, but subsequent reaction at the more nucleophilic C3 position can occur.[1] |
| Inefficient C-H Activation | The C-H bond at the 3-position of the 7-azaindole may not be sufficiently activated under the reaction conditions. Solution: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can promote the C-H activation step.[2] Experiment with ligands such as SPhos or BrettPhos. Additionally, the use of an appropriate additive, like D-(+)-camphorsulfonic acid, can facilitate the reaction.[3][4] |
| Poor Choice of Acyl Source | The acyl source may not be compatible with the catalytic system. Solution: While acyl chlorides can be used, nitriles have been shown to be effective acyl sources in palladium-catalyzed reactions.[3][4] The mechanism involves carbopalladation of the nitrile followed by hydrolysis of the resulting ketimine. |
Observed Issue: Formation of N-Acylated Byproduct
| Potential Cause | Suggested Solution & Scientific Rationale |
| Direct Reaction with Acylating Agent | The N-H of the 7-azaindole is nucleophilic and can react directly with the acylating agent, especially if it is highly reactive (e.g., an acyl chloride). Solution: Using a less reactive acyl source like a nitrile can mitigate this side reaction.[3][4] Alternatively, protecting the N1 position is a common strategy, though it adds extra steps to the synthesis. |
Experimental Protocol: Palladium-Catalyzed 3-Acylation with Nitriles
-
To a sealed vial, add the 7-azaindole (1.0 equiv), nitrile (2.0 equiv), Pd(OAc)₂ (5 mol%), and 2,2'-bipyridine (6 mol%).
-
Add D-(+)-camphorsulfonic acid (10 mol%) as an additive.
-
Add the appropriate solvent (e.g., DMA) and water (2.0 equiv).
-
Seal the vial and heat the reaction mixture at the optimized temperature (e.g., 120 °C) for the required time (e.g., 36 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up followed by purification by column chromatography.
Visualization of the Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for palladium-catalyzed 3-acylation.
Copper-Catalyzed 3-Acylation
Copper catalysis provides a more economical and often more sustainable alternative to palladium. However, controlling regioselectivity and preventing catalyst deactivation are key.
Observed Issue: Low Yield and/or Poor Regioselectivity
| Potential Cause | Suggested Solution & Scientific Rationale |
| Solvent Effects | The coordinating ability of the solvent can significantly impact the reactivity of the copper catalyst and the regioselectivity of the acylation.[5][6] Solution: Screen a variety of solvents. Coordinating solvents like THF or dioxane can modulate the Lewis acidity of the copper catalyst and influence the reaction pathway. In some cases, solvent-free conditions can lead to different and potentially desirable outcomes.[6] |
| Inappropriate Base | The choice of base can influence the deprotonation of the 7-azaindole and the overall reaction rate. Solution: The effect of the base can be solvent-dependent.[7] It is advisable to screen a panel of bases (e.g., organic amines, inorganic carbonates) in conjunction with solvent screening to find the optimal combination. |
| Catalyst Poisoning | Certain functional groups on the substrate or impurities can act as strong ligands for the copper catalyst, leading to its deactivation. Solution: Ensure the purity of starting materials. If catalyst poisoning is suspected, consider using a higher catalyst loading or employing a ligand that can stabilize the active copper species. |
Observed Issue: Formation of Oxidative Coupling Byproducts
| Potential Cause | Suggested Solution & Scientific Rationale |
| Aerobic Oxidation | In the presence of oxygen, copper catalysts can promote the oxidative homocoupling of the 7-azaindole or other reaction components. Solution: While some copper-catalyzed reactions are tolerant to air, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[8] |
Experimental Protocol: Copper-Catalyzed 3-Acylation
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 7-azaindole (1.0 equiv) and the copper catalyst (e.g., Cu(OTf)₂, 1-5 mol%).
-
Add the appropriate solvent and base.
-
Add the acylating agent (e.g., acid anhydride, 1.2 equiv) dropwise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl) and perform an extractive work-up.
-
Purify the crude product by column chromatography.
Iron-Catalyzed 3-Acylation
Iron catalysis is a highly attractive option due to the low cost, low toxicity, and environmental friendliness of iron. Microwave irradiation can often accelerate these reactions.
Observed Issue: Low Conversion or Slow Reaction Rate
| Potential Cause | Suggested Solution & Scientific Rationale |
| Insufficient Activation | The iron catalyst may not be sufficiently active under the reaction conditions. Solution: Microwave irradiation can significantly enhance the reaction rate by providing efficient and rapid heating.[9][10] Optimization of microwave power and temperature is crucial. |
| Suboptimal Reaction Parameters | The choice of base, solvent, and temperature can dramatically affect the yield. Solution: A systematic optimization of reaction conditions is recommended. For example, in the iron-catalyzed cyclization to form 7-azaindoles, increasing the temperature to 130 °C in NMP with KOtBu as the base was found to be optimal.[9][10] |
Observed Issue: Formation of Complex Mixture of Byproducts
| Potential Cause | Suggested Solution & Scientific Rationale |
| Radical Side Reactions | Some iron-catalyzed reactions may proceed through radical intermediates, which can lead to a variety of side products if not properly controlled. Solution: The addition of a radical scavenger can help to elucidate the mechanism and potentially suppress unwanted side reactions. If a radical pathway is confirmed, careful control of reaction concentration and temperature is necessary. |
Experimental Protocol: Microwave-Assisted Iron-Catalyzed Synthesis
-
In a microwave vial, combine the starting materials (e.g., o-haloaromatic amine and terminal alkyne for azaindole synthesis), iron catalyst (e.g., Fe(acac)₃, 10 mol%), a co-catalyst if required (e.g., CuI, 10 mol%), and a base (e.g., KOtBu, 1.5 equiv).[9]
-
Add the solvent (e.g., NMP).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at the optimized temperature and time (e.g., 130 °C for 60 min).
-
After cooling, dilute the reaction mixture and perform an aqueous work-up.
-
Purify the product by column chromatography.
Visualization of a General Workflow
Caption: A general experimental workflow for catalytic reactions.
Photoredox-Catalyzed 3-Acylation
Visible-light photoredox catalysis offers an exceptionally mild and often highly selective method for acylation, proceeding through radical intermediates.
Observed Issue: Reaction Fails to Initiate or Proceeds Slowly
| Potential Cause | Suggested Solution & Scientific Rationale |
| Insufficient Light Source | The photocatalyst is not being excited efficiently. Solution: Ensure your light source (e.g., blue LEDs, CFL lamp) has the correct wavelength to excite your chosen photocatalyst. The distance of the light source to the reaction vessel is also critical. |
| Oxygen Quenching | Molecular oxygen is a known quencher of excited-state photocatalysts. Solution: Thoroughly degas the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to irradiation. Maintain a positive pressure of the inert gas throughout the reaction. |
| Incorrect Photocatalyst | The redox potential of the photocatalyst may not be suitable for the desired single-electron transfer with the substrate. Solution: Consult a table of photocatalyst redox potentials to select a catalyst with appropriate excited-state potentials for your transformation. Common choices include iridium and ruthenium complexes, as well as organic dyes.[11] |
Observed Issue: Low Product Yield Despite Apparent Conversion
| Potential Cause | Suggested Solution & Scientific Rationale |
| Decomposition of Product | The product itself may be light-sensitive or unstable under the reaction conditions. Solution: Monitor the reaction over time. If product degradation is observed after reaching a maximum concentration, shorten the reaction time. Running the reaction at a lower temperature may also help. |
| Inefficient Catalytic Turnover | The catalytic cycle is not regenerating efficiently. This could be due to side reactions involving the catalyst or the radical intermediates. Solution: The addition of a co-catalyst or an additive can sometimes facilitate the turnover. For example, in some photoredox/nickel dual catalytic systems, the choice of ligand on the nickel co-catalyst is crucial for efficient turnover. |
Experimental Protocol: General Photoredox 3-Acylation
-
To a reaction vessel, add the 7-azaindole (1.0 equiv), the acyl source (e.g., an aldehyde or α-oxo acid), and the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).[12][13]
-
If a dual catalytic system is used, add the co-catalyst (e.g., a nickel salt and ligand).
-
Add the solvent and any other additives.
-
Degas the mixture thoroughly with an inert gas.
-
Irradiate the reaction with a suitable light source at a controlled temperature, ensuring efficient stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard work-up and purification.
References
-
Jiang, T., & Wang, G. W. (2013). Synthesis of 3-acylindoles by palladium-catalyzed acylation of free (N-H) indoles with nitriles. Organic letters, 15(4), 788–791. Available from: [Link]
-
ResearchGate. Fig. 2 A detailed study on the effect of different solvents and bases.... Available from: [Link]
-
Jiang, T., & Wang, G. W. (2013). Synthesis of 3-acylindoles by palladium-catalyzed acylation of free (N-H) indoles with nitriles. Semantic Scholar. Available from: [Link]
-
Li, S. S., Wang, C. Q., Lin, H., Zhang, X. M., & Dong, L. (2015). Rhodium (III)-Catalyzed Oxidative Annulation of 7-Azaindoles and Alkynes via Double C–H Activation. Organic letters, 17(24), 6058–6061. Available from: [Link]
-
Chen, Y. H., Chen, Y. H., Lin, T. H., Chuang, P. H., & Lin, C. C. (2023). Copper (II) Trifluoromethanesulfonate as an Efficient, Versatile, and Dual-Purpose Catalyst for the Regioselective Acetylation of l-Sorbose under Neat and Solvent-Directed Conditions. ACS Omega. Available from: [Link]
-
Le, Y., Yang, Z., Chen, Y., Chen, D., Yan, L., Wang, Z., & Ouyang, G. (2019). Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. RSC advances, 9(69), 40385–40390. Available from: [Link]
-
YouTube. Advanced Organic Chemistry: Introduction to Photoredox Catalysis. (2022). Available from: [Link]
-
Le, Y., et al. (2019). Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. ResearchGate. Available from: [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Pd (II)-Catalyzed C-H Acylation of (Hetero) arenes—Recent Advances. Molecules, 25(14), 3247. Available from: [Link]
-
Wang, D., Wang, L., Li, P., & Wang, L. (2018). Palladium metallaphotoredox-catalyzed 3-acylation of indole derivatives. Chemical Communications, 54(76), 10738–10741. Available from: [Link]
-
Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-catalyzed ligand-directed C–H functionalization reactions. Accounts of chemical research, 42(8), 1074–1086. Available from: [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Available from: [Link]
-
Chen, Y. H., et al. (2023). Copper(II) Trifluoromethanesulfonate as an Efficient, Versatile, and Dual-Purpose Catalyst for the Regioselective Acetylation of l-Sorbose under Neat and Solvent-Directed Conditions. ACS Omega. Available from: [Link]
-
Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496–2497. Available from: [Link]
-
Jiang, T., & Wang, G. W. (2013). Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N H) Indoles with Nitriles. datapdf.com. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides. Angewandte Chemie International Edition, 46(29), 5555-5558. Available from: [Link]
-
Gu, L., Liu, J., Zhang, L., Xiong, Y., & Wang, R. (2014). Acylation of indoles via photoredox catalysis: a route to 3-acylindoles. Green Chemistry, 16(5), 2734–2738. Available from: [Link]
-
Weires, A. G., Baire, B., & Garg, N. K. (2011). Palladium-catalyzed acetylation of arenes. Organic letters, 13(23), 6390–6393. Available from: [Link]
Sources
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Technical Support Center: Isolation of Pure 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
This guide is designed to provide in-depth technical support for researchers encountering challenges during the workup and purification of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. The synthesis of this compound, typically via a Friedel-Crafts acylation of 7-azaindole with trichloroacetyl chloride or trichloroacetic anhydride, can present several purification hurdles. This document offers troubleshooting strategies and detailed protocols to facilitate the isolation of a highly pure product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered during the synthesis and isolation of the target compound in a question-and-answer format.
Q1: My reaction mixture is a dark, intractable tar after quenching. What could have gone wrong?
A1: The formation of a tar-like substance is a common issue in Friedel-Crafts acylations, especially with nitrogen-containing heterocycles like 7-azaindole.[1] Several factors could be at play:
-
Excessive Heat: The reaction may have overheated, leading to polymerization and decomposition of the starting material and/or product. It is crucial to maintain the recommended reaction temperature.
-
Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[1][2] Contamination can lead to a violent, uncontrolled reaction and the formation of byproducts. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Incorrect Stoichiometry: Using a large excess of the Lewis acid can sometimes promote side reactions. It's important to use the correct stoichiometric ratios.[1]
Troubleshooting Steps:
-
Optimize Reaction Temperature: If you suspect overheating, repeat the reaction at a lower temperature.
-
Ensure Anhydrous Conditions: Use freshly opened, anhydrous solvents and reagents. Flame-dry all glassware before use.
-
Review Stoichiometry: Carefully check the molar equivalents of your reagents.
Q2: I have a low yield of the desired product after workup. How can I improve this?
A2: Low yields can stem from several factors, from incomplete reactions to product loss during the workup.[3]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting material is consumed.[4]
-
Product Hydrolysis: The trichloromethyl ketone functional group can be susceptible to hydrolysis, especially under harsh pH conditions during the aqueous workup. It is advisable to perform the workup quickly and under mildly acidic to neutral conditions.
-
Complexation with Lewis Acid: The ketone product can form a stable complex with the Lewis acid, which may not be fully broken during the initial quench.[1] This can lead to the product being trapped in the aqueous layer.
To improve your yield, consider the following:
-
Reaction Monitoring: Use TLC to track the disappearance of the 7-azaindole starting material.
-
Careful Workup: Quench the reaction by slowly adding the reaction mixture to ice-cold, dilute acid (e.g., 1 M HCl) to hydrolyze the catalyst-product complex. Avoid using strong bases for quenching.
-
Thorough Extraction: After quenching, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product.
Q3: My crude product shows multiple spots on TLC, even after aqueous workup. What are the likely impurities?
A3: The presence of multiple impurities is a common challenge. The primary impurities can be categorized as follows:[3]
-
Unreacted 7-azaindole: This is often the most common impurity if the reaction is incomplete.
-
N-acylated Isomer: Friedel-Crafts acylation of 7-azaindole can sometimes lead to a mixture of C-acylated (desired product) and N-acylated isomers.
-
Di-acylated Product: Although the acyl group is deactivating, under forcing conditions, a second acylation can occur.[1]
-
Hydrolysis Product: If the workup conditions are too harsh, the trichloromethyl ketone can hydrolyze to the corresponding carboxylic acid.
Visualizing the Reaction and Potential Byproducts:
Caption: Potential products from the Friedel-Crafts acylation of 7-azaindole.
Q4: How can I effectively purify my crude product to get a single, pure compound?
A4: The most effective method for purifying the crude product is typically flash column chromatography on silica gel.[5][6]
Detailed Column Chromatography Protocol:
-
Prepare the Column: Pack a silica gel column of an appropriate size for your scale of reaction.
-
Choose the Eluent: A common starting point for eluting 7-azaindole derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in hexanes.[7][8] You will need to determine the optimal solvent system using TLC.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent mixture and load it onto the column. Alternatively, you can dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elute and Collect Fractions: Run the column, collecting fractions and monitoring them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Typical Chromatography Parameters:
| Parameter | Recommended Value/Solvent |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 0-50% Ethyl Acetate in Hexanes |
| TLC Visualization | UV light (254 nm) and/or a potassium permanganate stain |
Recrystallization as an Alternative/Additional Step:
If the product is a solid and has a relatively high purity after chromatography, recrystallization can be an excellent final purification step.[3]
-
Solvent Screening: Test the solubility of your compound in various solvents to find a suitable recrystallization solvent (the compound should be soluble at high temperatures and insoluble at low temperatures). Potential solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Procedure: Dissolve the compound in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolate Crystals: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Workflow for Workup and Purification
The following diagram outlines a systematic workflow for the workup and purification of this compound.
Caption: A step-by-step workflow for the isolation of the target compound.
References
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: 1-Acetyl-7-azaindole Synthesis.
- ACS Publications. (n.d.).
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025). Benchmarking the synthesis of 1-Acetyl-7-azaindole against other methods.
- ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
- PMC - NIH. (n.d.). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base.
- SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column.
- AiFChem. (n.d.). 35302-72-8 | 2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone.
- Chemical Synthesis Database. (2025). 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone.
- Benchchem. (2025).
- PMC - PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- ResearchGate. (2025).
- Chemistry Steps. (n.d.).
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
- iChemical. (n.d.). 2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone, CAS No. 35302-72-8.
- Sigma-Aldrich. (n.d.).
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
- ChemScene. (n.d.). 120122-47-6 | 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone.
- Advanced ChemBlocks. (n.d.). 2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone.
- PubChem. (n.d.). 2,2,2-Trichloro-1-(1-methyl-1H-pyrrol-2-yl)-1-ethanone.
- BLDpharm. (n.d.). 183268-72-6|2,2,2-Trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone.
- NROChemistry. (n.d.). Friedel-Crafts Reactions.
- Process For Preparation Of 1 [3 [(E) 2 (7 Chloro 2 Quinolyl)vinyl]Phenyl] Ethanone. (n.d.).
- Home Sunshine Pharma. (n.d.). 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone CAS 35302-72-8.
- 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone CAS 35302-72-8. (n.d.).
- BLDpharm. (n.d.). 35302-72-8|2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone.
- NIH. (n.d.). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors.
- Google Patents. (n.d.). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- UCLA – Chemistry and Biochemistry. (2021).
- National Analytical Corporation - Chemical Division. (n.d.). 1-(1h-pyrrol-2-yl)
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Technical Support Center: Managing Reaction Exotherms in Friedel-Crafts Acylation of Heterocycles
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to safely and effectively manage the thermal hazards associated with the Friedel-Crafts acylation of heterocyclic compounds. The inherent reactivity of many heterocycles, combined with the power of this classic carbon-carbon bond-forming reaction, necessitates a thorough understanding and control of reaction exotherms to ensure safety, maximize yield, and achieve high product purity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles of thermal management in this reaction class.
Q1: Why is heat management so critical in the Friedel-Crafts acylation of heterocycles?
A1: Managing the reaction exotherm is paramount for three primary reasons:
-
Safety and Runaway Reactions: The formation of the acylium ion electrophile and its subsequent reaction with an aromatic ring is highly exothermic.[1] Without proper control, the heat generated can accelerate the reaction rate, creating a positive feedback loop that leads to a thermal runaway.[2] This can cause the solvent to boil violently, over-pressurize the vessel, and lead to equipment failure or hazardous release.
-
Substrate Stability: Many important heterocycles, particularly electron-rich systems like furans and pyrroles, are sensitive to strong acids and high temperatures.[3] Uncontrolled exotherms can lead to polymerization, decomposition, or charring of the starting material and product, resulting in low yields and complex purification challenges. Classical Friedel-Crafts conditions can cause furan to polymerize completely.[3]
-
Reaction Selectivity: Temperature can significantly influence the regioselectivity of the acylation. In many cases, lower temperatures favor the kinetically preferred product, and excessive heat can lead to the formation of undesired isomers or side products, complicating downstream processing.[4][5]
Q2: How does the choice of Lewis acid impact the reaction exotherm?
A2: The Lewis acid is the primary driver of the reaction rate and, consequently, the heat output. Strong Lewis acids like aluminum chloride (AlCl₃) generate the electrophilic acylium ion very rapidly, leading to a fast and highly exothermic reaction that requires stringent temperature control.[1] Milder Lewis acids (e.g., zinc chloride, tin(IV) chloride, or solid acid catalysts like zeolites) can provide a more controlled, slower reaction rate, which is often advantageous for sensitive heterocyclic substrates.[5] The choice involves a trade-off between reactivity and control.
Table 1: Comparison of Common Lewis Acids in Friedel-Crafts Acylation
| Lewis Acid | Relative Activity | Typical Stoichiometry | Exotherm Profile | Notes for Heterocycles |
| AlCl₃ | Very High | >1 equivalent[6] | Rapid, highly exothermic | Often too harsh for sensitive substrates like furan; risk of polymerization.[3] |
| FeCl₃ | High | >1 equivalent | Strong, exothermic | A common alternative to AlCl₃. |
| SnCl₄ | Moderate | Catalytic to Stoichiometric | Moderate, more controllable | Useful for moderately reactive heterocycles. |
| BF₃·OEt₂ | Moderate to Low | Catalytic to Stoichiometric | Moderate to low exotherm | A better catalyst for sensitive substrates like furan.[3] |
| Zeolites (e.g., Hβ) | Varies | Catalytic | Generally low and manageable | Excellent for green chemistry approaches; can enhance regioselectivity.[5][7] |
Q3: What role does the heterocycle's intrinsic reactivity play in the exotherm?
A3: The structure of the heterocycle is a key factor. Electron-rich five-membered rings like furan, pyrrole, and thiophene are highly activated toward electrophilic aromatic substitution.[5] Their high nucleophilicity leads to a very fast reaction with the acylium ion, resulting in a more significant exotherm compared to less activated aromatic systems. Furan is particularly reactive and prone to acid-catalyzed degradation.[3] Thiophene is generally more robust, while the reactivity of pyrrole can be modulated by the substituent on the nitrogen atom.[8][9]
Q4: What are the best practices for safely quenching a Friedel-Crafts acylation reaction?
A4: The quenching step is often as hazardous as the reaction itself. The product ketone forms a stable complex with the Lewis acid (e.g., AlCl₃), and a large excess of the catalyst is often present.[6][10] Adding a protic solvent like water directly to the reaction mixture will cause a violent, uncontrolled exotherm as the Lewis acid is hydrolyzed.[11][12]
The only safe and accepted procedure is to slowly transfer the reaction mixture onto a vigorously stirred slurry of crushed ice or a mixture of ice and dilute acid (e.g., HCl) .[10][11][12] This method provides a large heat sink to absorb the energy released during hydrolysis, keeping the system under control.
Q5: How do scale-up considerations change the approach to thermal management?
A5: Scaling up a reaction is not a linear process. As the batch volume increases, the surface-area-to-volume ratio of the reactor decreases dramatically.[13][14] This is a critical concept because the reaction's heat generation is proportional to its volume (cubed radius), while the reactor's ability to remove heat is proportional to its surface area (squared radius).[13][15] This disparity means that a reaction that was easily controlled in a 1 L flask can become a dangerous runaway in a 50 L reactor. For this reason, controlled, semi-batch additions, where one reagent is added slowly over time, are essential for managing heat on a larger scale.[16]
Caption: Decreasing surface-area-to-volume ratio during scale-up.
Troubleshooting Guide
This section provides solutions to specific problems encountered during experiments.
Symptom 1: Sudden, uncontrollable temperature rise (Thermal Runaway)
-
Probable Cause(s):
-
Reagent Addition Rate Too Fast: The most common cause. The rate of heat generation exceeds the cooling system's capacity.[16]
-
Insufficient Cooling: Inadequate ice bath, malfunctioning cryostat, or poor heat transfer in the vessel.
-
Accumulation of Reagents: If the reaction temperature is too low to initiate the reaction, unreacted starting materials can accumulate. A slight temperature increase can then trigger a sudden, violent reaction of the built-up material.
-
-
Recommended Solution(s):
-
Immediate Action: Cease all reagent addition immediately. If possible, apply emergency cooling (e.g., add dry ice to the isopropanol bath).
-
Process Modification: Implement a semi-batch process where the Lewis acid or acylating agent is added slowly and controllably via an addition funnel or syringe pump. Monitor the internal temperature continuously and adjust the addition rate to maintain the target temperature.
-
Catalyst Choice: Switch to a milder Lewis acid (see Table 1) to slow the intrinsic reaction rate.[1]
-
Solvent Choice: Use a solvent with a higher boiling point to provide a larger safety margin, but ensure it is compatible with the reaction chemistry.
-
Symptom 2: Low yield with significant tar or polymer formation
-
Probable Cause(s):
-
Excessive Reaction Temperature: The most likely cause, especially with sensitive heterocycles like furan or N-unsubstituted pyrroles, leading to substrate/product decomposition.[3]
-
Overly Aggressive Lewis Acid: A strong Lewis acid like AlCl₃ can catalyze polymerization even at moderate temperatures.
-
-
Recommended Solution(s):
-
Lower the Temperature: Perform the reaction at a lower temperature (see Table 2). For many heterocycles, starting at 0 °C or even -20 °C is advisable.
-
Use Milder Conditions: Employ a milder Lewis acid such as BF₃·OEt₂, SnCl₄, or a solid acid catalyst.[3][5]
-
Inverse Addition: Consider adding the heterocycle slowly to a pre-mixed slurry of the Lewis acid and acylating agent. This keeps the sensitive substrate in low concentration, minimizing self-polymerization.
-
Table 2: General Temperature Recommendations for Heterocycle Acylation
| Heterocycle | Recommended Starting Temperature | Notes |
| Furan | -20 °C to 0 °C | Highly sensitive. Milder catalysts like BF₃·OEt₂ are strongly recommended.[3] |
| Pyrrole | 0 °C to 25 °C | Reactivity depends heavily on N-substituent. N-protected pyrroles are more stable.[8][9] |
| Thiophene | 0 °C to 60 °C | Relatively robust. Higher temperatures may be used but can reduce selectivity.[7] |
Symptom 3: Reaction fails to initiate or proceeds very slowly
-
Probable Cause(s):
-
Reaction Temperature is Too Low: While crucial for control, an excessively low temperature can prevent the reaction from starting.[4]
-
Deactivated Catalyst: The Lewis acid may have been deactivated by atmospheric moisture. Anhydrous conditions are critical.
-
Insufficient Catalyst Activity: The chosen Lewis acid may be too mild for the specific substrate/acylating agent combination.
-
-
Recommended Solution(s):
-
Controlled Warming: After the addition is complete, allow the reaction to warm slowly to room temperature or apply gentle heating while monitoring the temperature closely for any delayed exotherm.
-
Ensure Anhydrous Conditions: Use freshly opened or distilled solvents and reagents. Flame-dry glassware before use.
-
Screen Catalysts: If the reaction remains stalled, consider using a slightly more active Lewis acid or increasing the catalyst loading.
-
Caption: Troubleshooting workflow for common exotherm-related issues.
Experimental Protocols
Protocol 1: Controlled (Semi-Batch) Acylation of Thiophene
This protocol describes a general procedure for the acylation of thiophene, emphasizing thermal control.
-
Vessel Preparation: Under an inert atmosphere (N₂ or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, internal temperature probe, and an addition funnel with an inert gas inlet.
-
Reagent Charging: Charge the flask with anhydrous dichloromethane (solvent) and thiophene.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Lewis Acid Addition: Add aluminum chloride (AlCl₃) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5-10 °C.
-
Acylating Agent Preparation: In the addition funnel, prepare a solution of the acyl chloride in anhydrous dichloromethane.
-
Controlled Addition: Add the acyl chloride solution dropwise from the addition funnel to the reaction mixture over 30-60 minutes. Carefully monitor the internal temperature and adjust the addition rate to maintain it below 10 °C. A slight exotherm should be observable; if not, see "Symptom 3" in the troubleshooting guide.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm slowly to room temperature and stir for 2-4 hours or until TLC/GC-MS analysis indicates completion.
Protocol 2: Safe Quenching Procedure
-
Preparation: In a separate, appropriately sized beaker or flask, prepare a vigorously stirred slurry of crushed ice and water (or 1M HCl). The volume of the ice/water should be at least 5-10 times the volume of the reaction mixture. Place this beaker in a secondary container for safety.
-
Slow Transfer: Using a cannula or by carefully pouring in a slow stream, transfer the completed reaction mixture from the reaction flask into the cold, stirred ice slurry.
-
Monitoring: Monitor the quench vessel for excessive foaming or fuming. Be prepared to pause the addition if the quench becomes too vigorous.
-
Workup: Once the entire reaction mixture has been added and the exotherm has subsided, continue stirring for 15-30 minutes to ensure all the Lewis acid is hydrolyzed. The mixture can then be transferred to a separatory funnel for standard aqueous workup (extraction, washing, drying).[17]
References
-
Chem-Station Int. Ed. (2014). Friedel-Crafts Acylation. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Common Organic Chemistry. Friedel-Crafts - Acylation. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
Khan Academy. Friedel-Crafts acylation. Available at: [Link]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. Available at: [Link]
-
Chemical Processing. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Available at: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
Senieer. Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. Available at: [Link]
-
Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. Available at: [Link]
-
TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Available at: [Link]
-
HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]
- Google Patents. US2432991A - Acylation of thiophene.
-
CatSci. Technical Piece SOME SCALE-UP CONSIDERATIONS. Available at: [Link]
-
ACS Publications. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Available at: [Link]
-
ResearchGate. Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Available at: [Link]
-
Reddit. (2019). Friedel-crafts acylation of anisole: why do we use ice for the separation? Available at: [Link]
-
Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. Available at: [Link]
-
NIH. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Available at: [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Acylating Agents for 1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of 1H-pyrrolo[2,3-b]pyridine Acylation in Drug Discovery
1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique hydrogen bonding capabilities and modulates the electronic properties of the ring system. These features have established 7-azaindole as a cornerstone in the design of a multitude of therapeutic agents, particularly kinase inhibitors. The acylation of the 7-azaindole core is a fundamental transformation that enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This guide provides a comprehensive comparison of common acylating agents for 1H-pyrrolo[2,3-b]pyridine, offering insights into the selection of the most appropriate reagent and reaction conditions to achieve the desired regioselectivity—a critical challenge in the functionalization of this versatile scaffold. We will delve into the use of acid anhydrides, acyl chlorides, and carboxylic acids activated with coupling agents, supported by experimental data and detailed protocols.
The Dichotomy of Acylation: Navigating N1 vs. C3 Regioselectivity
The acylation of 1H-pyrrolo[2,3-b]pyridine presents a classic case of competitive reactivity between the pyrrole nitrogen (N1) and the electron-rich C3 position of the pyrrole ring. The outcome of the acylation is highly dependent on the choice of acylating agent and the reaction conditions employed. Understanding the underlying mechanistic principles is paramount for controlling the regioselectivity of this transformation.
Generally, conditions that enhance the nucleophilicity of the pyrrole nitrogen, such as the use of a base to generate the 7-azaindolide anion, favor N1-acylation. Conversely, electrophilic acylation under Friedel-Crafts-type conditions, which involves the generation of a highly reactive acylium ion, typically results in substitution at the C3 position.
Comparative Analysis of Acylating Agents
The choice of acylating agent is a critical parameter that dictates the reactivity, selectivity, and overall efficiency of the acylation of 7-azaindole. The general order of reactivity for common acylating agents is: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids (with coupling agents). This hierarchy is a direct consequence of the electrophilicity of the carbonyl carbon and the nature of the leaving group.[1]
| Acylating Agent Class | Typical Reagents | Predominant Acylation Site | Catalyst/Conditions | Advantages | Disadvantages |
| Acid Anhydrides | Acetic Anhydride, Propionic Anhydride | N1 or C3 | N1: Acetic Acid (solvent), RefluxC3: Lewis Acids (e.g., AlCl₃) | Readily available, moderate reactivity allowing for better control. | Regioselectivity is highly condition-dependent. |
| Acyl Chlorides | Acetyl Chloride, Benzoyl Chloride | C3 | Lewis Acids (e.g., AlCl₃), CH₂Cl₂ | High reactivity, often leading to high yields for C3 acylation. | Highly reactive, moisture-sensitive, can lead to side reactions if not controlled. |
| Carboxylic Acids | Various Carboxylic Acids | N1 | Coupling Agents (e.g., DMAPO/Boc₂O, HATU) | Broad substrate scope, milder conditions, good for complex molecules. | Reagent cost can be higher, requires activation. |
Acid Anhydrides: The Versatile Workhorse
Acid anhydrides, particularly acetic anhydride, are widely used for the acylation of 7-azaindole due to their ready availability and tunable reactivity. The regioselectivity of acylation with acid anhydrides is exquisitely controlled by the reaction conditions.
-
N1-Acylation: In the presence of a protic acid solvent like glacial acetic acid, N-acetylation is the predominant pathway.[2] The reaction typically requires heating to reflux. These conditions are thought to favor the protonation of the pyridine nitrogen, increasing the nucleophilicity of the pyrrole nitrogen.
-
C3-Acylation: Conversely, when an acid anhydride is used in conjunction with a strong Lewis acid such as aluminum chloride (AlCl₃), the reaction proceeds via a Friedel-Crafts mechanism to yield the C3-acylated product with high selectivity.[3]
Acyl Chlorides: The Reactive Path to C3-Functionalization
Acyl chlorides are the most reactive class of acylating agents. Their high electrophilicity, especially when activated by a Lewis acid, makes them ideal for Friedel-Crafts acylation at the electron-rich C3 position of 7-azaindole.
An effective procedure for the C3-acylation of various azaindoles, including 7-azaindole, involves the use of an excess of aluminum chloride in dichloromethane, followed by the addition of the acyl chloride at room temperature.[4] This method generally provides good to excellent yields of the C3-acylated products.
Carboxylic Acids with Coupling Agents: The Mild and Selective Approach for N1-Acylation
For the selective N1-acylation of 7-azaindole, especially with more complex carboxylic acids, the use of peptide coupling agents offers a mild and efficient alternative. These reagents activate the carboxylic acid in situ, generating a highly reactive species that readily acylates the pyrrole nitrogen.
A recently developed one-pot method utilizes 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (Boc₂O) to promote the direct N-acylation of 7-azaindoles with a wide range of functionalized carboxylic acids in excellent yields.[5] This approach avoids the need to prepare highly reactive acylating agents separately and is tolerant of various functional groups. Other common peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be employed for this transformation.
Mechanistic Insights: The Basis of Regiocontrol
The regiochemical outcome of the acylation of 1H-pyrrolo[2,3-b]pyridine is a reflection of the interplay between the electronic properties of the substrate and the nature of the electrophile generated from the acylating agent.
N1-Acylation Pathway
Under basic or neutral conditions, the pyrrole nitrogen (N1) is the most nucleophilic site. Deprotonation with a base generates the highly nucleophilic 7-azaindolide anion, which readily attacks the acylating agent. In the absence of a strong base, the lone pair on the pyrrole nitrogen is still sufficiently nucleophilic to react with activated carboxylic acids or acid anhydrides, particularly at elevated temperatures.
Caption: Generalized workflow for N1-acylation of 1H-pyrrolo[2,3-b]pyridine.
C3-Acylation Pathway (Friedel-Crafts)
Under Friedel-Crafts conditions, a strong Lewis acid (e.g., AlCl₃) coordinates to the acylating agent (acyl chloride or acid anhydride) to generate a highly electrophilic acylium ion (R-C≡O⁺). This potent electrophile is then attacked by the electron-rich pyrrole ring. The attack preferentially occurs at the C3 position, as the resulting cationic intermediate (Wheland intermediate) is better stabilized by resonance involving the pyrrole nitrogen than the intermediate formed from attack at the C2 position.
Caption: Simplified workflow for C3-acylation via the Friedel-Crafts mechanism.
Experimental Protocols
The following protocols are representative examples for achieving selective N1- and C3-acylation of 1H-pyrrolo[2,3-b]pyridine.
Protocol 1: Selective N1-Acetylation using Acetic Anhydride
This protocol is adapted from established procedures for the N-acetylation of azaindole derivatives.[2]
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Acetic anhydride
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
To a solution of 7-azaindole (1.0 eq) in glacial acetic acid (5-10 volumes), add an excess of acetic anhydride (2.0-3.0 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture over crushed ice with stirring to hydrolyze the excess acetic anhydride.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-acetyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Selective C3-Acylation using an Acyl Chloride (Friedel-Crafts)
This protocol is based on the effective procedure for C3-acylation of azaindoles reported by workers at Bristol-Myers Squibb.[4]
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Acyl chloride (e.g., acetyl chloride or benzoyl chloride)
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of aluminum chloride (3.0 eq) in anhydrous dichloromethane (10-20 volumes) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the 7-azaindole (1.0 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to a mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C3-acyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 3: Selective N1-Acylation with a Carboxylic Acid using DMAPO/Boc₂O
This protocol is adapted from a modern one-pot N-acylation procedure.[5]
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Carboxylic acid
-
4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) and DMAPO (0.1 eq) in anhydrous acetonitrile (5-10 volumes) under an inert atmosphere, add Boc₂O (1.2 eq) at room temperature.
-
Stir the mixture for 10 minutes at room temperature.
-
Add the 7-azaindole (1.0 eq) followed by triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until completion.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N1-acyl-1H-pyrrolo[2,3-b]pyridine.
Conclusion and Future Perspectives
The selection of an appropriate acylating agent and reaction conditions is crucial for the successful and regioselective functionalization of the 1H-pyrrolo[2,3-b]pyridine scaffold. Acid anhydrides offer a versatile option where regioselectivity can be steered towards either N1 or C3 acylation by simply modifying the reaction solvent and catalyst. Acyl chlorides, activated by Lewis acids, provide a robust and high-yielding route to C3-acylated 7-azaindoles. For mild and selective N1-acylation, particularly with complex substrates, the use of carboxylic acids in conjunction with modern coupling agents is the method of choice.
As the demand for novel 7-azaindole-based drug candidates continues to grow, the development of even more efficient, selective, and sustainable acylation methodologies will remain an area of active research. Future advancements may include the use of novel catalytic systems, flow chemistry, and biocatalysis to further refine the synthesis of these vital building blocks for drug discovery.
References
-
Umehara, A., Shimizu, S., & Sasaki, M. (2024). Development of one‐pot direct N‐acylation of 7‐azaindoles with functionalized carboxylic acids. European Journal of Organic Chemistry. [Link]
-
Wallace, O. B., et al. (2002). An effective procedure for the acylation of azaindoles at C-3. The Journal of Organic Chemistry, 67(17), 6226-7. [Link]
-
Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. [Link]
-
Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Link]
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A Comparative Guide to Alternative Synthetic Routes for 3-Acyl-7-Azaindoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the 7-azaindole scaffold stands out as a privileged heterocyclic motif. Its presence in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents, underscores its importance. The 3-acyl-7-azaindole subunit, in particular, serves as a crucial pharmacophore and a versatile synthetic intermediate for further molecular elaboration. This guide provides a comprehensive comparison of synthetic strategies to access these valuable compounds, moving beyond traditional methods to explore modern, efficient, and often more versatile alternatives. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis to empower researchers in selecting the optimal route for their specific needs.
The Limitations of Traditional Acylation Methods
For decades, the Friedel-Crafts acylation and the Vilsmeier-Haack reaction have been the go-to methods for the C3-acylation of indole and its analogs. However, these classical approaches are not without their significant drawbacks, particularly when applied to the more electron-deficient 7-azaindole ring system.
Friedel-Crafts Acylation: This method typically employs a strong Lewis acid, such as aluminum chloride (AlCl₃), to activate an acyl halide or anhydride, which then undergoes electrophilic aromatic substitution. While effective for many arenes, its application to 7-azaindoles can be problematic. The Lewis acid can coordinate to the pyridine nitrogen, deactivating the ring system towards electrophilic attack and often leading to poor yields or requiring harsh reaction conditions.[1] Furthermore, the strong acidic conditions can lead to substrate degradation and side reactions.
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide (e.g., DMF), to introduce a formyl group at the C3 position. While generally milder than the Friedel-Crafts reaction, it is primarily limited to formylation.[2][3] Introducing larger acyl groups requires the use of other N,N-disubstituted amides, which can be less reactive and lead to lower yields.
These limitations have spurred the development of alternative synthetic strategies that offer greater efficiency, broader substrate scope, and milder reaction conditions.
Modern Alternatives for the Synthesis of 3-Acyl-7-Azaindoles
Recent years have witnessed a surge in the development of novel synthetic methodologies that bypass the challenges associated with traditional acylation reactions. These modern alternatives often leverage transition-metal catalysis and other innovative activation strategies to achieve direct and selective C-H functionalization.
Transition-Metal-Catalyzed C-H Acylation
Direct C-H activation has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C bonds without the need for pre-functionalized starting materials. Rhodium and Iridium catalysts have shown particular promise in the C-H acylation of N-heterocycles.
Mechanism: The general mechanism for rhodium-catalyzed C-H acylation involves the coordination of the N-heterocycle to the metal center, followed by a concerted metalation-deprotonation (CMD) step to form a rhodacycle intermediate. This intermediate then reacts with an acyl source, such as an aldehyde or anhydride, followed by reductive elimination to afford the acylated product and regenerate the active catalyst.[4][5][6]
Figure 1: General workflow for Rhodium-catalyzed C-H acylation.
Representative Experimental Protocol (Adapted from Rh-catalyzed acylation of indolines): [5]
-
To a sealed tube, add 7-azaindole (1.0 equiv), the desired aldehyde (1.5 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Add dichloroethane (DCE) as the solvent.
-
The tube is sealed and heated at 80 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-acyl-7-azaindole.
Photocatalytic C-H Acylation
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This approach can be applied to the C-H acylation of electron-rich heterocycles like 7-azaindole.
Mechanism: In a typical photocatalytic cycle, a photosensitizer, upon irradiation with visible light, becomes excited and can then oxidize or reduce a substrate to generate a radical species. For C-H acylation, an acyl radical can be generated from an aldehyde via a hydrogen atom transfer (HAT) process mediated by the photocatalyst. This acyl radical then adds to the electron-rich C3 position of the 7-azaindole. The resulting radical intermediate is then oxidized to the final product, and the photocatalyst is regenerated.[7][8]
Figure 2: Simplified mechanism of photocatalytic C-H acylation.
Representative Experimental Protocol (Adapted from photocatalytic acylation of N-heterocycles): [7]
-
In a vial, dissolve 7-azaindole (1.0 equiv), the aldehyde (2.0 equiv), and a photocatalyst such as Eosin Y (2 mol%).
-
Add a suitable solvent like acetonitrile (MeCN).
-
Degas the solution with nitrogen or argon for 15 minutes.
-
Irradiate the reaction mixture with a compact fluorescent lamp (CFL) or blue LEDs at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the 3-acyl-7-azaindole.
Decarboxylative Acylation
Decarboxylative cross-coupling reactions have gained prominence as a method to form C-C bonds by utilizing readily available carboxylic acids as coupling partners. This strategy can be adapted for the acylation of 7-azaindoles, although it may require a two-step process involving the synthesis of a suitable acyl precursor from a carboxylic acid. A more direct approach involves the decarboxylative coupling of an α-oxocarboxylic acid with the 7-azaindole.
Mechanism: Palladium-catalyzed decarboxylative acylation typically involves the oxidative addition of a C-H bond of the 7-azaindole to a Pd(0) catalyst, followed by coordination of the α-oxocarboxylic acid. Decarboxylation then generates an acyl-Pd intermediate, which undergoes reductive elimination to furnish the 3-acyl-7-azaindole and regenerate the Pd(0) catalyst.
Representative Experimental Protocol (Adapted from decarboxylative acylation of indoles): [9]
-
To a reaction tube, add 7-azaindole (1.0 equiv), the α-oxocarboxylic acid (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a ligand (e.g., Xantphos, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a solvent such as toluene or dioxane.
-
Seal the tube and heat the mixture at 100-120 °C for 12-24 hours.
-
After cooling, the reaction mixture is diluted with an organic solvent and filtered.
-
The filtrate is concentrated, and the residue is purified by column chromatography to give the desired product.
Comparative Analysis of Synthetic Routes
| Method | Acyl Source | Catalyst/Reagent | Temperature | Advantages | Disadvantages | Representative Yield Range |
| Friedel-Crafts Acylation | Acyl Halides, Anhydrides | Strong Lewis Acid (e.g., AlCl₃) | 0 °C to reflux | Well-established, readily available reagents | Harsh conditions, poor functional group tolerance, potential for N-acylation and ring deactivation | 20-60% |
| Vilsmeier-Haack Reaction | DMF, other amides / POCl₃ | Vilsmeier Reagent | 0 °C to 100 °C | Milder than Friedel-Crafts, good for formylation | Primarily limited to formylation, lower yields with other amides | 50-90% (for formylation) |
| Transition-Metal-Catalyzed C-H Acylation | Aldehydes, Anhydrides | Rh or Ir complexes | Room Temp. to 120 °C | High atom economy, good functional group tolerance, direct C-H functionalization | Requires expensive metal catalysts, may require directing groups for regioselectivity | 60-95% |
| Photocatalytic C-H Acylation | Aldehydes | Organic Dyes or Metal Complexes | Room Temperature | Extremely mild conditions, environmentally friendly, broad substrate scope | May require inert atmosphere, reaction times can be long | 50-85% |
| Decarboxylative Acylation | α-Oxocarboxylic Acids | Palladium catalysts | High Temperature | Utilizes readily available carboxylic acid derivatives, good functional group tolerance | Requires pre-synthesis of α-oxocarboxylic acids, high temperatures | 50-80% |
Conclusion
The synthesis of 3-acyl-7-azaindoles has evolved significantly from the classical Friedel-Crafts and Vilsmeier-Haack reactions. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation and photocatalysis, offer milder, more efficient, and often more versatile routes to these important molecules. While traditional methods remain useful in certain contexts, the advantages of modern approaches in terms of substrate scope, functional group tolerance, and atom economy are compelling for researchers in drug discovery and development. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction. This guide provides a solid foundation for making an informed decision, empowering chemists to access this valuable class of compounds with greater ease and efficiency.
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Schirok, H. (2006). A Robust and Flexible Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles. The Journal of Organic Chemistry, 71(14), 5538–5545. [Link]
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A Spectroscopic Guide to the Isomers of 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone: Distinguishing Tautomeric Forms in Drug Discovery Intermediates
In the landscape of modern medicinal chemistry, 7-azaindole derivatives stand out as privileged scaffolds, integral to the development of a multitude of therapeutic agents, including kinase inhibitors and antiviral compounds.[1] Their unique electronic properties and ability to form specific hydrogen bonds make them highly sought after. The introduction of an acyl group at the C3 position, such as in 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone, creates a versatile intermediate for further chemical elaboration. However, the inherent tautomerism of the 7-azaindole ring system can lead to the existence of distinct isomers, the precise characterization of which is paramount for unambiguous structure-activity relationship (SAR) studies and ensuring the reproducibility of synthetic protocols.
This technical guide provides a comprehensive spectroscopic comparison of the likely tautomeric isomers of 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone. While direct, published experimental data for this specific molecule is limited, this guide synthesizes established spectroscopic principles and data from closely related 3-acyl-7-azaindole analogues to provide a robust framework for isomer identification and differentiation. We will delve into the expected nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with the critical insights needed for confident structural assignment.
The Isomeric Landscape: Tautomerism in 3-Acyl-7-Azaindoles
The primary source of isomerism in 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone arises from prototropic tautomerism involving the nitrogen atoms of the 7-azaindole core. The two principal tautomers are the 1H-tautomer (1H-pyrrolo[2,3-b]pyridine) and the 7H-tautomer (7H-pyrrolo[2,3-b]pyridine).[2] While the 1H-tautomer is generally the more stable and predominant form in the ground state for many 7-azaindole derivatives, the energy difference can be influenced by substitution and solvent effects.[3]
Caption: A generalized synthetic workflow.
Step-by-Step Protocol:
-
To a solution of 7-azaindole in a suitable anhydrous solvent (e.g., carbon disulfide), add a Lewis acid catalyst (e.g., aluminum trichloride) at 0 °C.
-
Slowly add trichloroacetyl chloride to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it onto ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired product. Depending on the conditions and the stability of the tautomers, it may be possible to separate the isomers.
Spectroscopic Characterization Workflow
Caption: A typical workflow for spectroscopic analysis.
Methodologies:
-
NMR Spectroscopy: Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Samples should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). 2D NMR experiments such as COSY, HSQC, and HMBC will be invaluable for unambiguous assignment of all proton and carbon signals.
-
IR Spectroscopy: Spectra can be obtained using an FT-IR spectrometer, either as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion. Both electron ionization (EI) and electrospray ionization (ESI) techniques can be employed.
Conclusion
The ability to confidently distinguish between the tautomeric isomers of 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone is crucial for its effective use as a synthetic intermediate in drug discovery. While sharing the same molecular formula, the 1H- and 7H-tautomers will exhibit distinct spectroscopic fingerprints. ¹H and ¹³C NMR spectroscopy serve as the primary and most definitive tools for their differentiation, with the chemical shifts of the N-H proton and the carbons of the heterocyclic core being the most sensitive reporters of the tautomeric state. IR spectroscopy provides complementary information on the N-H and C=O functionalities. By employing the systematic spectroscopic and synthetic workflows outlined in this guide, researchers can achieve unambiguous structural characterization, ensuring the integrity and reproducibility of their chemical and biological investigations.
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Leboho, T. C., van Vuuren, S. V., & de Koning, C. D. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(1), 133-142. [Link]
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Drozd, M., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3236. [Link]
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Samanta, A., & Fessenden, R. W. (2011). Inhibition of light-induced tautomerization of 7-azaindole by phenol: indications of proton-coupled electron/energy transfer quenching. The Journal of Physical Chemistry A, 115(12), 2465-2472. [Link]
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Kleinermanns, K., & Schmitt, M. (2008). Structures and atomic numbering of the two 7-azaindole tautomers and their n = 1, 2 water clusters. The Journal of Chemical Physics, 128(22), 224303. [Link]
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Validated analytical methods for 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
An In-Depth Guide to the Development and Validation of Analytical Methods for 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Prepared by: A Senior Application Scientist
Executive Summary
This guide provides a comprehensive framework for developing and validating robust analytical methods for the novel compound this compound. As a molecule of interest in pharmaceutical research and development, establishing reliable analytical techniques is paramount for ensuring its quality, stability, and purity.
Currently, there are no standardized, publicly available validated methods specifically for this compound. Therefore, this document outlines a first-principles approach, drawing from established methodologies for structurally analogous compounds and grounding every step in authoritative regulatory guidelines. We will compare potential analytical techniques, provide detailed starting protocols, and delineate the rigorous validation process required to ensure the methods are fit for their intended purpose, adhering to the highest standards of scientific integrity.
Introduction: The Analytical Challenge
This compound is a complex heterocyclic molecule featuring a 7-azaindole (pyrrolo[2,3-b]pyridine) core functionalized with a trichloroethanone group. This unique structure presents specific analytical considerations. The pyrrolopyridine moiety provides a strong chromophore suitable for UV-Vis detection, while the trichloroethanone group influences its polarity, solubility, and potential for thermal degradation.
The objective of any analytical procedure is to demonstrate its suitability for the intended purpose.[1] This guide focuses on the most common analytical needs: identification, purity assessment (impurities), and assay (quantification). Our strategy is built upon the foundational principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3]
Comparative Analysis of Potential Analytical Methodologies
The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the specific question being asked (e.g., "What is it?" vs. "How much is there?"). For this molecule, chromatographic and spectroscopic methods are the most appropriate.
| Methodology | Primary Application | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Assay, Purity, Impurity Quantification | Partitioning between a liquid mobile phase and a solid stationary phase.[3] | - High resolution and sensitivity.- Ideal for non-volatile and thermally sensitive compounds.- Robust and reproducible for quantitative analysis.- Versatile with various column chemistries and detectors (UV, MS). | - Requires solubility in the mobile phase.- Can be more time-consuming than spectroscopic methods. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification, Volatile Impurity Analysis | Partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[4] | - Excellent for separating and identifying volatile and semi-volatile compounds.- High sensitivity and specificity from MS detector.[5] | - Compound must be thermally stable and volatile.- Potential for on-column degradation of the analyte.- May require derivatization for polar compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure Elucidation & Identification | Measures the magnetic properties of atomic nuclei. | - Provides definitive structural information.- Can quantify without a specific reference standard (qNMR).- Non-destructive. | - Relatively low sensitivity compared to chromatography.- Complex spectra for impure samples.- High instrument cost. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Measures the absorption of infrared radiation by molecular vibrations.[6] | - Fast and simple for confirming the presence of key functional groups (e.g., C=O, N-H).- Useful for raw material identification. | - Provides limited structural information.- Not suitable for quantification of complex mixtures. |
Expert Rationale:
For routine quality control (QC) involving assay and purity, Reverse-Phase HPLC (RP-HPLC) with UV detection is the superior choice. The compound's aromatic pyrrolopyridine core is a strong chromophore, ensuring excellent sensitivity. This method avoids the risk of thermal degradation that is a significant concern with GC for a molecule containing a trichloro-substituted ketone. GC-MS remains a valuable orthogonal technique, particularly for identifying potential volatile impurities or degradation products that may not be observed by HPLC. NMR and IR are indispensable for initial structural confirmation but are not practical for routine purity and assay testing.
Experimental Protocols: A Validated Starting Point
The following protocols are designed as robust starting points. The causality for each parameter selection is explained, providing a logical basis for method development and subsequent validation.
Protocol 1: RP-HPLC for Assay and Purity
This method is adapted from established procedures for similar heterocyclic compounds.[7] The goal is to achieve a sharp, symmetrical peak for the main component, well-resolved from any potential impurities.
Workflow Diagram: RP-HPLC Method Development
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A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for Substituted 7-Azaindoles
For researchers, scientists, and professionals in drug development, the meticulous characterization of novel molecules is the bedrock of innovation. Substituted 7-azaindoles, a privileged scaffold in medicinal chemistry, are no exception.[1][2][3][4][5] Their structural similarity to purines makes them a compelling framework for developing targeted therapies, particularly kinase inhibitors.[1][4] The precise identification and structural confirmation of these derivatives are paramount, and a multi-faceted spectroscopic approach is the most robust strategy for achieving this.
This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to characterize substituted 7-azaindoles. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices and present self-validating protocols. Our aim is to equip you with the expertise to confidently interpret and cross-reference spectral data, ensuring the scientific integrity of your work.
The Structural Significance of 7-Azaindole
The 7-azaindole core, a fusion of a pyridine and a pyrrole ring, presents a unique electronic landscape. The nitrogen atom in the six-membered ring can act as a hydrogen bond acceptor, a feature that can be fine-tuned with substitutions to modulate biological activity and physicochemical properties.[4] The pyrrolic N-H offers a hydrogen bond donor site. Understanding how substituents at various positions on this scaffold influence its spectral properties is crucial for confirming synthesis and predicting molecular behavior.
A Multi-Spectroscopic Approach for Unambiguous Characterization
No single technique provides a complete structural picture. A comprehensive analysis relies on the synergy of multiple spectroscopic methods. This guide will focus on the "big four" of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) Spectroscopy, and Fluorescence Spectroscopy.
Caption: A typical spectroscopic workflow for the structural elucidation of a newly synthesized substituted 7-azaindole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules. For substituted 7-azaindoles, ¹H and ¹³C NMR, complemented by 2D experiments like COSY, HSQC, and HMBC, provide a detailed atom-by-atom connectivity map.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the purified 7-azaindole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.[6]
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum to observe the chemical shifts, integration, and coupling patterns of the protons.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to identify the chemical shifts of all unique carbon atoms.
-
Typical spectral width: 0 to 160 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
2D NMR Acquisition (if required for complex structures):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing connectivity across quaternary carbons and heteroatoms.
-
Interpreting the Spectra: The Influence of Substituents
The chemical shifts of the protons and carbons in the 7-azaindole ring system are sensitive to the electronic effects of substituents.
-
Aromatic Protons: The protons on the pyridine and pyrrole rings typically resonate in the aromatic region (δ 6.5-8.5 ppm). Electron-withdrawing groups (e.g., -NO₂, -CN) will generally shift the signals of nearby protons downfield (to higher ppm), while electron-donating groups (e.g., -NH₂, -OCH₃) will shift them upfield (to lower ppm).
-
Pyrrolic N-H: The proton on the pyrrole nitrogen (N1-H) is often broad and its chemical shift is highly dependent on the solvent and concentration. In DMSO-d₆, it can be observed as a broad singlet around δ 11-13 ppm.
-
¹³C Chemical Shifts: The carbon atoms of the 7-azaindole skeleton typically appear between δ 100-150 ppm. Substituent effects are also evident in the ¹³C spectrum, providing complementary information to the ¹H data.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted 7-Azaindoles in CDCl₃
| Position of Substitution | Substituent | H-2 | H-3 | H-4 | H-5 | H-6 | N1-H | Reference |
| Unsubstituted | - | ~7.10 | ~6.50 | ~7.95 | ~7.05 | ~8.25 | ~10.5 (broad) | [7] |
| 2-Phenyl | -C₆H₅ | - | ~6.70 | ~8.00 | ~7.15 | ~8.30 | ~12.78 (broad) | [6] |
| 3-Bromo | -Br | ~7.20 | - | ~7.90 | ~7.10 | ~8.20 | - | General Expectation |
| 5-Bromo | -Br | ~7.15 | ~6.55 | ~8.10 | - | ~8.35 | - | [8] |
| 5-Methyl | -CH₃ | ~7.05 | ~6.45 | ~7.80 | - | ~8.10 | ~4.97 (broad) | [9] |
Note: These are approximate values and can vary based on the specific compound and experimental conditions.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like many 7-azaindole derivatives, often yielding the protonated molecule [M+H]⁺. Electron ionization (EI) is a higher-energy technique that can provide valuable structural information through characteristic fragmentation patterns.[10]
Experimental Protocol: Obtaining a Mass Spectrum
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation:
-
ESI-MS: Introduce the sample solution into the ESI source of the mass spectrometer. The instrument will detect the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) is highly recommended to obtain the exact mass, which can be used to determine the elemental composition.
-
EI-MS: For volatile and thermally stable compounds, introduce the sample into the EI source. The resulting mass spectrum will show the molecular ion (M⁺) and various fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in ESI, M⁺ in EI) to confirm the molecular weight.
-
Analyze the fragmentation pattern to deduce structural features. For instance, the loss of a substituent or the cleavage of a side chain can provide evidence for its presence and location.
-
Table 2: Expected ESI-MS Data for Substituted 7-Azaindoles
| Substituent | Position | Expected Molecular Formula | Expected [M+H]⁺ (m/z) |
| Phenyl | 2 | C₁₃H₁₀N₂ | 195.08 |
| Cyclohexylethynyl | 3 | C₁₃H₁₆N₂ | 201.13 |
| Acetyl | 1 | C₉H₈N₂O | 161.06 |
Data derived from reference[6].
Caption: A generalized workflow for acquiring and analyzing mass spectrometry data.
UV-Visible Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 7-azaindole scaffold has characteristic π → π* transitions that are sensitive to substitution and solvent polarity. While not as structurally definitive as NMR, UV-Vis is a rapid and valuable tool for confirming the presence of the chromophore and observing the effects of substituents on its electronic structure.
Experimental Protocol: Acquiring a UV-Vis Spectrum
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λ_max.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Spectrum Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the spectrum of the sample solution over a range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λ_max).
-
Interpreting the Spectra: Substituent-Induced Shifts
The absorption spectra of 7-azaindoles are influenced by the nature and position of substituents.[11] Generally, electron-donating groups cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift to shorter wavelengths. The solvent environment also plays a significant role; more polar solvents can lead to shifts in the λ_max.[12]
Table 3: Representative UV-Vis Absorption Maxima (λ_max) for 7-Azaindole and Derivatives
| Compound | Solvent | λ_max (nm) | Reference |
| 7-Azaindole | Cyclohexane | ~280 | [11] |
| 7-Azaindole | Water | ~285 | [12] |
| 7-Azatryptophan | Water | ~290 | [12] |
| 1-Methyl-7-azaindole | Water | ~290 | [12] |
Fluorescence Spectroscopy: A Sensitive Probe of the Molecular Environment
7-Azaindole and many of its derivatives are fluorescent, making fluorescence spectroscopy a highly sensitive technique for their characterization.[13] The emission properties are exquisitely sensitive to the local environment, including solvent polarity and hydrogen bonding interactions.[12] This makes it a powerful tool for studying intermolecular interactions.
Experimental Protocol: Measuring Fluorescence
-
Sample Preparation: Prepare a very dilute solution of the compound in a suitable solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Spectrum Acquisition:
-
Determine the optimal excitation wavelength (often the λ_max from the UV-Vis spectrum).
-
Scan the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Record the excitation and emission maxima.
-
Interpreting the Spectra: Environmental Sensitivity
The fluorescence of 7-azaindole is known to be bimodal in alcoholic solvents, with a "normal" emission and a lower-energy band arising from excited-state double-proton transfer.[12] In water, a single emission maximum is typically observed.[12] Substituents can significantly alter the fluorescence quantum yield and the emission wavelength. For example, glycosylation at the N-1 position can dramatically increase the fluorescence quantum yield.[13][14]
Table 4: Fluorescence Emission Maxima for 7-Azaindole and Derivatives
| Compound | Solvent | Emission Max (nm) | Key Observation | Reference |
| 7-Azaindole | Methanol | 374 and 505 | Bimodal emission due to proton transfer | [12] |
| 7-Azaindole | Water | ~370 | Single emission maximum | [12] |
| 7-Azaindole (in DNA) | Aqueous Buffer | 379 | Blue-shifted and quenched fluorescence | [13][14] |
| 7-Azatryptophan | Water | Red-shifted from tryptophan | Sensitive to solvent environment | [12] |
Conclusion: An Integrated Approach to Certainty
The robust characterization of substituted 7-azaindoles is not a matter of a single measurement but a symphony of spectroscopic data. Each technique provides a unique and complementary piece of the structural puzzle. By judiciously applying NMR, mass spectrometry, UV-Vis, and fluorescence spectroscopy, and by carefully cross-referencing the resulting data, researchers can achieve unambiguous structural confirmation. This integrated approach not only validates the synthesis of novel compounds but also provides a deeper understanding of their electronic and photophysical properties, which is invaluable for their application in drug discovery and materials science.
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Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PubMed. [Link]
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Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PMC - NIH. [Link]
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Theoretical Analysis of the Fluorescence Spectra of 7-Azaindole and Its Tautomer. ResearchGate. [Link]
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Electronic spectra and tautomerism of hydrogen-bonded complexes of 7-azaindole in a supersonic jet. American Chemical Society. [Link]
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Electronic spectra and tautomerism of hydrogen-bonded complexes of 7-azaindole in a supersonic jet. The Journal of Physical Chemistry - ACS Publications. [Link]
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Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium- Catalyzed Coupling and C–N. MDPI. [Link]
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Fluorescent species of 7-azaindole and 7-azatryptophan in water. The Journal of Physical Chemistry - ACS Publications. [Link]
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Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
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7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
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Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]
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Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
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Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. [Link]
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A New 7‐Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. Semantic Scholar. [Link]
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(a) UV‐Vis spectra of the reaction mixture (1 equiv. of 7‐azaindole and...). ResearchGate. [Link]
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Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. [Link]
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Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. [Link]
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The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Reactivity comparison between 7-azaindole and indole in acylation reactions
An In-Depth Comparative Guide to the Acylation of 7-Azaindole and Indole for Pharmaceutical Research
Abstract
In the landscape of medicinal chemistry, indole and its bioisostere, 7-azaindole, are foundational scaffolds for a multitude of therapeutic agents.[1][2][3] The functionalization of these heterocycles via acylation is a critical step in the synthesis of novel drug candidates. This guide provides a comprehensive comparison of the reactivity and regioselectivity of 7-azaindole and indole in acylation reactions. We will delve into the electronic factors governing these reactions, present comparative experimental data, and provide detailed, validated protocols to empower researchers in making informed decisions for their synthetic strategies.
Introduction: The Strategic Importance of Indole and 7-Azaindole
The indole nucleus is a privileged structure, integral to numerous natural products and FDA-approved drugs.[1] Its bioisostere, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), substitutes the C-7 carbon with a nitrogen atom, a subtle modification that can profoundly alter a molecule's physicochemical properties. This substitution can enhance hydrogen bonding capabilities, modulate lipophilicity, and improve metabolic stability, making 7-azaindole a strategic choice for optimizing drug candidates.[1][3]
Acylation, particularly the Friedel-Crafts reaction, is a cornerstone of synthetic chemistry used to introduce a carbonyl functional group onto these aromatic systems.[4][5] This transformation is pivotal for building molecular complexity and serves as a gateway to a diverse range of pharmaceutical intermediates. Understanding the nuanced differences in acylation reactivity between these two scaffolds is therefore essential for efficient and predictable synthesis.
Fundamental Reactivity: An Electronic Comparison
The difference in acylation reactivity between indole and 7-azaindole is rooted in their distinct electronic landscapes.
-
Indole: The pyrrole ring of indole is electron-rich, making it highly activated towards electrophilic aromatic substitution. The highest electron density is localized at the C3 position, rendering it the most nucleophilic site. Consequently, electrophilic acylation of indole proceeds preferentially and rapidly at this position.[6][7][8][9]
-
7-Azaindole: The introduction of a nitrogen atom into the six-membered ring significantly alters the electronic profile. Nitrogen is more electronegative than carbon, and the pyridine ring of 7-azaindole exerts a powerful electron-withdrawing effect through both induction and resonance.[10] This deactivating effect reduces the overall nucleophilicity of the bicyclic system, making 7-azaindole inherently less reactive than indole towards electrophilic attack. Furthermore, the lone pair on the pyridinic nitrogen (N7) can act as a Lewis base, coordinating with Lewis acid catalysts, which can further deactivate the ring.[11]
In essence, while both molecules are susceptible to electrophilic acylation, indole is the more reactive substrate due to the absence of the deactivating pyridine nitrogen.
The Crucial Role of Regioselectivity: N-Acylation vs. C-Acylation
The outcome of an acylation reaction is dictated by the reaction conditions, which can be tuned to favor substitution on either the pyrrolic nitrogen (N1) or the carbon framework (C3).
Indole Acylation
-
C3-Acylation: This is the hallmark of Friedel-Crafts conditions. The use of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, Et₂AlCl) with an acyl chloride or anhydride generates a highly electrophilic acylium ion, which is readily attacked by the electron-rich C3 position of the indole ring.[6][8][9][12][13] This pathway leads to the thermodynamically stable 3-acylindole.
-
N1-Acylation: To achieve selective acylation at the nitrogen, the N-H proton must be removed. This is typically accomplished using a base (e.g., NaH, Cs₂CO₃) to generate the highly nucleophilic indolide anion, which then reacts with the acylating agent.[7][14][15][16] This method bypasses the electrophilic aromatic substitution pathway.
7-Azaindole Acylation
The same principles of regioselectivity apply to 7-azaindole, but the choice of conditions is even more critical due to the molecule's modulated reactivity.
-
C3-Acylation: This is achieved under classic Friedel-Crafts conditions, typically requiring a strong Lewis acid like AlCl₃ to sufficiently activate the acylating agent and overcome the deactivation of the ring system.[17][18][19]
-
N1-Acylation: Selective N-acylation is often more straightforward than C-acylation for 7-azaindole. It can be accomplished under basic conditions, similar to indole, or by using milder, non-Lewis acidic conditions, such as refluxing with acetic anhydride in acetic acid.[17][20][21][22] Under these latter conditions, the electrophile is not reactive enough to attack the deactivated carbon framework but readily acylates the more nucleophilic pyrrolic nitrogen.[23]
Comparative Experimental Data
The following table summarizes representative experimental outcomes for the acylation of indole and 7-azaindole, highlighting the influence of reaction conditions on regioselectivity and yield.
| Substrate | Acylating Agent | Catalyst / Conditions | Position | Yield (%) | Reference |
| Indole | Benzoyl Chloride | Iron Powder / Solvent-free, RT | C3 | 92 | [6] |
| Indole | Acyl Chlorides | Et₂AlCl / CH₂Cl₂, 0 °C to RT | C3 | 86-98 | [13] |
| Indole | Thioesters | Cs₂CO₃ / Xylene, 120 °C | N1 | 85 | [7] |
| 7-Azaindole | Acetic Anhydride | AlCl₃ / CS₂ | C3 | 90 | [17] |
| 7-Azaindole | Acetic Anhydride | Acetic Acid / Reflux | N1 | N/A | [17][20] |
| 7-Azaindole | Carboxylic Acids | DMAPO / Boc₂O | N1 | 65-98 | [24] |
Mechanistic Pathways Visualized
To clarify the distinct reaction pathways, the following diagrams illustrate the core mechanisms for C3 and N1 acylation.
Mechanism 1: Friedel-Crafts C3-Acylation
This pathway involves the generation of an electrophilic acylium ion, which is then attacked by the nucleophilic C3 position of the heterocycle.
Caption: General mechanism for base-mediated N1-acylation.
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for achieving selective acylation on both scaffolds.
Protocol 1: C3-Acylation of Indole via Friedel-Crafts Reaction
Adapted from Okauchi et al., Org. Lett., 2000. [13] Objective: To synthesize 3-acylindoles with high regioselectivity.
Materials:
-
Indole (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine and Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve indole (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Et₂AlCl solution (1.2 eq) dropwise to the stirred indole solution. Stir for 10 minutes at 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl at 0 °C.
-
Separate the organic layer. Wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-acylindole.
Protocol 2: N1-Acylation of 7-Azaindole
Adapted from BenchChem Application Notes. [20][21] Objective: To synthesize 1-acetyl-7-azaindole with high regioselectivity.
Materials:
-
7-Azaindole (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine and Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Combine 7-azaindole (1.0 eq), acetic anhydride (1.5 eq), and glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for the required time (monitor by TLC, typically 1-3 hours).
-
After cooling to room temperature, carefully pour the reaction mixture into an ice-cold saturated solution of NaHCO₃ to neutralize the acetic acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid, if necessary, by recrystallization or silica gel column chromatography to yield pure 1-acetyl-7-azaindole.
Conclusion and Future Outlook
The acylation of indole and 7-azaindole presents a fascinating case study in reactivity and regioselectivity. While indole is the more nucleophilic and reactive substrate, leading readily to C3-acylation under Friedel-Crafts conditions, the electron-withdrawing nature of the pyridine ring in 7-azaindole makes it less reactive towards electrophilic attack but well-suited for selective N1-acylation under non-Lewis acidic conditions.
For the medicinal chemist, this dichotomy is not a limitation but an opportunity. By carefully selecting the catalyst, solvent, and acylating agent, one can predictably steer the reaction to the desired N1 or C3 position on either scaffold. This control is paramount for the rational design and efficient synthesis of next-generation therapeutics. As synthetic methodologies continue to advance, the development of even more selective and milder acylation techniques will further expand the synthetic toolbox available to drug development professionals.
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Phillips, E. M., et al. (2011). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. Available at: [Link]
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Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. Available at: [Link]
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Breton, G. W., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. PubMed. Available at: [Link]
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Singh, S., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
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Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Available at: [Link]
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Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]
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Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Khan Academy. Available at: [Link]
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Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. Available at: [Link]
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Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. RSC Medicinal Chemistry. Available at: [Link]
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Lakna. (2020, November 2). Difference Between O Acylation and N Acylation. Pediaa.com. Available at: [Link]
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The Strategic Advantage of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone in Pyrrolo[2,3-b]pyridine Scaffolding
A Comparative Guide to C3-Functionalized Intermediates for Drug Discovery and Development
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to indole, coupled with the hydrogen bond accepting capability of the pyridine nitrogen, has made it a cornerstone in the design of a multitude of therapeutic agents, including kinase inhibitors and antiviral compounds. The functionalization of the C3 position of the 7-azaindole core is a critical step in the synthesis of these complex molecules, and the choice of the C3-substituent can significantly impact the efficiency and versatility of the synthetic route.
This guide provides an in-depth comparative analysis of the efficacy of 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone as a synthetic building block against other commonly employed C3-intermediates, such as 3-formyl-7-azaindole and 3-cyano-7-azaindole. We will explore the synthetic accessibility of these intermediates and, more importantly, their subsequent transformations into key functionalities sought after in drug discovery programs, supported by experimental data and established protocols.
Introduction of the C3-Acyl Functionality: A Tale of Two Reactions
The introduction of a carbonyl group at the C3 position of the 7-azaindole nucleus is typically achieved through electrophilic aromatic substitution. The two most prominent methods are the Friedel-Crafts acylation and the Vilsmeier-Haack reaction.
The Friedel-Crafts acylation of 7-azaindole with trichloroacetyl chloride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), provides a direct route to this compound. This reaction leverages the high electrophilicity of the acylium ion generated in situ.[1]
In contrast, the Vilsmeier-Haack reaction employs a milder electrophile, the Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3] This method is highly effective for the introduction of a formyl group, yielding 3-formyl-7-azaindole.[2][4] While direct Friedel-Crafts formylation is challenging due to the instability of formyl chloride, the Vilsmeier-Haack reaction offers a reliable alternative for accessing the 3-formyl derivative.[4]
The choice between these methods is often dictated by the desired acyl group. For the introduction of the trichloroacetyl group, Friedel-Crafts acylation is the method of choice. For the formyl group, the Vilsmeier-Haack reaction is the standard.
The Trichloroacetyl Group: A Latent Carboxyl Group with Enhanced Versatility
The primary advantage of the 3-trichloroacetyl intermediate lies in its facile conversion to a carboxylic acid or its derivatives via the haloform reaction. This transformation provides a significant strategic advantage over other C3-intermediates, particularly in terms of reaction efficiency and functional group compatibility.
The trichloroacetyl group can be readily hydrolyzed under basic conditions to yield the corresponding carboxylate, which upon acidic workup, provides 7-azaindole-3-carboxylic acid. This process is often high-yielding and avoids the potentially harsh conditions that can be required for the hydrolysis of a nitrile group.
Furthermore, the trichloroacetyl moiety can be directly converted to esters and amides in a one-pot fashion by reacting it with the desired alcohol or amine in the presence of a suitable base. This circumvents the need to first isolate the carboxylic acid and then perform a subsequent coupling reaction, thus improving the overall efficiency of the synthetic sequence.
Comparative Analysis of C3-Intermediates
To objectively assess the efficacy of this compound, we will compare its synthetic utility to that of 3-formyl-7-azaindole and 3-cyano-7-azaindole in the preparation of key downstream intermediates.
| Intermediate | Precursor to Carboxylic Acid | Precursor to Amides | Precursor to Other Functionalities | Key Advantages | Potential Limitations |
| This compound | High-yielding haloform reaction under mild basic conditions. | Direct conversion with amines in a one-pot reaction. | Can be converted to esters directly with alcohols. | High efficiency for accessing carboxylic acids, esters, and amides. | Requires a two-step synthesis (acylation then transformation). |
| 3-Formyl-7-azaindole | Oxidation required (e.g., with KMnO₄ or Ag₂O), which can have substrate compatibility issues. | Reductive amination followed by oxidation, or direct amidation of the corresponding acid. | Can be reduced to the alcohol, used in Wittig-type reactions, or as a handle for condensation reactions. | Readily accessible via Vilsmeier-Haack reaction. Versatile for C-C bond formation. | Multi-step sequences often required for carboxylic acids and amides. |
| 3-Cyano-7-azaindole | Requires harsh hydrolysis conditions (strong acid or base at elevated temperatures), which can lead to decomposition. | Can be partially hydrolyzed to the primary amide, but full conversion to other amides requires hydrolysis to the acid first. | Can be reduced to the primary amine or converted to tetrazoles. | The cyano group is a versatile handle for various transformations.[5] | Hydrolysis to the carboxylic acid can be low-yielding and require forcing conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from the Friedel-Crafts acylation of 5-bromo-7-azaindole.[1]
Materials:
-
7-azaindole
-
Trichloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add trichloroacetyl chloride (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of 7-azaindole (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Conversion of this compound to 7-Azaindole-3-carboxylic Acid
Materials:
-
This compound
-
Sodium hydroxide (or other suitable base)
-
Methanol or Tetrahydrofuran
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or THF.
-
Add a solution of sodium hydroxide (3.0 eq) in water dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield 7-azaindole-3-carboxylic acid.[6]
Protocol 3: Direct Conversion of this compound to a 7-Azaindole-3-carboxamide
Materials:
-
This compound
-
Desired primary or secondary amine
-
Triethylamine (or other suitable base)
-
Dichloromethane or N,N-dimethylformamide
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or DMF.
-
Add the desired amine (1.2 eq) followed by triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the desired 7-azaindole-3-carboxamide.
Visualizing the Synthetic Pathways
Caption: Comparative synthetic pathways from 7-azaindole to key C3-functionalized derivatives.
Conclusion: A Strategic Choice for Efficiency
The selection of a C3-functionalized intermediate for the synthesis of complex pyrrolo[2,3-b]pyridine derivatives is a critical decision that can significantly influence the overall efficiency of a synthetic campaign. While 3-formyl- and 3-cyano-7-azaindole are valuable intermediates in their own right, offering access to a range of functionalities, this compound emerges as a highly strategic building block, particularly when the target molecules are carboxylic acids, esters, or amides.
The key advantage of the trichloroacetyl derivative lies in the mild and efficient conditions required for its conversion to these crucial functional groups, often in a one-pot manner. This contrasts with the often multi-step and sometimes harsh conditions required for the transformation of the formyl or cyano analogues. For research and development programs where rapid and efficient access to a diverse library of C3-carboxamide or C3-carboxylate derivatives is paramount, the utilization of this compound as a pivotal intermediate offers a clear and compelling strategic advantage.
References
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- Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Heterocyclic Compounds. Org. React.1997, 49, 1–330.
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Zhang, L.; et al. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Eur. J. Med. Chem.2023 , 258, 115594. [Link]
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Organic Chemistry Portal. Azaindole synthesis. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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Iaroshenko, V. O. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Doctoral Thesis, University of Rostock, 2013 . [Link]
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Pollock, S. B.; et al. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infect. Dis.2020 , 6, 9, 2456–2470. [Link]
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Lu, C.; et al. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Cannabis Cannabinoid Res.2021 , 6, 4, 324–334. [Link]
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Hoff, B. H.; et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules2020 , 25, 24, 5947. [Link]
- Patil, S. A.; et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Int. J. Chem. Pharm. Sci.2013, 1, 1-11.
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Al-Mousawi, S. M.; et al. Synthetic Applications of 3-(Cyanoacetyl)indoles and Related Compounds. Molecules2021 , 26, 15, 4642. [Link]
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Hong, S. Y. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chem. Sci.2018 , 9, 23, 5133–5140. [Link]
- Mérour, J.-Y.; Joseph, B. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Curr. Org. Chem.2001, 5, 471-506.
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Hegedűs, D.; et al. Synthesis of new derivatives starting from 7-azaindole as an electron-rich aromatic compound. Molecules2022 , 27, 11, 3532. [Link]
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Li, J.; et al. Facile construction of pyrrolo[1,2-b]isoquinolin-10(5H)-ones via a redox-amination–aromatization–Friedel–Crafts acylation cascade reaction and discovery of novel topoisomerase inhibitors. Chem. Commun.2018 , 54, 78, 10972-10975. [Link]
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Shariati, F.; et al. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Adv.2023 , 13, 22359-22396. [Link]
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Mechanochemical Friedel–Crafts acylations. Beilstein J. Org. Chem.2019 , 15, 1365–1372. [Link]
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Kumar, A.; et al. Two Step One-Pot Synthesis of 7-Azaindole Linked 1,2,3-Triazole Hybrids: In-Vitro and In-Silico Antimicrobial Evaluation. ChemMedChem2024 , e202400451. [Link]
- Liu, Y.; et al. 7-azaindole and preparation method thereof. CN105777748A, 2016.
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ResearchGate. Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. [Link]
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ResearchGate. (PDF) Friedel-Crafts Acylation. [Link]
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- Menicagli, R.; et al. IMPROVED PROCEDURE FOR THE PREPARATION OF 7-AZAINDOLYL-3-CARBOXYLIC ACID. ITMI982480A1, 2000.
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A Comparative Guide to the Purity Assessment of Synthesized 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of pharmaceutical research and drug development, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. For novel heterocyclic compounds such as 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone, a molecule of interest for its potential applications as a versatile intermediate in medicinal chemistry, rigorous purity assessment is not merely a quality control step but a fundamental requirement for advancing our understanding of its biological activity and chemical properties.[1] The presence of even minute impurities can lead to erroneous biological data, side reactions in subsequent synthetic steps, and complications in formulation development.
This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the purity of synthesized 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS), offering insights into the rationale behind procedural choices and a comparative analysis of their respective strengths and limitations. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methodologies for novel azaindole derivatives.
Synthesis and Potential Impurities: A Look at the Friedel-Crafts Acylation Route
The synthesis of 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone is most commonly achieved via a Friedel-Crafts acylation of 7-azaindole with trichloroacetyl chloride or trichloroacetic anhydride, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][3] This electrophilic aromatic substitution targets the electron-rich C3 position of the 7-azaindole nucleus.
Understanding the synthetic pathway is crucial for anticipating potential impurities.[4] Common impurities arising from this reaction may include:
-
Unreacted 7-azaindole: Incomplete reaction can leave starting material in the final product.
-
Diacylated products: Although less common due to the deactivating effect of the first acyl group, over-acylation is a possibility under harsh reaction conditions.[3]
-
Isomeric products: While the C3 position is electronically favored, small amounts of acylation at other positions on the azaindole ring could occur.
-
Hydrolysis products: The trichloromethyl ketone is susceptible to hydrolysis, which could lead to the formation of the corresponding carboxylic acid.
-
Residual catalyst and solvents: Inadequate purification can leave traces of the Lewis acid catalyst and reaction solvents.
A robust purity assessment strategy must be capable of separating and quantifying the main compound from these potential process-related impurities.
High-Performance Liquid Chromatography (HPLC): The Industry Standard for Purity Determination
HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and robustness in separating and quantifying components in a mixture. For the purity analysis of 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone, a reversed-phase HPLC method is the most appropriate choice.
Experimental Protocol: HPLC Purity of 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for non-MS compatible methods)
-
Synthesized 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone sample
-
Reference standard of 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone (of known purity)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (containing 0.1% formic acid for MS compatibility) at a ratio of 60:40 (v/v). The exact ratio may require optimization.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in the mobile phase to a final concentration of 0.5 mg/mL.
-
Sample Solution Preparation: Accurately weigh approximately 10 mg of the synthesized sample and dissolve it in the mobile phase to a final concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC Purity Analysis.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[5][6] Unlike HPLC, which provides a relative purity based on peak areas, qNMR is an absolute method that determines purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard. This is particularly advantageous in early-stage drug discovery when a high-purity reference standard of the synthesized compound may not be available.
Experimental Protocol: qNMR Purity of 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.
-
Synthesized 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone sample
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized sample into a vial.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification.
-
Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T1 relaxation time of the protons being integrated (typically 30-60 seconds).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Caption: Workflow for qNMR Purity Analysis.
Mass Spectrometry (MS): A Qualitative Tool for Identity Confirmation
While not a primary tool for purity quantification, mass spectrometry is indispensable for confirming the identity of the synthesized compound and potential impurities. Electrospray ionization (ESI) is a suitable technique for this class of compounds. The isotopic pattern of the chlorine atoms in the trichloromethyl group provides a highly characteristic signature.
Expected Mass Spectrum Fragmentation:
The mass spectrum of 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone is expected to show a molecular ion peak [M]⁺ with a characteristic isotopic cluster due to the three chlorine atoms. The relative abundances of the isotopic peaks can be predicted based on the natural abundance of ³⁵Cl and ³⁷Cl. Key fragmentation pathways would likely involve the loss of the trichloromethyl group or cleavage of the acyl group from the azaindole ring.
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity assessment depends on several factors, including the stage of development, the availability of reference standards, and the specific information required.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning between stationary and mobile phases. | Resonance of atomic nuclei in a magnetic field. | Measurement of mass-to-charge ratio of ions. |
| Purity Type | Relative (area percent) | Absolute (requires internal standard) | Qualitative (identity confirmation) |
| Sensitivity | High (ppm level) | Moderate (typically >0.1%)[7] | Very High (ppb to ppt level) |
| Quantification | Requires a reference standard of the analyte. | Does not require a reference standard of the analyte. | Not typically used for quantification of purity. |
| Impurity ID | Retention time gives an indication; definitive ID requires MS coupling. | Provides structural information for impurity identification.[7] | Provides molecular weight and fragmentation data for ID. |
| Throughput | Relatively high | Lower | High |
| Sample Recovery | Destructive | Non-destructive[7] | Destructive |
Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment
For the comprehensive and reliable purity assessment of synthesized 2,2,2-trichloro-1-(7-azaindol-3-yl)ethanone, an orthogonal approach utilizing both HPLC and qNMR is highly recommended. HPLC serves as a high-sensitivity method for detecting and quantifying trace impurities, making it ideal for routine quality control. qNMR provides an absolute measure of purity without the need for a specific reference standard, which is invaluable for the initial characterization of a novel compound and for the certification of reference materials.[5] Mass spectrometry provides essential confirmation of the molecular identity of the main component and can aid in the structural elucidation of unknown impurities detected by HPLC.
By employing these techniques in a complementary fashion, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and reliability of their scientific data and advancing their research with confidence.
References
-
Quantitative NMR Spectroscopy. Bruker. Available at: [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available at: [Link]
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Kawai, T., Kato, Y., Watai, M., & Ihara, T. (2021). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Analytical Chemistry, 93(4), 2538–2545. Available at: [Link]
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Ahn, S., & Lee, J. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences, 11(2), 834. Available at: [Link]
-
Li, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. Available at: [Link]
-
Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7. Available at: [Link]
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Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Validation of HPLC methods in pharmaceutical analysis. ResearchGate. Available at: [Link]
-
Wang, T., Kadow, J. F., & Meanwell, N. A. (2015). Methodology developed for the Friedel–Crafts acylation of substituted indoles with oxalyl chloride or a monoester of oxalyl chloride. Tetrahedron Letters, 56(23), 3424-3427. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Sharma, K., et al. (2024). Two Step One-Pot Synthesis of 7-Azaindole Linked 1,2,3-Triazole Hybrids: In-Vitro and In-Silico Antimicrobial Evaluation. ChemMedChem, e202400451. Available at: [Link]
-
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A Comparative Guide to the Synthesis of 3-Acyl-7-Azaindole Analogs: An Efficiency Benchmark
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, primarily due to its role as a bioisostere of both indole and purine systems.[1] This unique structural feature allows it to form critical hydrogen bonding interactions with biological targets, enhancing binding affinity and potency.[1] Consequently, 7-azaindole derivatives are core components of several clinically approved drugs, including the BRAF kinase inhibitor Vemurafenib (Zelboraf®) and the BCL-2 inhibitor Venetoclax (Venclexta®).[1][2] Functionalization at the C3-position, particularly with an acyl group, is a common strategy in drug design. The 3-acyl moiety can act as a key pharmacophore or a versatile synthetic handle for further molecular elaboration.
The development of efficient and robust synthetic routes to 3-acyl-7-azaindole analogs is therefore of paramount importance to researchers in drug discovery. The electron-deficient nature of the pyridine ring in the 7-azaindole nucleus often renders traditional indole synthesis methods, such as the Fischer indole synthesis, inefficient.[3] This guide provides an in-depth comparison of prevalent synthetic strategies, benchmarking their efficiency based on yield, reaction conditions, substrate scope, and operational simplicity. We will explore classical methods like Friedel-Crafts acylation alongside modern transition-metal-catalyzed cross-coupling reactions and process-intensification techniques such as microwave-assisted synthesis.
Classical Approach: Friedel-Crafts Acylation
The Friedel-Crafts acylation is one of the most direct methods for introducing an acyl group onto an aromatic or heteroaromatic ring.[4] For 7-azaindoles, this reaction typically proceeds with high regioselectivity at the electron-rich C3 position of the pyrrole ring.
Causality Behind Experimental Choices
The primary challenge in the Friedel-Crafts acylation of 7-azaindole is the Lewis basicity of the pyridine nitrogen, which can complex with the Lewis acid catalyst, deactivating it and hindering the reaction. To circumvent this, a common strategy involves the protection of the pyrrole nitrogen with an electron-withdrawing group, such as a phenylsulfonyl (SO₂Ph) group.[5] This protection serves a dual purpose: it decreases the nucleophilicity of the pyrrole ring, preventing side reactions, and directs the acylation specifically to the C3 position. The choice of Lewis acid is also critical; strong acids like AlCl₃ can lead to decomposition, whereas milder ones like diethylaluminum chloride (Et₂AlCl) often provide higher yields and cleaner reactions.[6][7]
Workflow & Comparative Methodologies
The general workflow involves N-protection, followed by the acylation reaction, and subsequent deprotection to yield the final 3-acyl-7-azaindole.
Caption: General workflow for Friedel-Crafts acylation of 7-azaindole.
Experimental Protocol: N-Sulfonyl-Protected Friedel-Crafts Acylation
-
Step 1: N-Protection. To a solution of 7-azaindole (1.0 equiv) in a suitable solvent like CH₂Cl₂ is added a base such as triethylamine (1.2 equiv) and DMAP (0.1 equiv). Phenylsulfonyl chloride (1.1 equiv) is added dropwise at 0 °C, and the reaction is stirred at room temperature for 12 hours.[8]
-
Step 2: Acylation. The N-protected 7-azaindole (1.0 equiv) is dissolved in CH₂Cl₂ and cooled to 0 °C. A Lewis acid, such as AlCl₃ or Et₂AlCl (1.5-2.0 equiv), is added, followed by the dropwise addition of the desired acyl chloride or anhydride (1.2 equiv).[5][7] The reaction is stirred for 2-6 hours.
-
Step 3: Deprotection. The resulting N-protected 3-acyl-7-azaindole is subjected to base hydrolysis (e.g., 2M aqueous NaOH in dioxane) to remove the phenylsulfonyl group, yielding the final product.[5][8]
Modern Strategies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized heterocycles, offering milder conditions and broader functional group tolerance compared to classical methods.[9] Several palladium-catalyzed strategies have been developed for the synthesis of 3-acyl-7-azaindoles.
A. Palladium-Catalyzed Acylation of Free (N-H) Indoles with Nitriles
A notable advancement is the direct acylation of unprotected (N-H) 7-azaindoles, which avoids the protection/deprotection steps. One such method involves the palladium-catalyzed coupling of the azaindole with a nitrile, which serves as the acyl source.[10]
Mechanistic Insight: The proposed catalytic cycle involves the coordination of the palladium catalyst to the indole, followed by carbopalladation of the nitrile. Subsequent hydrolysis of the resulting ketimine intermediate furnishes the 3-acylindole product.[10]
Caption: Simplified catalytic cycle for Pd-catalyzed acylation with nitriles.
B. Cross-Coupling of 3-Halo-7-Azaindoles
This strategy involves the initial synthesis of a 3-iodo or 3-bromo-7-azaindole, which then serves as a substrate for various palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki-Miyaura coupling.[8][9] While versatile, this approach is less direct as it requires pre-functionalization at the C3 position.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Step 1: Halogenation. 7-Azaindole is first protected (e.g., with a tosyl group) and then iodinated at the C3 position using N-iodosuccinimide (NIS).[8]
-
Step 2: Coupling. The 3-iodo-7-azaindole (1.0 equiv), a suitable boronic acid or ester (1.2 equiv), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (5 mol%), and a base like K₂CO₃ (2.0 equiv) are combined in a solvent mixture (e.g., dioxane/water). The reaction is heated, often under microwave irradiation, to afford the coupled product.[8]
-
Step 3: Deprotection. The protecting group is removed under basic conditions to yield the final product.[8]
Process Intensification: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity.[11] This technology is highly applicable to the synthesis of 3-acyl-7-azaindoles.
Impact on Efficiency
Microwave heating can dramatically reduce reaction times for both Friedel-Crafts acylations and palladium-catalyzed couplings.[12][13] For instance, an epoxide-opening-cyclization-dehydration sequence in a 7-azaindole synthesis, which is a penultimate step, can be significantly accelerated by microwave heating.[12][13] Similarly, Suzuki-Miyaura couplings that might take hours under conventional heating can often be completed in minutes using a microwave reactor.[8] This rapid heating allows for quick reaction optimization and library synthesis.
Experimental Protocol: Microwave-Assisted Friedel-Crafts Acylation A study on 3-acyl-5-bromoindoles demonstrated an efficient microwave-assisted Friedel-Crafts acylation using Y(OTf)₃ as a catalyst under solvent-free conditions.[11]
-
Procedure: 5-bromoindole (1.0 equiv), the desired anhydride (1.5 equiv), and Y(OTf)₃/[BMI]BF₄ catalyst system are subjected to microwave irradiation (e.g., 100 W) for a short period (e.g., 5-15 minutes).[11] The product is then isolated after a simple workup.
Synthesis Efficiency Comparison
The choice of synthetic strategy depends heavily on the specific target analog, available starting materials, and desired scale. The following table provides a comparative summary of the discussed methodologies.
| Synthetic Method | Key Reagents/Catalysts | Typical Reaction Time | Typical Yield Range (%) | Key Advantages | Key Limitations |
| Friedel-Crafts Acylation | Lewis Acids (AlCl₃, Et₂AlCl), Acyl Halides/Anhydrides | 2 - 12 hours | 70 - 99%[5][14] | High yields, direct C-H functionalization, readily available reagents. | Often requires N-protection/deprotection, limited functional group tolerance, stoichiometric Lewis acid. |
| Pd-Catalyzed Acylation (with Nitriles) | Pd(OAc)₂, Ligands (e.g., 2,2'-bipyridine) | 24 - 48 hours | 50 - 95%[10] | Bypasses N-protection, good functional group tolerance. | Longer reaction times, may require higher temperatures, catalyst cost. |
| Pd-Catalyzed Cross-Coupling (Suzuki) | PdCl₂(dppf), Boronic acids, Base (K₂CO₃) | 10 min - 4 hours | 24 - 93%[8] | High versatility, broad substrate scope, excellent functional group tolerance. | Multi-step process (requires pre-functionalization), potential for side reactions. |
| Microwave-Assisted Synthesis | (Dependent on core reaction) | 5 - 60 minutes[11][12][15] | Often higher than conventional heating | Drastic reduction in reaction time, improved yields, suitable for high-throughput synthesis. | Requires specialized equipment, potential for pressure build-up, scalability challenges. |
| One-Pot, Three-Component Reaction | e.g., Aminopyrroles, Aldehydes, Active Methylene Compounds | Reflux (hours) | Moderate to Good[16][17] | High atom economy, rapid construction of complex molecules, operational simplicity. | Substrate scope can be limited, optimization can be complex. |
Conclusion and Future Outlook
The synthesis of 3-acyl-7-azaindole analogs can be approached through several efficient pathways.
-
For large-scale, cost-effective synthesis of simple analogs, a well-optimized, N-protected Friedel-Crafts acylation remains a highly viable and high-yielding option.[6]
-
For diversity-oriented synthesis and the creation of complex molecules with sensitive functional groups, palladium-catalyzed cross-coupling reactions offer unparalleled versatility and milder conditions.[8][9] The ability to directly acylate unprotected 7-azaindoles represents a significant step towards more efficient workflows.[10]
-
For rapid lead optimization and library generation , the integration of microwave technology is indispensable, offering significant reductions in development time.[13][18]
-
For novel scaffold generation , one-pot, multi-component reactions provide an elegant and efficient route to highly substituted 7-azaindole frameworks.[16][17]
Future efforts in this field will likely focus on the development of novel catalytic systems that can operate under even milder conditions, further expand substrate scope, and enable regioselective C-H activation at other positions of the 7-azaindole nucleus, providing even greater access to novel chemical space for drug discovery.
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Safety Operating Guide
2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone proper disposal procedures
The proper disposal of this compound is not merely a procedural task but a critical component of responsible scientific research. By understanding the compound's inferred hazards and adhering strictly to the principles of waste segregation, containment, and regulatory compliance, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your workplace. [17][18]
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A Senior Application Scientist's Guide to Handling 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
This document provides essential safety and handling protocols for 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a compound that demands meticulous care due to its chemical structure. As a chlorinated ketone derivative of 7-azaindole, its handling requires a comprehensive understanding of its potential hazards and the implementation of robust safety measures to mitigate risks in a research and development setting.
Hazard Assessment: A Structural Perspective
-
7-Azaindole Core: The SDS for 7-azaindole indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, direct contact and inhalation of the parent heterocycle should be avoided.
-
Trichloroethanone Group: The analogous compound, 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Chlorinated ketones as a class are often irritants and can be toxic.[4] The trichloromethyl group is a strong electron-withdrawing group, which can enhance the reactivity and biological activity of the molecule.
Inferred Hazard Summary: Based on this analysis, it is prudent to handle this compound as a substance that is, at a minimum, a skin, eye, and respiratory irritant. The potential for more significant toxicity cannot be ruled out without further data.[1][2][3]
| Hazard Classification (Inferred) | GHS Hazard Statement | Precautionary Action |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves.[1] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to prevent exposure. The selection of PPE should be based on a risk assessment of the specific procedure being performed.[5][6]
Mandatory PPE for All Operations:
-
Eye and Face Protection: ANSI-rated chemical splash goggles are required at all times.[7] For procedures with a higher risk of splashing (e.g., transfers of solutions), a full face shield should be worn over the goggles.
-
Hand Protection: Nitrile gloves are a suitable minimum for handling solids and for brief contact. However, for extended handling or when working with solutions, heavier-duty gloves should be considered, as chlorinated compounds can permeate nitrile gloves over time.[7] Double-gloving provides an additional layer of protection. Always inspect gloves for tears or holes before use.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure clothing covers the legs completely; shorts and open-toed shoes are not permitted.[7] For large-scale operations, a chemical-resistant apron is recommended.
Respiratory Protection:
The use of respiratory protection depends on the scale of the operation and the effectiveness of engineering controls.
-
Standard Laboratory Scale (<1g): All handling of the solid compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Larger Quantities or Poor Ventilation: If work cannot be conducted in a fume hood or if dust generation is unavoidable, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter is required.[5][8]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: Decision tree for PPE selection based on procedural risks.
Safe Handling Workflow: A Step-by-Step Guide
Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents.
Preparation:
-
Designate a Work Area: All work with this compound must be conducted within a designated area of a certified chemical fume hood.[9]
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware), PPE, and waste containers are within immediate reach inside the fume hood to avoid unnecessary movements in and out of the containment area.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and have been recently tested.[1][10]
Handling the Solid Compound:
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of the solid using a clean spatula, avoiding any actions that could generate dust.
-
Transfers: If transferring the solid to a reaction vessel, do so slowly and carefully. If making a solution, add the solvent to the solid in the reaction vessel. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing.
Post-Procedure:
-
Decontamination: Wipe down the work surface, balance, and any equipment used with an appropriate solvent (e.g., ethanol) and a disposable towel. Dispose of the towel in the solid hazardous waste container.[9]
-
Doffing PPE: Remove PPE in the correct order: gloves, lab coat, then eye protection. Wash hands and forearms thoroughly with soap and water after removing PPE.[1]
Safe Handling Process Flow
Caption: Step-by-step safe handling and operational workflow.
Emergency Response Procedures
Immediate and correct action during an emergency can significantly reduce the severity of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][11] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]
-
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[13] Collect the contaminated absorbent into a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[9]
Waste Disposal Protocol
Due to its chlorinated nature, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Prohibition of Sewer Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[14][15] Chlorinated hydrocarbons are persistent and harmful to aquatic life.[14]
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated weigh boats, paper towels, and gloves, in a designated, sealed, and clearly labeled container for "Halogenated Organic Solid Waste."[16]
-
Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."[16][17]
-
-
Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's hazardous waste management plan for specific procedures.[16]
By implementing these comprehensive safety and handling protocols, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment while advancing their scientific objectives.
References
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- 7-AZAINDOLE 98% FOR SYNTHESIS MSDS. Loba Chemie.
- 7-Azaindole - Safety D
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- SAFETY DATA SHEET - 7-Azaindole. Fisher Scientific.
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- SAFETY DATA SHEET - Aminoferrocene. Sigma-Aldrich.
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- Acutely Toxic Chlorinated Solvents Exposure, Signs and Symptoms and Chemical Properties. Environmental Health and Safety, University of Arkansas.
- Safe and efficient handling of chlorin
- Chlorinated Solvents - Product Stewardship Manual. Olin Chlor Alkali.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
